(R)-3-Amino-4-methylpentanoic acid hydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
(3R)-3-amino-4-methylpentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-4(2)5(7)3-6(8)9;/h4-5H,3,7H2,1-2H3,(H,8,9);1H/t5-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNFFBWDHRKWCB-NUBCRITNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401346572 | |
| Record name | L-beta-Homovaline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401346572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219310-09-5 | |
| Record name | L-beta-Homovaline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401346572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
biological significance of (R)-3-Amino-4-methylpentanoic acid
An In-Depth Technical Guide on the Biological Significance of (R)-3-Amino-4-methylpentanoic Acid: A Keystone Chiral Building Block in Modern Drug Discovery
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of (R)-3-amino-4-methylpentanoic acid, a molecule of significant interest to researchers, scientists, and professionals in drug development. Moving beyond a surface-level overview, we will dissect its pivotal role not as a standalone therapeutic agent, but as a sophisticated chiral building block that enables the synthesis of complex and stereospecific pharmaceuticals. This document will elucidate its structural importance, synthetic accessibility, and its application in the generation of novel therapeutics, thereby providing a comprehensive understanding of its biological significance from a medicinal chemistry perspective.
Introduction: The Strategic Importance of Chirality and (R)-3-Amino-4-methylpentanoic Acid
In the realm of pharmacology, the three-dimensional arrangement of atoms in a molecule, or stereochemistry, is a critical determinant of biological activity. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. The precise stereochemical control during drug synthesis is therefore paramount. (R)-3-Amino-4-methylpentanoic acid emerges as a valuable synthon in this context. Its rigid stereochemistry at the C3 position and the presence of an isobutyl group at C4 offer a unique structural motif that medicinal chemists can exploit to achieve desired interactions with biological targets. While not possessing significant intrinsic biological activity itself, its true significance lies in its utility as a precursor to a range of biologically active molecules.
Role as a Chiral Synthon in Medicinal Chemistry
The primary biological significance of (R)-3-amino-4-methylpentanoic acid is realized through its incorporation into larger, more complex molecules. Its structural features are particularly amenable for the synthesis of peptidomimetics and other small molecule inhibitors where the presentation of the amino and carboxylic acid functionalities in a specific spatial orientation is crucial for target engagement.
A Key Component in the Synthesis of Pregabalin Analogues
While pregabalin, an anticonvulsant and analgesic drug, is (S)-3-(aminomethyl)-5-methylhexanoic acid, the synthesis of its analogues and other GABA derivatives often employs chiral amino acids as starting materials. The structural backbone of (R)-3-amino-4-methylpentanoic acid provides a scaffold that can be chemically manipulated to explore structure-activity relationships (SAR) around the gamma-aminobutyric acid (GABA) pharmacophore. The isobutyl group can probe hydrophobic pockets within a target protein's binding site, while the amino and carboxyl groups can form key hydrogen bonding and electrostatic interactions.
Influence on Pharmacokinetic and Pharmacodynamic Properties
The incorporation of the (R)-3-amino-4-methylpentanoic acid moiety can significantly influence the metabolic stability and oral bioavailability of a drug candidate. The non-proteinogenic nature of this amino acid can confer resistance to enzymatic degradation by proteases. Furthermore, the overall lipophilicity imparted by the isobutyl group can be fine-tuned by further chemical modification to optimize absorption, distribution, metabolism, and excretion (ADME) properties.
Synthetic Strategies and Methodologies
The accessibility of enantiomerically pure (R)-3-amino-4-methylpentanoic acid is a key enabler of its use in drug discovery. Several synthetic routes have been developed, often relying on asymmetric synthesis or the resolution of racemic mixtures.
Asymmetric Synthesis from Chiral Precursors
A common and efficient method involves the use of chiral auxiliaries to direct the stereoselective addition of a nucleophile to a prochiral substrate. For instance, the conjugate addition of an organocuprate to an α,β-unsaturated ester derived from a chiral alcohol can establish the desired stereocenter at the C3 position. Subsequent functional group manipulations then yield the target amino acid.
Detailed Experimental Protocol: A Representative Asymmetric Synthesis
The following protocol is a generalized representation of a multi-step synthesis to obtain (R)-3-amino-4-methylpentanoic acid.
Step 1: Synthesis of the Chiral α,β-Unsaturated Ester
-
To a solution of a chiral alcohol (e.g., (R)-pantolactone) in a suitable solvent (e.g., dichloromethane), add an equimolar amount of crotonyl chloride and a tertiary amine base (e.g., triethylamine) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the chiral α,β-unsaturated ester.
Step 2: Stereoselective Conjugate Addition
-
Prepare a solution of lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -78 °C.
-
Add isobutyronitrile to the LDA solution and stir for 30 minutes to form the corresponding lithium enolate.
-
In a separate flask, prepare a solution of the chiral α,β-unsaturated ester from Step 1 in THF at -78 °C.
-
Transfer the enolate solution to the ester solution via cannula and stir the reaction mixture at -78 °C for 4-6 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature.
-
Extract the product, dry the organic layer, and concentrate in vacuo.
Step 3: Hydrolysis and Deprotection
-
Dissolve the product from Step 2 in a mixture of aqueous acid (e.g., 6M HCl) and an organic co-solvent (e.g., dioxane).
-
Heat the mixture to reflux for 24-48 hours to effect both hydrolysis of the nitrile and cleavage of the chiral auxiliary.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude amino acid by ion-exchange chromatography or recrystallization to obtain enantiomerically pure (R)-3-amino-4-methylpentanoic acid.
Visualizing the Synthetic Workflow
Caption: A generalized workflow for the asymmetric synthesis of (R)-3-amino-4-methylpentanoic acid.
Structure-Activity Relationship (SAR) Studies: A Hypothetical Case
To illustrate the utility of (R)-3-amino-4-methylpentanoic acid in SAR studies, consider a hypothetical scenario where researchers are developing an inhibitor for a novel protease. The native substrate of this protease contains a leucine residue at a key recognition site.
| Compound | R Group | IC50 (nM) | Rationale for Change |
| 1 | H | 1500 | Initial hit compound. |
| 2 | CH3 | 800 | Small alkyl group improves potency. |
| 3 | CH(CH3)2 | 150 | Isopropyl group shows significant improvement, suggesting a hydrophobic pocket. |
| 4 (from (R)-3-amino-4-methylpentanoic acid) | CH2CH(CH3)2 | 25 | Isobutyl group provides optimal filling of the hydrophobic pocket, leading to a potent inhibitor. |
| 5 (from (S)-3-amino-4-methylpentanoic acid) | CH2CH(CH3)2 | 950 | Incorrect stereochemistry leads to a significant loss of potency, highlighting the importance of the (R)-configuration. |
In this example, the systematic modification of the alkyl group, culminating in the incorporation of the isobutyl group from (R)-3-amino-4-methylpentanoic acid, allows for the optimization of inhibitor potency. The comparison with the (S)-enantiomer underscores the critical importance of stereochemistry for target engagement.
Conclusion
The biological significance of (R)-3-amino-4-methylpentanoic acid is best understood through the lens of medicinal chemistry and drug design. While not a biologically active agent in its own right, it represents a critical and enabling tool for the construction of stereochemically defined pharmaceutical compounds. Its rigid stereochemistry and unique structural features provide a valuable scaffold for probing and optimizing interactions with biological targets. The continued development of efficient synthetic routes to this and other chiral building blocks will undoubtedly fuel the discovery of next-generation therapeutics. Researchers and drug development professionals should view (R)-3-amino-4-methylpentanoic acid not as an end in itself, but as a strategic starting point for the creation of innovative and effective medicines.
A Technical Guide to the Determination of Enantiomeric Purity for (R)-3-Amino-4-methylpentanoic acid hydrochloride
Introduction: The Imperative of Stereochemical Fidelity
(R)-3-Amino-4-methylpentanoic acid, a beta-amino acid, is a critical chiral building block in modern pharmaceutical synthesis. Its structural motif is central to pharmacologically active compounds, most notably as a key intermediate for Pregabalin, a widely used medication. In the context of drug development and manufacturing, the stereochemistry of an active pharmaceutical ingredient (API) is not a trivial detail; it is a fundamental determinant of its therapeutic efficacy and safety profile. The undesired (S)-enantiomer may exhibit a different pharmacological or toxicological profile, or it could be an inert impurity. Consequently, regulatory bodies worldwide mandate stringent control over the enantiomeric purity of chiral drug substances.
This guide provides a comprehensive technical overview of the analytical strategies and methodologies for accurately determining the enantiomeric purity of (R)-3-Amino-4-methylpentanoic acid hydrochloride. We will delve into the causal reasoning behind method selection, provide detailed experimental frameworks, and discuss the validation requirements that ensure a robust and reliable analytical system.
Analytical Challenges & Strategic Overview
The primary analytical challenge presented by 3-Amino-4-methylpentanoic acid is its lack of a strong UV-absorbing chromophore. This, combined with its zwitterionic nature, complicates direct analysis by common chromatographic techniques. Therefore, a successful analytical strategy must address:
-
Chiral Recognition: Selecting a system capable of differentiating between the R and S enantiomers.
-
Detection: Ensuring adequate sensitivity for the quantification of trace levels of the unwanted (S)-enantiomer.
-
Method Robustness: Developing a procedure that is reliable, reproducible, and compliant with regulatory standards such as those outlined by the International Council for Harmonisation (ICH).[1][2][3][4]
The principal techniques employed for this analysis are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), each with distinct advantages and prerequisites. Emerging techniques like Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) also offer compelling alternatives.
| Technique | Principle | Pros | Cons | Typical Application |
| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP) or Chiral Mobile Phase Additive. | High versatility, wide availability of columns, robust. | Often requires derivatization for detection and improved chromatography. | Gold standard for QC labs; direct and indirect methods are well-established. |
| Chiral GC | Separation on a chiral capillary column after conversion to volatile derivatives. | High resolution, excellent sensitivity. | Requires derivatization, which adds complexity and potential for error. | Suitable for volatile analytes or when high sensitivity is paramount. |
| SFC | Separation using a supercritical fluid (e.g., CO2) as the mobile phase with a CSP. | Fast separations, reduced organic solvent use ("greener"), high efficiency.[5][6][7][8] | Higher initial instrument cost. | High-throughput screening, preparative separations. |
| CE | Differential migration in an electric field using a chiral selector in the buffer. | Extremely high efficiency, minimal sample consumption.[9][10] | Lower concentration sensitivity, can be less robust than HPLC. | Research, analysis of complex matrices. |
Deep Dive: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely adopted technique for this application due to its flexibility and robustness. The strategy typically follows one of two paths: direct separation on a chiral stationary phase (CSP) or indirect separation on a conventional achiral column after derivatization with a chiral reagent.
The Causality of Derivatization
For a molecule like 3-Amino-4-methylpentanoic acid, derivatization is often a necessary and strategic choice. It serves two primary functions:
-
Introduction of a Chromophore: The amino group is a prime target for reaction with reagents that introduce a strongly UV-absorbing or fluorescent moiety, dramatically enhancing detection sensitivity.
-
Formation of Diastereomers (Indirect Method): Reacting the racemic or enantiomerically enriched sample with a pure chiral derivatizing agent (CDA) converts the enantiomers into diastereomers. Diastereomers have different physicochemical properties and can be separated on a standard, achiral HPLC column (e.g., C18).[11]
A widely trusted and effective CDA for amino acids is Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA).[11] The reaction mechanism involves the nucleophilic substitution of the fluorine atom on the dinitrophenyl ring by the primary amine of the amino acid.
Detailed Protocol: Indirect Chiral HPLC via Marfey's Reagent
This protocol provides a self-validating framework for determining the enantiomeric purity of this compound.
A. Materials and Reagents:
-
(R)-3-Amino-4-methylpentanoic acid HCl (Sample)
-
(S)-3-Amino-4-methylpentanoic acid HCl (Reference Standard)
-
Racemic (R,S)-3-Amino-4-methylpentanoic acid HCl (for Resolution Check)
-
Marfey's Reagent (FDAA)
-
Acetone
-
1 M Sodium Bicarbonate Solution
-
2 M Hydrochloric Acid
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Trifluoroacetic Acid (TFA)
B. Experimental Workflow:
C. Step-by-Step Derivatization Procedure:
-
Standard/Sample Preparation: Accurately weigh ~5 mg of the sample, (S)-enantiomer standard, and racemic standard into separate vials. Dissolve each in 200 µL of water.
-
Reaction Setup: To each vial, add 400 µL of 1 M sodium bicarbonate solution.
-
Add Reagent: Add 800 µL of a 1% (w/v) solution of Marfey's Reagent in acetone to each vial.
-
Incubation: Cap the vials tightly and heat in a water bath or heating block at 40°C for 1 hour.
-
Quenching: After cooling to room temperature, quench the reaction by adding 200 µL of 2 M HCl to each vial.
-
Final Preparation: Dilute the samples to a suitable concentration with the mobile phase and filter through a 0.45 µm filter before injection.
D. Chromatographic Conditions:
-
Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A typical gradient might be 20% to 60% B over 30 minutes. This must be optimized to ensure baseline resolution.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 340 nm
-
Column Temperature: 30°C
E. System Validation and Data Interpretation:
-
Specificity/Resolution: Inject the derivatized racemic mixture first. The system is only considered valid if baseline resolution (Rs > 1.5) is achieved between the two diastereomer peaks. The L-amino acid derivative (from Marfey's L-alanine amide) typically elutes before the D-amino acid derivative.
-
Identification: The retention time of the peak corresponding to the (S)-enantiomer in the sample injection must match that of the derivatized (S)-enantiomer reference standard.
-
Quantification: The enantiomeric excess (% ee) is calculated from the peak areas (A) of the R and S enantiomers: % ee = [(A_R - A_S) / (A_R + A_S)] x 100
Deep Dive: Chiral Gas Chromatography (GC)
Chiral GC offers very high separation efficiency but requires the analyte to be volatile and thermally stable.[12][13] For amino acids, this necessitates a two-step derivatization process to block the polar carboxyl and amino groups.[14][15]
4.1. The Rationale for Two-Step Derivatization
-
Esterification: The carboxyl group is typically converted to an ester (e.g., a methyl or isopropyl ester) by reacting with an alcohol in the presence of an acid catalyst (e.g., HCl). This neutralizes the acidic functionality.
-
Acylation: The amino group is then acylated (e.g., with trifluoroacetic anhydride, TFAA) to reduce its basicity and hydrogen-bonding capability.[14]
This two-step process yields a derivative that is volatile enough for GC analysis without causing racemization.[14]
4.2. Protocol Outline: Chiral GC
-
Esterification: Dissolve the amino acid hydrochloride sample in an appropriate alcohol (e.g., 2-propanol) saturated with dry HCl gas. Heat to complete the reaction. Evaporate the solvent.
-
Acylation: Re-dissolve the residue in a suitable solvent (e.g., dichloromethane) and add the acylating agent (e.g., TFAA). Heat gently to complete the reaction.
-
Analysis: Inject the final derivatized sample onto a chiral GC column.
Method Validation According to ICH Q2(R1) Guidelines
Any method used for quality control must be validated to prove it is suitable for its intended purpose.[2][3] For an enantiomeric purity method, the key validation parameters are:
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can distinguish the analyte from impurities, degradants, and the other enantiomer. | Baseline resolution (Rs > 1.5) between enantiomer peaks. Peak purity analysis (e.g., with DAD) shows no co-elution. |
| Limit of Quantitation (LOQ) | The lowest amount of the (S)-enantiomer that can be reliably quantified. | Typically, the limit for reporting impurities (e.g., 0.1%). Signal-to-noise ratio ≥ 10. |
| Accuracy | The closeness of the test results to the true value. | Recovery of the (S)-enantiomer spiked into the main (R)-enantiomer sample should be within 90-110% at the LOQ level. |
| Precision | The degree of scatter between a series of measurements. | Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst) should show RSD ≤ 10% at the LOQ level. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | A linear plot of peak area vs. concentration for the (S)-enantiomer from LOQ to ~120% of the specification limit, with R² > 0.99. |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. | Small changes in mobile phase composition, pH, column temperature, etc., should not significantly impact resolution or quantification. |
Conclusion
The accurate determination of the enantiomeric purity of this compound is a critical step in ensuring the quality, safety, and efficacy of pharmaceuticals derived from it. While several analytical techniques are available, indirect chiral HPLC following derivatization with an agent like Marfey's Reagent represents a robust, sensitive, and widely accessible method. Chiral GC provides a high-resolution alternative, particularly when high sensitivity is required. Regardless of the chosen technique, a thorough validation in accordance with ICH guidelines is mandatory to ensure the data is reliable and defensible for regulatory submission. The principles and protocols outlined in this guide provide a solid foundation for developing and implementing such a critical analytical control.
References
- Title: Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology Source: Google Search URL
- Title: Supercritical fluid chromatography for the enantioseparation of pharmaceuticals - PubMed Source: PubMed URL
- Title: Amino Acid Analysis Through Capillary Electrophoresis Technology - Creative Proteomics Source: Creative Proteomics URL
- Title: Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase - PubMed Source: PubMed URL
- Title: Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis Source: Google Search URL
- Title: The Crucial Role of Chiral Derivatization in Amino Acid Analysis Source: Google Search URL
- Title: Microfabricated Capillary Electrophoresis Amino Acid Chirality Analyzer for Extraterrestrial Exploration | Analytical Chemistry - ACS Publications Source: ACS Publications URL
- Title: Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples | Analytical Chemistry - ACS Publications Source: ACS Publications URL
- Title: Chiral Separation of Amino Acids by Gas Chromatography (2004)
- Title: Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations - Selvita Source: Selvita URL
- Title: Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand | LCGC International Source: LCGC International URL
- Title: Pharmaceutical Applications of Supercritical Fluid Chromatography - News-Medical.
- Title: Capillary Gas Chromatographic Analysis of Amino Acids by Enantiomer Labeling | Journal of AOAC INTERNATIONAL | Oxford Academic Source: Oxford Academic URL
- Title: Supercritical fluid chromatography for the enantioseparation of pharmaceuticals - FAGG Source: FAGG URL
- Title: 3-Amino-2-hydroxy-4-methylpentanoic acid | C6H13NO3 | CID 14503312 - PubChem Source: PubChem URL
- Title: Proline Derivatization and Enantioresolution by Chiral GC - Sigma-Aldrich Source: Sigma-Aldrich URL
- Title: Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC - PubMed Source: PubMed URL
- Title: 1.1.3.
- Title: Chiral stationary phases and applications in gas chromatography - Open Access LMU Source: Open Access LMU URL
- Title: Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC - NIH Source: NIH URL
- Title: 3-Amino-4-methylpentanoic acid-COA-65850-MedChemExpress Source: MedChemExpress URL
- Title: New Chiral Derivatizing Agents: Convenient Determination of Absolute Configurations of Free Amino Acids by 1H NMR - American Chemical Society Source: American Chemical Society URL
- Title: (PDF)
- Title: A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International Source: LCGC International URL
- Title: ICHQ2(R1)
- Title: ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1)
- Title: Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers - Sigma-Aldrich Source: Sigma-Aldrich URL
- Title: Q2(R1)
- Title: ICH Q2(R1)
- Title: Q2(R1)
Sources
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. researchgate.net [researchgate.net]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. selvita.com [selvita.com]
- 7. news-medical.net [news-medical.net]
- 8. fagg.be [fagg.be]
- 9. Amino Acid Analysis Through Capillary Electrophoresis Technology - Creative Proteomics [creative-proteomics.com]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chiral Separation of Amino Acids by Gas Chromatography (2005) | Ralf Pätzold | 17 Citations [scispace.com]
- 14. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
(R)-3-Amino-4-methylpentanoic acid hydrochloride CAS number
Abstract
(R)-3-Amino-4-methylpentanoic acid hydrochloride, a chiral non-proteinogenic β-amino acid, serves as a critical building block in medicinal chemistry and drug development. Its defined stereochemistry and structural similarity to endogenous molecules make it a valuable synthon for creating peptidomimetics, enzyme inhibitors, and other complex therapeutic agents. This guide provides a comprehensive technical overview of its chemical properties, stereoselective synthesis, analytical characterization, and applications. We delve into the causality behind experimental methodologies, offering field-proven insights for researchers and developers working with this versatile compound.
Compound Identification and Physicochemical Properties
This compound is the hydrochloride salt of the (R)-enantiomer of 3-amino-4-methylpentanoic acid, also known as L-Beta-Homovaline Hydrochloride.[1] The hydrochloride form enhances the compound's stability and solubility in aqueous media, which is advantageous for various biochemical and pharmaceutical applications.[1]
Table 1: Chemical Identifiers and Structural Data
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 219310-09-5 | [1] |
| Molecular Formula | C₆H₁₄ClNO₂ | [1] |
| Molecular Weight | 167.63 g/mol | [1] |
| IUPAC Name | (3R)-3-amino-4-methylpentanoic acid hydrochloride | N/A |
| Synonyms | L-Beta-Homovaline Hydrochloride, L-β-Leucine hydrochloride | [1] |
| InChI Key | GLUJNGJDHCTUJY-RXMQYKEDSA-N (for free base) | [2] |
| Canonical SMILES | CC(C)CC(=O)O.Cl | (modified for HCl salt) |
Table 2: Physicochemical Properties
| Property | Value | Notes | Source |
|---|---|---|---|
| Appearance | White to off-white solid/powder | [1] | |
| Purity | Typically ≥95% to ≥98% | Varies by supplier | [1] |
| Solubility | Soluble in water | The hydrochloride salt form increases aqueous solubility.[1] The free base has a reported water solubility of 26 mg/mL.[3] | [1][3] |
| Storage | Store in a cool, dry, well-ventilated area. | Recommended long-term storage at -20°C for the free base powder.[3][4] | [4][5] |
| Melting Point | 206-209°C | Data for the free base (CAS 5699-54-7) |[4] |
Synthesis and Stereochemical Control
The synthesis of enantiomerically pure β-amino acids like the (R)-isomer of 3-amino-4-methylpentanoic acid is non-trivial. Achieving high stereochemical fidelity is paramount, as the biological activity of chiral molecules is often exclusive to a single enantiomer.[1] While classical methods like the Hell-Volhard-Zelinskii reaction followed by ammonolysis can produce the racemic amino acid, modern drug development relies on enantioselective synthesis.[6]
A robust strategy involves the use of chiral catalysts or auxiliaries to direct the formation of the desired stereocenter. The diagram below illustrates a conceptual workflow for the asymmetric synthesis, a common and effective approach in medicinal chemistry.
Caption: Conceptual workflow for the enantioselective synthesis of the target compound.
Expertise-Driven Protocol: A Conceptual Step-by-Step Synthesis
This protocol describes a plausible, expertise-grounded method. It is for illustrative purposes and must be adapted and optimized under laboratory conditions.
-
Asymmetric Conjugate Addition:
-
Step: An α,β-unsaturated ester is reacted with a protected amine source in the presence of a chiral catalyst, such as a rhodium complex with a chiral phosphine ligand (e.g., DiPAMP).[6]
-
Causality: The chiral catalyst creates a chiral environment, forcing the addition of the amine to occur preferentially on one face of the double bond. This step is critical as it establishes the (R)-stereocenter with high enantiomeric excess.
-
-
Deprotection (Hydrogenolysis):
-
Step: The resulting protected β-amino ester is subjected to hydrogenolysis (e.g., H₂ gas with a Palladium on carbon catalyst).
-
Causality: This selectively cleaves the protecting group (e.g., benzyl) from the nitrogen atom without affecting other functional groups. This is a clean and efficient method for deprotection.
-
-
Hydrolysis (Saponification):
-
Step: The ester is hydrolyzed to the corresponding carboxylic acid using a base (e.g., LiOH or NaOH), followed by careful neutralization.
-
Causality: This converts the ester moiety into the required carboxylate functional group.
-
-
Salt Formation and Isolation:
-
Step: The free β-amino acid is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol), and a stoichiometric amount of hydrochloric acid (as a solution in a solvent or as gas) is added. The hydrochloride salt precipitates and is collected by filtration.
-
Causality: Formation of the hydrochloride salt serves two purposes: it makes the molecule more crystalline, simplifying purification by recrystallization, and it significantly improves water solubility and long-term stability.[1]
-
Analytical Characterization and Quality Control
A self-validating system of protocols is essential to confirm the identity, purity, and stereochemical integrity of this compound.
Caption: A typical analytical workflow for quality control and batch release.
Protocol: Purity Determination by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of amino acids. For compounds lacking a strong chromophore, pre-column derivatization is often employed.[7]
-
Sample Preparation:
-
Accurately weigh ~5 mg of the compound and dissolve in 10 mL of a suitable diluent (e.g., HPLC-grade water or a buffered mobile phase) to create a stock solution.
-
Prepare working standards and samples by further dilution.
-
-
Automated Derivatization (Conceptual, based on Agilent's method):
-
Step: In the autosampler, mix the sample with o-phthalaldehyde (OPA) reagent for derivatization of the primary amino group.[7]
-
Causality: OPA reacts rapidly with primary amines to form a highly fluorescent isoindole derivative, which can be detected with high sensitivity by a fluorescence or UV detector.[7]
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Agilent Zorbax Eclipse-AAA, 4.6 x 150 mm, 5 µm).[7]
-
Mobile Phase A: Buffered aqueous solution (e.g., 40 mM sodium phosphate, pH 7.8).
-
Mobile Phase B: Acetonitrile/Methanol/Water mixture.
-
Gradient: A time-programmed gradient from low to high percentage of Mobile Phase B.
-
Flow Rate: 1.0 - 2.0 mL/min.
-
Detection: UV detector at 338 nm (for OPA derivatives) or a fluorescence detector.[7]
-
-
Data Analysis:
-
Integrate the peak area of the main compound and any impurities.
-
Calculate purity as the percentage of the main peak area relative to the total area of all peaks.
-
Applications in Research and Drug Development
The true value of this compound lies in its application as a specialized building block.
-
Peptidomimetics: As a β-amino acid, it can be incorporated into peptide chains to create analogues (peptidomimetics) with enhanced stability against enzymatic degradation. The backbone is one carbon longer than in natural α-amino acids, which can induce specific secondary structures like helices and turns.
-
Chiral Scaffolds: Its defined (R)-stereochemistry makes it an ideal starting point for the synthesis of more complex chiral molecules, ensuring that the final product is a single, biologically active enantiomer.[1]
-
Neurological Drug Candidates: β-Amino acids are structurally related to neurotransmitters like GABA. Derivatives of this compound could be explored as modulators of GABA receptors or other neurological targets.
-
Metabolic Research: The free base, 3-amino-4-methylpentanoic acid, is a human metabolite derived from L-leucine, indicating its relevance in biological pathways.[8] It has also been identified as a metabolite in fermentation processes, where it can influence the aromatic profile of products like wine.[8]
Caption: Logical progression from a chemical building block to a therapeutic candidate.
Safety, Handling, and Storage
Adherence to strict safety protocols is mandatory when handling any chemical reagent. The information below is synthesized from safety data sheets (SDS) for the parent compound and related structures.
Table 3: Hazard and Safety Information
| Category | Information | Source |
|---|---|---|
| GHS Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4] |
| GHS Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, protective gloves (chemically resistant), lab coat. Use in a well-ventilated area or with a respirator if dust is generated. | [4][5][9] |
| Storage Conditions | Keep container tightly sealed in a cool, dry, and well-ventilated place. Avoid physical damage to containers. | [4][5] |
| Accidental Release | Use dry clean-up procedures to avoid generating dust. Collect spilled material in a sealable container for disposal. Wash the spill area with large amounts of water. |[5] |
References
-
PubChem. (n.d.). 3-Amino-2-hydroxy-4-methylpentanoic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 26.4: Synthesis of Amino Acids. Retrieved from [Link]
-
Selleck Chemicals China. (n.d.). 3-Amino-4-methylpentanoic acid Product Information. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]
Sources
- 1. CAS 219310-09-5: (R)-3-Amino-4-methylpentanoic Acid Hydroc… [cymitquimica.com]
- 2. (R)-3-amino-4-methyl-pentanoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. selleckchem.com [selleckchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. agilent.com [agilent.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. fishersci.co.uk [fishersci.co.uk]
An In-Depth Technical Guide to (R)-3-Amino-4-methylpentanoic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-Amino-4-methylpentanoic acid hydrochloride, a chiral β-amino acid, is a molecule of significant interest in the pharmaceutical and chemical research sectors. As a non-proteinogenic amino acid, it serves as a crucial building block in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). Its structural similarity to the neurotransmitter γ-aminobutyric acid (GABA) and its role as a key intermediate in the synthesis of drugs like Pregabalin underscore its importance in medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization, designed to empower researchers in their drug discovery and development endeavors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₄ClNO₂ | [1] |
| Molecular Weight | 167.63 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in water and DMSO | [3] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C | [3] |
(R)-3-Amino-4-methylpentanoic acid (Free Base)
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₃NO₂ | [4] |
| Molecular Weight | 131.17 g/mol | [4] |
| IUPAC Name | (3R)-3-amino-4-methylpentanoic acid | [4] |
| Synonyms | (R)-beta-Leucine, L-beta-Homovaline | [4][5] |
Synthesis and Stereochemical Control
The enantioselective synthesis of (R)-3-Amino-4-methylpentanoic acid is a critical step in its utilization, particularly in the pharmaceutical industry where stereoisomeric purity is paramount. The synthetic strategies often revolve around the creation of the racemic mixture followed by chiral resolution, or through asymmetric synthesis methodologies.
Logical Workflow for Synthesis and Resolution
Sources
- 1. β-Homoleucine - Wikipedia [en.wikipedia.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. 3-AMINO-4-METHYLPENTANOIC ACID price,buy 3-AMINO-4-METHYLPENTANOIC ACID - chemicalbook [m.chemicalbook.com]
- 4. (3R)-beta-Leucine | C6H13NO2 | CID 2761558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
synthesis of unnatural amino acids like (R)-3-Amino-4-methylpentanoic acid
An In-depth Technical Guide to the Stereoselective Synthesis of (R)-3-Amino-4-methylpentanoic Acid and Related Unnatural β-Amino Acids
Abstract
Unnatural amino acids are foundational to modern drug discovery, offering novel chemical space for the design of therapeutic peptides and small molecules with enhanced potency, stability, and specificity. Among these, enantiomerically pure β-amino acids are of particular interest due to their ability to form stable secondary structures in peptides and act as chiral building blocks. This technical guide provides an in-depth exploration of the core methodologies for the stereoselective synthesis of (R)-3-Amino-4-methylpentanoic acid, a chiral β-amino acid analog of L-leucine. We will dissect and compare key synthetic strategies, including asymmetric hydrogenation, the use of chiral auxiliaries, and enzymatic resolutions. The focus will be on the underlying mechanistic principles, practical experimental considerations, and the relative merits of each approach for researchers in synthetic chemistry and drug development.
Introduction: The Significance of Chiral β-Amino Acids
The deliberate incorporation of unnatural amino acids into therapeutic candidates is a powerful strategy to overcome the limitations of natural peptides, such as poor metabolic stability and low oral bioavailability. β-Amino acids, with an additional carbon in their backbone compared to their α-amino acid counterparts, are particularly valuable. They are key components of β-peptides, which can fold into stable helices, sheets, and turns, and are resistant to proteolytic degradation.[1][2]
(R)-3-Amino-4-methylpentanoic acid, also known as (R)-β-leucine, is a structurally significant target.[3][4] Its side chain is identical to the proteinogenic amino acid L-leucine, but its backbone is expanded. This modification makes it a valuable building block for creating peptidomimetics with constrained conformations. Furthermore, it is a close structural analog of pharmacologically active molecules like pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid), a widely used anticonvulsant and analgesic.[5][6] The synthetic challenges in controlling the stereochemistry at the β-carbon make the synthesis of such molecules a compelling topic for discussion.
This guide will navigate the primary modern strategies for achieving high stereoselectivity in the synthesis of (R)-3-Amino-4-methylpentanoic acid and its analogs.
Asymmetric Catalysis: The Power of Hydrogenation
Catalytic asymmetric hydrogenation is one of the most efficient, atom-economical, and scalable methods for producing enantiomerically pure compounds.[7] For the synthesis of β-amino acids, this approach typically involves the hydrogenation of a prochiral β-enamine or a related unsaturated precursor.[7][8]
Mechanistic Rationale
The core of this strategy lies in the use of a chiral transition metal catalyst, often based on rhodium (Rh) or iridium (Ir), complexed with a chiral phosphine ligand.[2][8][9] The substrate, a β-amino acrylic acid derivative, coordinates to the metal center. The chiral ligand creates a chiral environment around the metal, forcing the substrate to bind in a specific orientation. The delivery of hydrogen then occurs stereoselectively to one face of the double bond, leading to the desired enantiomer of the β-amino acid. A significant advantage of some modern methods is the ability to hydrogenate unprotected enamines, which circumvents the need for protection and deprotection steps.[7][10]
Generalized Experimental Workflow
The synthesis of the enamine precursor is typically straightforward, often involving the condensation of a β-keto ester with an ammonia source like ammonium acetate.[10] The subsequent asymmetric hydrogenation is carried out under a hydrogen atmosphere in the presence of a catalytic amount of the chiral metal complex.
Step-by-Step Protocol for Asymmetric Hydrogenation of a β-Enamino Ester:
-
Precursor Synthesis: A β-keto ester (e.g., ethyl 4-methyl-3-oxopentanoate) is reacted with ammonium acetate in a suitable solvent like methanol or ethanol to form the corresponding β-enamino ester. The product is often crystalline and can be isolated in high purity.[7]
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, the chiral phosphine ligand (e.g., a Josiphos-type ligand) and a rhodium precursor (e.g., [Rh(COD)₂]BF₄) are dissolved in a degassed solvent to form the active catalyst.
-
Hydrogenation: The β-enamino ester is dissolved in a degassed solvent (e.g., methanol) in a high-pressure reactor. The catalyst solution is added, and the reactor is purged and pressurized with hydrogen gas.
-
Reaction Monitoring and Work-up: The reaction is stirred at a specified temperature and pressure until completion (monitored by TLC, GC, or HPLC). Upon completion, the pressure is released, the solvent is removed under reduced pressure, and the crude product is purified by chromatography or crystallization to yield the enantiomerically enriched β-amino ester.
-
Hydrolysis: The resulting ester is hydrolyzed under acidic or basic conditions to afford the final (R)-3-Amino-4-methylpentanoic acid.
Visualization of the Workflow
Caption: Workflow for Asymmetric Hydrogenation Synthesis.
Data Summary
| Method | Catalyst System | Substrate | ee (%) | Yield (%) | Reference |
| Asymmetric Hydrogenation | Rh-Josiphos | Unprotected β-enamino esters | 93-97 | High | [7][8] |
| Asymmetric Hydrogenation | Ir/f-phamidol | Aryl α-dibenzylamino β-ketoesters | >99 | High | [9] |
Substrate Control: The Role of Chiral Auxiliaries
The use of chiral auxiliaries is a classic and reliable strategy for controlling stereochemistry.[11][12] An auxiliary is a chiral molecule that is temporarily incorporated into the substrate, directs the stereochemical outcome of a reaction, and is subsequently removed.
Mechanistic Rationale
In this approach, a prochiral starting material is covalently attached to a chiral auxiliary, such as an Evans oxazolidinone or an Oppolzer camphorsultam.[11][12] The auxiliary creates a sterically hindered environment, forcing an incoming reagent to attack from a specific face of the molecule. This leads to the formation of a new stereocenter with high diastereoselectivity. After the key bond-forming reaction, the auxiliary is cleaved to reveal the desired enantiomerically pure product.
Generalized Experimental Workflow
A common application of this method for β-amino acid synthesis involves the conjugate addition of a nucleophile to an α,β-unsaturated system attached to a chiral auxiliary.
Step-by-Step Protocol Using a Chiral Auxiliary:
-
Acylation: The chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) is acylated with an α,β-unsaturated acyl chloride (e.g., crotonyl chloride) to form the N-acyl derivative.
-
Conjugate Addition: The N-acyl derivative is subjected to a conjugate addition reaction. For the synthesis of (R)-3-Amino-4-methylpentanoic acid, a nucleophile that can be converted to an amino group is used. A common method is the addition of a nitrogen nucleophile, such as an azide or a protected hydroxylamine.
-
Diastereoselective Reaction: The reaction is performed under carefully controlled conditions (low temperature, specific Lewis acids) to maximize diastereoselectivity. The chiral auxiliary blocks one face of the double bond, directing the nucleophile to the opposite face.
-
Cleavage of the Auxiliary: The chiral auxiliary is removed, typically by hydrolysis with lithium hydroxide or another suitable reagent, to yield the chiral β-amino acid. The auxiliary can often be recovered and reused.
Visualization of the Workflow
Caption: Chiral Auxiliary-Mediated Synthesis Workflow.
Biocatalysis: The Precision of Enzymes
Enzymatic methods offer unparalleled stereoselectivity and operate under mild, environmentally friendly conditions.[13] For the synthesis of chiral β-amino acids, key enzymatic strategies include kinetic resolution of racemates and asymmetric synthesis from prochiral precursors.[2][14]
Mechanistic Rationale
Enzymes such as lipases, acylases, and transaminases are inherently chiral and can distinguish between enantiomers of a substrate or enantiotopic faces of a prochiral molecule.[2][13]
-
Kinetic Resolution: In this process, an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For example, a lipase can selectively acylate the (R)-enantiomer of a racemic β-amino alcohol, allowing for the separation of the acylated (R)-enantiomer from the unreacted (S)-enantiomer. The maximum theoretical yield for the desired enantiomer in a classic kinetic resolution is 50%.[13]
-
Dynamic Kinetic Resolution (DKR): To overcome the 50% yield limitation of kinetic resolution, DKR combines the enzymatic resolution with in situ racemization of the slower-reacting enantiomer.[15][16] This allows for the theoretical conversion of 100% of the starting material into the desired enantiomer.
-
Asymmetric Synthesis: Transaminases can catalyze the transfer of an amino group from a donor molecule (like alanine or aspartate) to a prochiral β-keto acid, producing a chiral β-amino acid with high enantiomeric excess.[14][17]
Generalized Experimental Workflow (Enzymatic Resolution)
Step-by-Step Protocol for Lipase-Catalyzed Kinetic Resolution:
-
Substrate Preparation: A racemic mixture of a β-amino acid ester is prepared.
-
Enzymatic Reaction: The racemic ester is dissolved in an organic solvent. A lipase (e.g., Candida antarctica lipase B, CAL-B) and an acyl donor (e.g., ethyl acetate) are added.[2]
-
Selective Acylation: The enzyme selectively catalyzes the N-acylation of one enantiomer (e.g., the R-enantiomer). The reaction is monitored until approximately 50% conversion is reached.
-
Separation: The reaction mixture is worked up, and the N-acylated β-amino ester is separated from the unreacted β-amino ester by chromatography or extraction.
-
Deprotection: The separated N-acyl ester is deprotected (hydrolyzed) to yield the enantiomerically pure β-amino acid.
Visualization of the Workflow
Caption: Lipase-Catalyzed Kinetic Resolution Workflow.
Data Summary
| Method | Enzyme | Substrate | Key Feature | ee (%) | Reference |
| Kinetic Resolution | Lipase | Racemic β-amino esters | Enantioselective N-acylation | >95 | [2][13] |
| Asymmetric Synthesis | Transaminase | β-keto acids | Direct amination | >99 | [14][17] |
| DKR | Transaminase | Racemic β-amino acids | Racemization + Resolution | >99 | [15] |
Conclusion and Future Perspectives
The stereoselective synthesis of (R)-3-Amino-4-methylpentanoic acid and related unnatural β-amino acids is a well-developed field with several robust and reliable methodologies.
-
Asymmetric hydrogenation stands out for its efficiency, scalability, and atom economy, making it highly suitable for industrial applications.
-
Chiral auxiliaries offer predictability and high diastereoselectivity, providing a powerful tool for laboratory-scale synthesis and the creation of complex molecular architectures.
-
Biocatalysis represents the forefront of green chemistry, delivering exceptional enantioselectivity under mild conditions, with dynamic kinetic resolution offering a path to near-quantitative yields of a single enantiomer.
The choice of synthetic strategy will ultimately depend on the specific requirements of the project, including the desired scale, cost considerations, and the available chemical and biological infrastructure. As the demand for novel, structurally diverse unnatural amino acids continues to grow in the pharmaceutical and biotechnology sectors, the development of even more efficient, selective, and sustainable synthetic methods will remain a key area of research.
References
-
Stereoselective synthesis of β-amino acids - Taylor & Francis Online. Available at: [Link]
-
Chiral Auxiliaries with a Switching Center: New Tools in Asymmetric Synthesis. Application to the Synthesis of Enantiomerically Pure (R)- and (S)-α-Amino Acids | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Highly efficient synthesis of beta-amino acid derivatives via asymmetric hydrogenation of unprotected enamines - PubMed. Available at: [Link]
-
Highly Efficient Synthesis of β-Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines | Journal of the American Chemical Society - ACS Publications. Available at: [Link]
-
Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution - PMC - NIH. Available at: [Link]
-
Synthesis of Unnatural Amino Acids: Expansion of the Chiral Pool - Taylor & Francis eBooks. Available at: [Link]
-
Synthesis of (+/−)-Pregabalin and its novel lipophilic β-alkyl-substituted analogues from fatty chains - New Journal of Chemistry (RSC Publishing). Available at: [Link]
- Process for the preparation of chiral beta amino acid derivatives by asymmetric hydrogenation - Google Patents.
-
Enantioselective Synthesis of β-amino acids: A Review - Hilaris Publisher. Available at: [Link]
-
Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed. Available at: [Link]
-
Note An efficient total synthesis of (±)-pregabalin. Available at: [Link]
-
Reprogramming natural proteins using unnatural amino acids - PMC - PubMed Central. Available at: [Link]
-
Enantioselective Synthesis of β-amino acids: A Review - ResearchGate. Available at: [Link]
-
Recent Advances in Stereoselective Synthesis and Application of β-Amino Acids. Available at: [Link]
-
Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases - NIH. Available at: [Link]
-
Highly efficient synthesis of enantioenriched β-hydroxy α-amino acid derivatives via Ir-catalyzed dynamic kinetic asymmetric hydrogenation - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Chemical Synthesis of Unnatural Amino Acids - QYAOBIO. Available at: [Link]
-
Stereoselective synthesis of β-amino acids - ResearchGate. Available at: [Link]
-
Asymmetric Synthesis. Available at: [Link]
-
Pregabalin - Wikipedia. Available at: [Link]
-
β-Amino Acid synthesis by C-C coupling - Organic Chemistry Portal. Available at: [Link]
-
Asymmetric catalytic synthesis of .beta.-branched amino acids via highly enantioselective hydrogenation of .alpha.-enamides. | Journal of the American Chemical Society - ACS Publications. Available at: [Link]
-
CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Available at: [Link]
-
Facile Asymmetric Synthesis of α,α-Disubstituted Amino Acid Derivatives with Gold Redox Catalysis Using a Chiral Auxiliary - ACS Publications. Available at: [Link]
-
Enzymatic Stereoselective Synthesis of β-Amino Acids - ResearchGate. Available at: [Link]
-
Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis - MDPI. Available at: [Link]
-
3-Amino-4-methylpentanoic Acid - Natural Micron Pharm Tech. Available at: [Link]
-
Transaminases for the synthesis of enantiopure beta-amino acids - ResearchGate. Available at: [Link]
-
Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Available at: [Link]
-
Transaminases for the synthesis of enantiopure beta-amino acids - PMC - NIH. Available at: [Link]
-
Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017 - PMC - PubMed Central. Available at: [Link]
-
β-Aminopeptidases: enzymatic degradation and synthesis of β-amino acid containing peptides and kinetic resolution of β-amino acid amides | Request PDF - ResearchGate. Available at: [Link]
-
New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase - NIH. Available at: [Link]
-
(2S,3S,4R)-4-Amino-3-hydroxy-2-methylvalerate. Synthesis of an amino acid constituent of bleomycin from L-rhamnose | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
26.4: Synthesis of Amino Acids - Chemistry LibreTexts. Available at: [Link]
-
A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase - PubMed Central. Available at: [Link]
-
(3R)-beta-Leucine | C6H13NO2 | CID 2761558 - PubChem. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Synthesis of (+/−)-Pregabalin and its novel lipophilic β-alkyl-substituted analogues from fatty chains - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Pregabalin - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Highly efficient synthesis of beta-amino acid derivatives via asymmetric hydrogenation of unprotected enamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Highly efficient synthesis of enantioenriched β-hydroxy α-amino acid derivatives via Ir-catalyzed dynamic kinetic asymmetric hydrogenation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. WO2004085378A1 - Process for the preparation of chiral beta amino acid derivatives by asymmetric hydrogenation - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Transaminases for the synthesis of enantiopure beta-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Strategic Incorporation of (R)-3-Amino-4-methylpentanoic Acid in Peptidomimetics: A Technical Guide to Modulating Peptide Structure and Function
Abstract
The therapeutic potential of peptides is often hindered by their poor pharmacokinetic profiles, including susceptibility to proteolytic degradation and limited conformational stability. The incorporation of non-canonical amino acids represents a cornerstone of modern peptidomimetic design, offering a robust strategy to overcome these limitations. This technical guide provides an in-depth exploration of the role of (R)-3-Amino-4-methylpentanoic acid, a β³-homologue of L-leucine (β³-hLeu), in shaping peptide structure and enhancing therapeutic viability. We will dissect the conformational implications of its inclusion, detail the synthetic and analytical methodologies required for its application, and discuss the downstream effects on proteolytic stability and overall pharmacokinetics. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile building block.
Introduction: The Rationale for Non-Canonical Amino Acids in Peptide Drug Design
The exquisite selectivity and potency of native peptides make them attractive therapeutic candidates. However, their utility is often compromised by rapid in vivo clearance and a lack of defined secondary structure in solution, which can lead to reduced receptor affinity.[1] Peptidomimetics, molecules that mimic the structure and function of natural peptides, are designed to address these shortcomings.[2] A key strategy in peptidomimetic development is the incorporation of non-canonical amino acids, which can enforce specific secondary structures, improve stability against proteases, and enhance pharmacokinetic properties.[3][4]
(R)-3-Amino-4-methylpentanoic acid (also known as (3R)-β-leucine or β³-hLeu) is a particularly interesting building block. As a β-amino acid, the amino group is attached to the β-carbon relative to the carboxyl group, extending the peptide backbone by a single methylene unit compared to its α-amino acid counterpart, L-leucine.[5] This seemingly subtle modification has profound implications for the resulting peptide's structure and function.
Structural Impact of (R)-3-Amino-4-methylpentanoic Acid on Peptide Conformation
The introduction of a β-amino acid into a peptide chain alters the accessible backbone dihedral angles, leading to the formation of novel secondary structures not observed in α-peptides. Oligomers of β-amino acids, or β-peptides, are known to form stable helices, sheets, and turns, often with fewer residues than required for α-peptides.[4]
The conformational preferences of β³-hLeu are influenced by the branching of its isobutyl side chain. Unlike β³-amino acids with side-chain branching adjacent to the β-carbon (e.g., β³-hVal), which strongly promote the formation of a 14-helix (a helix with 14-membered hydrogen-bonded rings), β³-hLeu shows a reduced propensity for this structure.[6] This suggests that peptides incorporating β³-hLeu may adopt alternative, potentially more extended or flexible, conformations.[6] This malleability can be exploited in drug design to fine-tune the peptide's three-dimensional structure for optimal receptor binding.
The following table summarizes the key structural differences imparted by the inclusion of β-amino acids like (R)-3-Amino-4-methylpentanoic acid:
| Feature | α-Peptide Backbone | β-Peptide Backbone (with β³-hLeu) |
| Backbone Composition | Repetitive -(NH-CHR-CO)- units | Repetitive -(NH-CHR-CH₂-CO)- units |
| Dihedral Angles | φ (phi), ψ (psi) | φ (phi), θ (theta), ψ (psi)[7] |
| Common Secondary Structures | α-helix, β-sheet, β-turn | 14-helix, 12-helix, 10/12-helix, β-turns, sheets[4] |
| Conformational Propensity of β³-hLeu | N/A | Does not strongly favor 14-helix formation; may adopt other folded or extended structures[6] |
Experimental Methodologies: Synthesis and Structural Elucidation
Synthesis of Peptides Containing (R)-3-Amino-4-methylpentanoic Acid
The incorporation of (R)-3-Amino-4-methylpentanoic acid into a peptide sequence is readily achieved using standard solid-phase peptide synthesis (SPPS) protocols, most commonly employing the Fmoc/tBu strategy.[8][9]
Experimental Protocol: Fmoc/tBu Solid-Phase Peptide Synthesis
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Activate the Fmoc-protected (R)-3-Amino-4-methylpentanoic acid (or any other Fmoc-amino acid) with a coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the coupling efficiency using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection: After the final coupling and Fmoc deprotection, wash the resin with dichloromethane (DCM). Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-4 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the pellet, and wash with cold ether. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.
Sources
- 1. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. (3R)-beta-Leucine | C6H13NO2 | CID 2761558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. bif.wiscweb.wisc.edu [bif.wiscweb.wisc.edu]
- 7. Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
A Comprehensive Technical Guide to 3-Amino-4-methylpentanoic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of 3-amino-4-methylpentanoic acid derivatives, a class of compounds with significant therapeutic interest. From the foundational principles of their synthesis to their diverse biological activities and promising applications in drug discovery, this document serves as a critical resource for researchers in medicinal chemistry, pharmacology, and drug development.
Introduction: The Significance of the 3-Amino-4-methylpentanoic Acid Scaffold
3-Amino-4-methylpentanoic acid, a chiral β-amino acid, serves as a crucial building block in the design and synthesis of a variety of biologically active molecules.[1] Its structural features, including the stereocenter at the 3-position and the isobutyl group at the 4-position, provide a unique three-dimensional framework that can be strategically modified to interact with a range of biological targets. The most prominent example of a derivative from this scaffold is Pregabalin, a widely prescribed medication for epilepsy, neuropathic pain, and fibromyalgia.[2] However, the therapeutic potential of 3-amino-4-methylpentanoic acid derivatives extends far beyond this singular success story, with ongoing research exploring their utility as enzyme inhibitors, ion channel modulators, and components of peptidomimetics.[3][4] This guide will delve into the diverse chemical space occupied by these derivatives and their expanding pharmacological landscape.
Asymmetric Synthesis of 3-Amino-4-methylpentanoic Acid Derivatives: Strategies and Methodologies
The stereochemistry at the C3 position of the 3-amino-4-methylpentanoic acid core is critical for the biological activity of its derivatives. Therefore, the development of efficient and highly stereoselective synthetic methods is of paramount importance. A variety of asymmetric strategies have been successfully employed to access enantiomerically pure 3-amino-4-methylpentanoic acid and its analogues.
Asymmetric Conjugate Addition
One of the most robust and widely utilized methods for the asymmetric synthesis of β-amino acids is the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. This approach allows for the direct installation of the amino group at the β-position with excellent stereocontrol.
A common strategy involves the use of chiral lithium amides as homochiral ammonia equivalents. For instance, the conjugate addition of lithium N-benzyl-N-(α-methylbenzyl)amide to an α,β-unsaturated ester provides a highly diastereoselective route to β-amino esters, which can then be further elaborated.[5]
Experimental Protocol: Asymmetric Conjugate Addition for the Synthesis of a β-Amino Ester
This protocol describes a general procedure for the diastereoselective conjugate addition of a chiral lithium amide to an α,β-unsaturated ester.
Materials:
-
Diisopropylamine (1.1 eq)
-
n-Butyllithium (1.0 eq)
-
Chiral amine (e.g., (S)-N-benzyl-N-(α-methylbenzyl)amine) (1.0 eq)
-
α,β-Unsaturated ester (e.g., tert-butyl crotonate) (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
To a solution of diisopropylamine in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium dropwise. Stir the solution for 30 minutes at -78 °C.
-
Add the chiral amine to the freshly prepared lithium diisopropylamide (LDA) solution at -78 °C and stir for 1 hour.
-
Slowly add a solution of the α,β-unsaturated ester in anhydrous THF to the lithium amide solution at -78 °C.
-
Stir the reaction mixture at -78 °C for the time required to achieve complete conversion (monitor by TLC).
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired β-amino ester.
Enzymatic Kinetic Resolution
Enzymatic methods offer a powerful and environmentally friendly approach to obtain enantiomerically pure β-amino acids and their derivatives. Kinetic resolution, where an enzyme selectively catalyzes the reaction of one enantiomer in a racemic mixture, is a particularly effective strategy.[6][7]
Lipases and proteases are commonly employed for the resolution of racemic β-amino acid esters or amides. For example, a lipase can selectively hydrolyze one enantiomer of a racemic β-amino acid ester, leaving the unreacted enantiomer in high enantiomeric excess.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic β-Amino Acid Ester
This protocol outlines a general procedure for the enzymatic kinetic resolution of a racemic β-amino acid ester.
Materials:
-
Racemic β-amino acid ester
-
Lipase (e.g., Candida antarctica lipase B, CAL-B)
-
Phosphate buffer (pH 7.2)
-
Organic solvent (e.g., tert-butanol)
-
Sodium bicarbonate solution
-
Hydrochloric acid solution
Procedure:
-
Dissolve the racemic β-amino acid ester in a mixture of phosphate buffer and an organic solvent.
-
Add the lipase to the solution and stir the mixture at a controlled temperature (e.g., 30 °C).
-
Monitor the progress of the reaction by chiral HPLC to determine the enantiomeric excess of the remaining ester and the formed acid.
-
When the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the enzyme.
-
Separate the unreacted ester and the product acid by extraction. Acidify the aqueous layer with HCl to protonate the amino acid and extract it with an organic solvent. Basify the organic layer containing the ester with sodium bicarbonate solution to remove any remaining acid.
-
Purify the resolved ester and acid separately by appropriate methods (e.g., crystallization or chromatography).
Biological Activities and Therapeutic Applications of 3-Amino-4-methylpentanoic Acid Derivatives
The versatility of the 3-amino-4-methylpentanoic acid scaffold has led to the development of derivatives with a wide range of biological activities, targeting various components of the central nervous system and other physiological pathways.
Modulation of Voltage-Gated Calcium Channels
A significant number of 3-amino-4-methylpentanoic acid derivatives exert their therapeutic effects by modulating the activity of voltage-gated calcium channels (VGCCs).[8][9] Pregabalin, the most well-known derivative, binds with high affinity to the α2δ-1 subunit of VGCCs.[10] This interaction is thought to reduce the influx of calcium into presynaptic nerve terminals, thereby decreasing the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[11] This mechanism of action underlies its efficacy as an anticonvulsant, analgesic, and anxiolytic agent.[2]
The structure-activity relationship (SAR) for α2δ-1 binding is well-defined. The (S)-enantiomer of pregabalin is the active form, highlighting the importance of the stereocenter at the C3 position. Modifications to the isobutyl group at the C4 position can influence binding affinity and pharmacokinetic properties.
A common method to evaluate the activity of compounds on VGCCs is through fluorescence-based assays using a Fluorescent Imaging Plate Reader (FLIPR).[12] This high-throughput method allows for the measurement of intracellular calcium changes in response to channel activation and modulation by test compounds.
Experimental Protocol: FLIPR-Based Assay for Voltage-Gated Calcium Channel Modulation
This protocol provides a general workflow for assessing the inhibitory activity of compounds on VGCCs using a FLIPR assay.
Materials:
-
Cell line stably expressing the target VGCC subunit (e.g., HEK293 cells expressing CaV2.2)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Depolarizing agent (e.g., potassium chloride)
-
Test compounds
Procedure:
-
Cell Plating: Seed the cells into 96- or 384-well black-walled, clear-bottom microplates and culture overnight.
-
Dye Loading: Prepare a loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the dye loading solution. Incubate the plate in the dark at 37 °C for 1 hour.
-
Compound Addition: Prepare serial dilutions of the test compounds. After the incubation period, add the compound solutions to the appropriate wells of the cell plate.
-
FLIPR Measurement: Place the cell plate into the FLIPR instrument. Initiate the assay by adding the depolarizing agent to all wells simultaneously to activate the VGCCs. The instrument will record the fluorescence intensity over time, reflecting the change in intracellular calcium concentration.
-
Data Analysis: Analyze the fluorescence data to determine the effect of the test compounds on the calcium influx. Calculate the IC50 values for inhibitory compounds.
Inhibition of GABA Aminotransferase
Another important therapeutic target for derivatives of 3-amino-4-methylpentanoic acid is γ-aminobutyric acid aminotransferase (GABA-AT), the enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[11] Inhibition of GABA-AT leads to an increase in synaptic GABA levels, which can be beneficial in treating conditions characterized by neuronal hyperexcitability, such as epilepsy and addiction.[11]
The design of mechanism-based inactivators of GABA-AT has been a successful strategy.[3][4] These compounds are designed to be processed by the enzyme, leading to the formation of a reactive intermediate that covalently modifies and inactivates the enzyme.
The inhibitory potential of compounds against GABA-AT can be assessed using in vitro enzyme activity assays.[13][14][15] These assays typically measure the rate of product formation or substrate consumption in the presence and absence of the inhibitor.
Experimental Protocol: In Vitro GABA Aminotransferase Inhibition Assay
This protocol describes a spectrophotometric assay to measure the inhibition of GABA-AT.
Materials:
-
Purified GABA-AT enzyme
-
GABA (substrate)
-
α-Ketoglutarate (co-substrate)
-
Succinic semialdehyde dehydrogenase (SSADH)
-
NADP+
-
Phosphate buffer (pH 8.0)
-
Test compounds
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, α-ketoglutarate, SSADH, and NADP+.
-
Add the test compound at various concentrations to the reaction mixture.
-
Pre-incubate the mixture with the GABA-AT enzyme for a defined period.
-
Initiate the reaction by adding GABA.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the reduction of NADP+ to NADPH by SSADH as it converts the product of the GABA-AT reaction (succinic semialdehyde) to succinate.
-
Calculate the initial reaction rates and determine the IC50 values for the inhibitory compounds.
Other Biological Activities
Derivatives of 3-amino-4-methylpentanoic acid have also been explored for a range of other biological activities, including:
-
Anticonvulsant Activity: Beyond the modulation of calcium channels, some derivatives exhibit anticonvulsant properties through other mechanisms.[2][5][16][17][18]
-
Analgesic Effects: The analgesic properties of these compounds are not limited to neuropathic pain and are being investigated for other pain modalities.[19][20]
-
Integrin Antagonism: β-amino acids, including derivatives of 3-amino-4-methylpentanoic acid, can be incorporated into peptidomimetics that act as integrin antagonists, with potential applications in thrombosis and cancer.[3]
-
Enzyme Inhibition: The scaffold can be adapted to design inhibitors for other enzymes beyond GABA-AT.[6]
Structure-Activity Relationships and Bioisosteric Design
The development of novel 3-amino-4-methylpentanoic acid derivatives with improved potency, selectivity, and pharmacokinetic properties relies heavily on understanding their structure-activity relationships (SAR).[21][22] Key structural features that can be modified include:
-
The Carboxylic Acid Group: This group is often crucial for binding to the target protein. It can be esterified or converted to an amide to create prodrugs or modulate physicochemical properties.
-
The Amino Group: The basicity and substitution of the amino group can significantly impact activity and selectivity.
-
The Isobutyl Group: Modifications to this lipophilic group can influence binding affinity and metabolic stability.
-
The Stereocenter: As demonstrated with Pregabalin, the stereochemistry at the C3 position is often critical for biological activity.
Bioisosteric replacement is a powerful strategy in medicinal chemistry to fine-tune the properties of a lead compound.[23][24] In the context of 3-amino-4-methylpentanoic acid derivatives, bioisosteres can be used to replace the carboxylic acid or other functional groups to improve oral bioavailability, metabolic stability, or target engagement. For example, a tetrazole ring can serve as a bioisostere for a carboxylic acid. The incorporation of heterocyclic moieties can also introduce new interactions with the target protein and alter the overall properties of the molecule.[25][26]
Future Directions and Conclusion
The 3-amino-4-methylpentanoic acid scaffold continues to be a rich source of inspiration for the design of novel therapeutic agents. While Pregabalin stands as a testament to the potential of this chemical class, the exploration of its derivatives is far from complete. Future research will likely focus on:
-
Developing derivatives with novel mechanisms of action: Exploring targets beyond VGCCs and GABA-AT.
-
Improving selectivity: Designing compounds that selectively target specific enzyme isoforms or receptor subtypes to minimize off-target effects.
-
Exploring new therapeutic areas: Investigating the potential of these derivatives in treating a wider range of neurological and non-neurological disorders.
-
Utilizing advanced synthetic methodologies: Employing cutting-edge asymmetric synthesis techniques to access a greater diversity of chiral structures.
Visualizations
Figure 1: Key asymmetric synthesis strategies for 3-amino-4-methylpentanoic acid derivatives.
Figure 2: Major biological targets and mechanisms of action.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Merging the Structural Motifs of Functionalized Amino Acids and α-Aminoamides: Compounds with Significant Anticonvulsant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of beta-amino acid-containing integrin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and anticonvulsant activity of some novel 3-aryl amino/amino-4-aryl-5-imino-Delta2-1,2,4-thiadiazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beta-aminopeptidase-catalyzed biotransformations of beta(2)-dipeptides: kinetic resolution and enzymatic coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Voltage-gated calcium channels: Their discovery, function and importance as drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Voltage-gated calcium channels (Ca<sub>V</sub>) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. (S)-3-amino-4-methyl-pentanoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 11. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of State-Dependent Blockers for Voltage-Gated Calcium Channels Using a FLIPR-Based Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and anticonvulsant activity of some amino acid derivatives. Part 3: Derivatives of Ala, Arg, Tzl, Gly and chi Abu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and anticonvulsant evaluation of 6-amino-1,4-oxazepane-3,5-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Top 28 papers published in the topic of Bioisostere in 2017 [scispace.com]
- 25. Design, synthesis, and molecular modeling of heterocyclic bioisostere as potent PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Synthesis of chiral polyaminothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Strategic Incorporation of (R)-3-Amino-4-methylpentanoic Acid into Peptides
Foreword for the Modern Peptide Chemist
The pursuit of novel peptide therapeutics with enhanced stability, predictable conformations, and unique biological activities has led researchers beyond the canonical twenty amino acids. Among the most promising of these building blocks are β-amino acids. Their expanded backbone, with an additional carbon atom, imparts significant resistance to proteolytic degradation and a propensity to form unique, stable secondary structures.[1][2][3]
This document serves as a comprehensive technical guide for the successful incorporation of (R)-3-Amino-4-methylpentanoic acid , a chiral β-amino acid analogue of L-leucine (often termed β-leucine), into synthetic peptides. We will navigate the intricacies of handling this sterically hindered amino acid, from the preparation of the protected monomer to its efficient coupling in Solid-Phase Peptide Synthesis (SPPS) and the final characterization of the purified peptide. The protocols and recommendations provided herein are grounded in established principles of peptide chemistry and tailored to address the specific challenges posed by β-substituted residues.
Understanding the Building Block: (R)-3-Amino-4-methylpentanoic Acid
(R)-3-Amino-4-methylpentanoic acid introduces a unique combination of features: a β-amino group and a bulky, hydrophobic isobutyl side chain. This structure presents both opportunities and challenges for the peptide chemist.
-
Structural Impact : The additional methylene group in the backbone increases local flexibility but can also pre-organize the peptide into stable helical or turn structures, distinct from those formed by α-amino acids.[2][3] This conformational constraint is a powerful tool in rational drug design.
-
Proteolytic Resistance : The β-peptide bond is not a natural substrate for most proteases, leading to a significant increase in the in vivo half-life of the resulting peptide.[1]
-
Synthetic Challenge : The primary obstacle is steric hindrance. The bulky isobutyl group, combined with the β-position of the amine, can significantly slow down coupling reactions, leading to incomplete acylation and the formation of deletion sequences.[4][5]
| Property | Value | Source |
| Chemical Name | (R)-3-Amino-4-methylpentanoic acid | [6] |
| Common Name | (R)-β-Leucine | [7] |
| Molecular Formula | C₆H₁₃NO₂ | [6] |
| Molecular Weight | 131.17 g/mol | [6] |
| Stereochemistry | (R) configuration at the β-carbon | [6] |
| Key Synthetic Feature | Sterically hindered secondary amine precursor for peptide coupling | [4][5] |
Preparing the Monomer: N-Terminal Protection Strategies
To be used in SPPS, the Nα-amino group of (R)-3-amino-4-methylpentanoic acid must be protected. The choice between the two most common orthogonal protection strategies, Fmoc (base-labile) and Boc (acid-labile), will depend on the overall synthetic plan for the target peptide.[8]
Fmoc Protection Protocol (Generalized)
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the standard for modern SPPS due to its mild, base-mediated deprotection conditions.[9]
Reaction: (R)-3-amino-4-methylpentanoic acid + Fmoc-OSu (or Fmoc-Cl) → Fmoc-(R)-3-amino-4-methylpentanoic acid-OH
Materials:
-
(R)-3-amino-4-methylpentanoic acid
-
9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu)
-
1,4-Dioxane
-
10% Aqueous Sodium Carbonate (Na₂CO₃) solution
-
Ethyl Acetate
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hexanes
Procedure:
-
Dissolution: Dissolve (R)-3-amino-4-methylpentanoic acid in 10% aqueous sodium carbonate solution. Cool the solution to 0 °C in an ice bath.
-
Addition of Fmoc-OSu: In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane.
-
Reaction: Add the Fmoc-OSu solution dropwise to the stirred amino acid solution at 0 °C. Allow the mixture to warm to room temperature and stir overnight.
-
Work-up:
-
Dilute the reaction mixture with water and wash with ethyl acetate to remove unreacted Fmoc-OSu and byproducts.
-
Acidify the aqueous layer to pH 2-3 with 1N HCl. A white precipitate should form.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or flash chromatography (silica gel, typically with a dichloromethane/methanol gradient) to yield pure Fmoc-(R)-3-amino-4-methylpentanoic acid-OH.
Boc Protection Protocol (Generalized)
The tert-butyloxycarbonyl (Boc) group is an alternative, acid-labile protecting group, often used for synthesizing "difficult" or aggregation-prone sequences.[10]
Reaction: (R)-3-amino-4-methylpentanoic acid + (Boc)₂O → Boc-(R)-3-amino-4-methylpentanoic acid-OH
Materials:
-
(R)-3-amino-4-methylpentanoic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
1,4-Dioxane
-
1N Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate
-
Saturated Potassium Bisulfate (KHSO₄) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve (R)-3-amino-4-methylpentanoic acid in a mixture of 1,4-dioxane and 1N NaOH solution. Cool to 0 °C.
-
Addition of (Boc)₂O: Add di-tert-butyl dicarbonate (1.1 equivalents) to the solution.
-
Reaction: Stir the mixture vigorously and allow it to warm to room temperature overnight.
-
Work-up:
-
Concentrate the mixture in vacuo to remove the dioxane.
-
Wash the remaining aqueous solution with ethyl acetate to remove impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a saturated KHSO₄ solution.
-
Extract the product with ethyl acetate (3x).
-
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the product, Boc-(R)-3-amino-4-methylpentanoic acid-OH, which can be further purified if necessary.[11]
Solid-Phase Peptide Synthesis (SPPS) Protocol
The incorporation of the protected β-leucine into a growing peptide chain on a solid support requires optimized conditions to overcome steric hindrance. The following Fmoc/tBu-based protocol is recommended.
Diagram 1: General SPPS workflow for incorporating Fmoc-protected amino acids.
Key Reagents and Rationale
| Component | Recommendation | Rationale |
| Coupling Reagent | HATU or HCTU (3.9 eq.) | These are highly potent aminium/uronium salt-based reagents that form highly reactive OAt or 6-Cl-OBt active esters, respectively. They are superior for overcoming the steric barrier of hindered amino acids.[4][9][12] |
| Base | N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (8 eq.) | A non-nucleophilic base is required for the activation step. Collidine is a weaker base than DIPEA and can sometimes reduce racemization, though this is less of a concern for β-amino acids.[13] |
| Solvent | N-Methyl-2-pyrrolidone (NMP) | NMP has superior solvating properties compared to DMF, which can help to disrupt on-resin aggregation of the growing peptide chain, a common issue with hydrophobic sequences.[4] |
| Reaction Time | 2 - 4 hours (or double coupling) | Due to steric hindrance, coupling times should be extended beyond the standard 30-60 minutes used for α-amino acids. Monitoring the reaction is crucial.[4] |
| Temperature | Room Temperature or Microwave (up to 75°C) | Microwave-assisted SPPS can dramatically increase the rate of difficult couplings and improve yields by efficiently overcoming the activation energy barrier.[4] |
Step-by-Step Coupling Protocol
This protocol assumes a standard Fmoc-SPPS workflow on a 0.1 mmol scale.
-
Resin Preparation: Swell the resin (e.g., Rink Amide for C-terminal amides) in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the N-terminal Fmoc group of the preceding amino acid.
-
Washing: Thoroughly wash the resin with DMF (at least 5 times) to remove all traces of piperidine.
-
Activation Solution Preparation: In a separate vial, dissolve Fmoc-(R)-3-amino-4-methylpentanoic acid-OH (4 equivalents, 0.4 mmol), HATU (3.9 equivalents, 0.39 mmol) in NMP. Add DIPEA (8 equivalents, 0.8 mmol). Allow this pre-activation to proceed for 1-5 minutes.
-
Coupling Reaction: Add the activation solution to the deprotected resin. Agitate the reaction vessel at room temperature for 2-4 hours. If using a microwave synthesizer, a typical method would be 30 minutes at 75°C.
-
Monitoring: Perform a Kaiser test (or other ninhydrin-based test) on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. A positive result (blue/purple beads) signifies the presence of unreacted free amines.
-
Recoupling (if necessary): If the coupling is incomplete, drain the reaction vessel and repeat steps 4 and 5 with a fresh batch of reagents ("double coupling").
-
Washing: Once coupling is complete, thoroughly wash the resin with DMF (5 times) and DCM (3 times) to prepare for the next cycle.
Diagram 2: Decision workflow for a single coupling cycle of a hindered amino acid.
Cleavage, Purification, and Characterization
Cleavage from Resin
Once the peptide synthesis is complete, the peptide is cleaved from the solid support, and the acid-labile side-chain protecting groups are removed simultaneously.
-
Standard Cleavage Cocktail: A common cocktail is TFA/TIS/H₂O (95:2.5:2.5) .
-
Trifluoroacetic acid (TFA): The strong acid that cleaves the peptide from the resin and removes most protecting groups.
-
Triisopropylsilane (TIS): A scavenger to trap reactive carbocations released from protecting groups, preventing side reactions.
-
Water (H₂O): Another scavenger.
-
-
Procedure:
-
Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Purification by RP-HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.[14][15]
-
Stationary Phase: A C18 column is typically effective for a wide range of peptides.
-
Mobile Phase:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
Gradient: A linear gradient of increasing Solvent B concentration is used to elute the peptides based on their hydrophobicity. The incorporation of the hydrophobic β-leucine may require a steeper or higher final concentration of acetonitrile for elution compared to an analogous α-peptide.[16]
-
Diastereomer Separation: It is important to note that if any racemization occurred or if a mixture of stereoisomers was used, RP-HPLC is often capable of separating the resulting diastereomeric peptides, which may appear as closely eluting peaks.[12] High-resolution analytical runs are essential to confirm the purity of the collected fractions.
Characterization
Final confirmation of the peptide's identity and purity is essential.
-
Mass Spectrometry (MS): Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry should be used to confirm that the molecular weight of the purified peptide matches the theoretical calculated mass.[12] This is the primary method to verify the successful incorporation of the β-leucine residue.
-
Analytical RP-HPLC: An analytical HPLC run of the final purified product is used to determine its purity, typically reported as a percentage of the total area of all peaks detected at a specific wavelength (e.g., 214 or 220 nm).[14]
-
Nuclear Magnetic Resonance (NMR): For detailed structural analysis, 1D and 2D NMR spectroscopy can confirm the peptide's sequence and provide insights into the conformation adopted in solution as a result of the β-amino acid incorporation.[17][18]
Conclusion and Best Practices
The incorporation of (R)-3-Amino-4-methylpentanoic acid is a powerful strategy for developing novel peptides with enhanced therapeutic potential. Success hinges on recognizing and overcoming the primary challenge of steric hindrance.
Summary of Key Recommendations:
-
Use Protected Monomers: Start with high-purity, properly protected Fmoc- or Boc-(R)-3-amino-4-methylpentanoic acid.
-
Employ Potent Coupling Reagents: Use HATU or HCTU as the default choice for activation.
-
Optimize Solvents and Time: Use NMP as the reaction solvent and extend coupling times to 2-4 hours or perform a double coupling.
-
Leverage Technology: Utilize microwave-assisted synthesis to significantly improve coupling efficiency for these difficult residues.
-
Monitor Rigorously: Use a qualitative test like the Kaiser test to confirm the completion of each coupling step before proceeding.
-
Purify and Characterize Thoroughly: Use high-resolution RP-HPLC for purification and confirm the final product's identity and purity by MS and analytical HPLC.
By implementing these robust protocols and understanding the chemical principles behind them, researchers can confidently and successfully incorporate this valuable non-canonical amino acid into their next generation of peptide-based therapeutics and research tools.
References
-
Juaristi, E., & Soloshonok, V. A. (2005). β-amino acids: versatile peptidomimetics. PubMed. Available at: [Link]. Accessed January 7, 2026.
-
Synthesis of BOC-leucine. PrepChem.com. Available at: [Link]. Accessed January 7, 2026.
-
Chen, Y., et al. (2013). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. PMC. Available at: [Link]. Accessed January 7, 2026.
-
Cabrele, C., & Beyermann, M. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. Available at: [Link]. Accessed January 7, 2026.
-
Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Available at: [Link]. Accessed January 7, 2026.
-
*Fmoc Amino Acids used in Solid Phase Peptide Synthesis (SPPS). Severn Biotech. Available at: [Link]. Accessed January 7, 2026.
-
Amino acid structure and “Difficult sequences” In solid phase peptide synthesis. ResearchGate. Available at: [Link]. Accessed January 7, 2026.
-
Product Focus: Amino acids for Fmoc SPPS Novabiochem®. Merck Millipore. Available at: [Link]. Accessed January 7, 2026.
-
Siodłak, D. (2018). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. PubMed. Available at: [Link]. Accessed January 7, 2026.
-
Synthesis of Amino Acids. (2024). Chemistry LibreTexts. Available at: [Link]. Accessed January 7, 2026.
-
Amyloid-beta as a "difficult sequence" in solid phase peptide synthesis. ResearchGate. Available at: [Link]. Accessed January 7, 2026.
-
Boc-L-Amino Acids for Peptide Synthesis. AAPPTec. Available at: [Link]. Accessed January 7, 2026.
-
peptide nmr. Available at: [Link]. Accessed January 7, 2026.
-
Structure-Guided RP-HPLC Chromatography of Diastereomeric α-Helical Peptide Analogs Substituted with Single Amino Acid Stereoisomers. ResearchGate. Available at: [Link]. Accessed January 7, 2026.
-
Wenschuh, H., et al. (1995). Comparative study of methods to couple hindered peptides. PubMed. Available at: [Link]. Accessed January 7, 2026.
-
Lee, H., et al. (2010). Folding and function in α/β-peptides: Targets and therapeutic applications. PMC. Available at: [Link]. Accessed January 7, 2026.
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Available at: [Link]. Accessed January 7, 2026.
-
Coupling Reagents. Aapptec Peptides. Available at: [Link]. Accessed January 7, 2026.
-
de la Torre, B. G., & Albericio, F. (2025). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. PubMed. Available at: [Link]. Accessed January 7, 2026.
-
Albericio, F., & El‐Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Semantic Scholar. Available at: [Link]. Accessed January 7, 2026.
-
SPPS Tips For Success Handout. Mesa Labs. Available at: [Link]. Accessed January 7, 2026.
-
Sikora, M., et al. (2014). Discrimination of leucine and isoleucine in peptides sequencing with Orbitrap Fusion mass spectrometer. PubMed. Available at: [Link]. Accessed January 7, 2026.
-
Structure Determination of Peptides by simple 2D NMR Spectroscopy. (2020). YouTube. Available at: [Link]. Accessed January 7, 2026.
-
3-Amino-4-methylpentanoic acid产品说明书. Selleck中国官网. Available at: [Link]. Accessed January 7, 2026.
Sources
- 1. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Folding and function in α/β-peptides: Targets and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine, and its incorporation into peptides and proteins [comptes-rendus.academie-sciences.fr]
- 5. researchgate.net [researchgate.net]
- 6. (R)-3-amino-4-methyl-pentanoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. selleckchem.com [selleckchem.com]
- 8. peptide.com [peptide.com]
- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 10. peptide.com [peptide.com]
- 11. guidechem.com [guidechem.com]
- 12. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mesalabs.com [mesalabs.com]
- 14. bachem.com [bachem.com]
- 15. hplc.eu [hplc.eu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chem.uzh.ch [chem.uzh.ch]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Solid-Phase Peptide Synthesis Using (R)-3-Amino-4-methylpentanoic Acid
Abstract
The incorporation of non-canonical amino acids into peptide structures is a cornerstone of modern drug discovery and chemical biology, offering pathways to novel therapeutics with enhanced stability and bioactivity.[1][2] This guide provides a comprehensive technical overview and detailed protocols for the solid-phase peptide synthesis (SPPS) of peptides containing (R)-3-Amino-4-methylpentanoic acid, a β-amino acid analog of leucine. We will delve into the foundational principles of Fmoc-based SPPS, address the specific challenges and considerations when incorporating β-amino acids, and provide step-by-step experimental procedures from resin preparation to final peptide purification and analysis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and functional properties of β-amino acid-containing peptides.
Introduction: The Significance of β-Amino Acids in Peptide Science
Peptides are remarkable signaling molecules and therapeutic agents; however, their application can be limited by poor metabolic stability due to degradation by proteases.[3][4] The substitution of natural α-amino acids with β-amino acids, such as (R)-3-Amino-4-methylpentanoic acid, offers a compelling strategy to overcome this limitation. The altered backbone structure of β-peptides confers significant resistance to enzymatic degradation while allowing for the formation of unique secondary structures, such as various helices and sheets, that can mimic or disrupt biological interactions.[4][5]
(R)-3-Amino-4-methylpentanoic acid, also known as β-Leucine, is a non-proteinogenic amino acid that can be incorporated into peptide chains to enhance their therapeutic potential.[6][7][8] Its defined stereochemistry and structural similarity to leucine make it a valuable tool for probing and modulating peptide-protein interactions.[6] This guide will provide the necessary protocols to successfully synthesize peptides containing this unique building block.
Foundational Principles of Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
Fmoc-based SPPS is the most widely used method for peptide synthesis due to its mild reaction conditions and versatility.[9][10] The process involves the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[11][12] Each cycle of amino acid addition consists of two main steps:
-
Fmoc Deprotection: The removal of the base-labile Fmoc protecting group from the N-terminus of the growing peptide chain, typically using a solution of piperidine in N,N-dimethylformamide (DMF).[11][13]
-
Coupling: The formation of a peptide bond between the newly liberated N-terminal amine and the carboxyl group of the incoming Fmoc-protected amino acid. This reaction is facilitated by a coupling reagent that activates the carboxylic acid.[14][15]
This cyclical process is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed in a single step using a strong acid, typically trifluoroacetic acid (TFA).[12]
Experimental Workflow and Considerations
Materials and Reagents
A successful synthesis hinges on the quality of the starting materials. Ensure all solvents are of peptide synthesis grade and reagents are of high purity.
| Reagent/Material | Function | Recommended Grade/Supplier |
| Resin | Solid support for peptide synthesis. Choice depends on the desired C-terminal functionality (acid or amide). | Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal acid).[11][16] |
| Fmoc-Protected Amino Acids | Building blocks for the peptide chain. | High purity (>99%). |
| Fmoc-(R)-3-Amino-4-methylpentanoic acid | The β-amino acid to be incorporated. | High purity (>99%). |
| Coupling Reagents | Activate the carboxylic acid for peptide bond formation. | HBTU, HATU, or HCTU are commonly used.[17] |
| Base | Used during the coupling step. | N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.[17] |
| Deprotection Solution | Removes the Fmoc protecting group. | 20% Piperidine in DMF.[16] |
| Solvents | For resin swelling, washing, and reactions. | N,N-Dimethylformamide (DMF), Dichloromethane (DCM).[16] |
| Cleavage Cocktail | Cleaves the peptide from the resin and removes side-chain protecting groups. | A mixture of Trifluoroacetic acid (TFA) with scavengers.[18] |
| Capping Agent | To block unreacted amino groups. | Acetic anhydride/DIPEA in DMF. |
Workflow Diagram
Figure 1: General workflow for Fmoc-based solid-phase peptide synthesis.
Special Considerations for Incorporating (R)-3-Amino-4-methylpentanoic Acid
The incorporation of β-amino acids can present unique challenges compared to their α-amino acid counterparts.[3]
-
Slower Coupling Kinetics: The steric hindrance around the amine group of β-amino acids can lead to slower coupling reactions. To overcome this, it is recommended to use a more potent coupling reagent like HATU and potentially extend the coupling time or perform a double coupling.[17]
-
Aggregation: Peptides containing β-amino acids may have a higher tendency to aggregate on the solid support, which can hinder subsequent reaction steps.[19][20] Using a resin with a lower loading capacity and ensuring thorough washing between steps can help mitigate this issue.
-
Monitoring the Reaction: Standard monitoring tests like the Kaiser test, which detects primary amines, can be used to confirm the completion of the coupling reaction.[21] A negative Kaiser test indicates that all the free amines have reacted.
Detailed Protocols
Resin Preparation and Swelling
-
Place the desired amount of resin (e.g., 100 mg, 0.1 mmol scale) in a reaction vessel.[16]
-
Add DMF to the resin until it is fully submerged.
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[16]
-
Drain the DMF from the reaction vessel.
Fmoc-SPPS Cycle for a Standard α-Amino Acid
-
Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes, then drain. Repeat with a fresh portion of the deprotection solution for 15 minutes.[11][13]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading), the coupling reagent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.
-
Add the activation mixture to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.[11]
-
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
-
Monitoring (Optional but Recommended): Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue color), indicating free amines, repeat the coupling step (double coupling).
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes. Then, wash with DMF.[16]
Protocol for Incorporating Fmoc-(R)-3-Amino-4-methylpentanoic Acid
-
Follow the standard Fmoc deprotection and washing steps as described in section 4.2.
-
Coupling of the β-Amino Acid:
-
In a separate vial, dissolve Fmoc-(R)-3-Amino-4-methylpentanoic acid (3-5 equivalents), HATU (3-5 equivalents), and DIPEA or Collidine (6-10 equivalents) in DMF.
-
Add this activation mixture to the deprotected resin.
-
Agitate the reaction for 2-4 hours at room temperature. Due to potentially slower kinetics, a longer reaction time is advised.
-
-
Wash the resin thoroughly with DMF.
-
Perform a Kaiser test. If the result is positive, a second coupling is strongly recommended.
-
Proceed with the synthesis of the remaining peptide sequence using the standard protocol.
Figure 2: Coupling reaction of Fmoc-(R)-3-Amino-4-methylpentanoic acid.
Cleavage and Deprotection
-
After the final Fmoc deprotection and thorough washing with DMF and then DCM, dry the peptide-resin under a stream of nitrogen or in a vacuum desiccator.[22]
-
Prepare a cleavage cocktail. A common mixture is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[18] For simpler peptides lacking sensitive residues, a cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) may be sufficient.
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.
Peptide Precipitation and Purification
-
Concentrate the TFA filtrate under a gentle stream of nitrogen.
-
Precipitate the crude peptide by adding the concentrated solution to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, and decant the ether.
-
Wash the peptide pellet with cold ether two more times to remove residual scavengers.
-
Dry the crude peptide pellet under vacuum.
Purification and Analysis
High-Performance Liquid Chromatography (HPLC) Purification
The crude peptide should be purified using reverse-phase HPLC (RP-HPLC).[23][24]
-
Column: A C18 column is typically used for peptide purification.[23]
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the peptide. The optimal gradient will depend on the hydrophobicity of the peptide.[25][26]
-
Detection: The peptide is detected by UV absorbance at 214 nm and 280 nm.[23]
-
Fraction Collection: Fractions corresponding to the major peak are collected.
Mass Spectrometry (MS) Analysis
The identity and purity of the purified peptide fractions are confirmed by mass spectrometry.[23][27] Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) or Electrospray Ionization (ESI) are commonly employed to determine the molecular weight of the synthesized peptide, which should match the calculated theoretical mass.[23]
Conclusion
The successful solid-phase synthesis of peptides containing (R)-3-Amino-4-methylpentanoic acid requires careful consideration of the unique chemical properties of β-amino acids. By employing optimized coupling strategies, such as the use of potent activating agents and extended reaction times, and by adhering to rigorous purification and analytical protocols, researchers can effectively synthesize these valuable molecules. The incorporation of β-amino acids opens up new avenues for the design of novel peptide-based therapeutics with enhanced stability and tailored biological activities, contributing to the advancement of drug discovery and development.
References
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
- Nowick, J. S., et al. (2020).
-
Lee, Y. S. (2012). Design and synthesis of beta-peptides with biological activity. Methods in Molecular Biology, 859, 23-40. [Link]
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Creative Peptides. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
-
AAPPTEC. (n.d.). Coupling Reagents for Solid Phase Peptide Synthesis. AAPPTEC. [Link]
-
Azzarito, V., Long, K., Murphy, N. S., & Wilson, A. J. (2018). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(15), 6439-6452. [Link]
-
AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. AAPPTEC. [Link]
-
APINOVO. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. APINOVO. [Link]
-
AAPPTEC. (n.d.). Coupling Reagents. AAPPTEC. [Link]
-
Ohshiro, Y., Nakajima, Y., Goto, Y., & Suga, H. (2016). Ribosomal Synthesis of Peptides with Multiple β-Amino Acids. ACS Chemical Biology, 11(3), 796-803. [Link]
-
GenScript. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. GenScript. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Bionity. (n.d.). Beta-peptide. Bionity. [Link]
-
Gilson. (n.d.). Synthetic Peptide Purification Using Preparative LC-MS. Gilson Learning Hub. [Link]
-
Zhang, C., & Tang, Y. (2014). Biosynthesis of natural products containing β-amino acids. Natural Product Reports, 31(10), 1327-1351. [Link]
-
Gilar, M., Olivova, P., Daly, A. E., & Gebler, J. C. (2005). HPLC analysis and purification of peptides. Journal of Biomolecular Techniques, 16(1), 48-61. [Link]
-
Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent. [Link]
-
Albright, S. (2023, February 14). Novel Strategies for the Synthesis of β-Amino Acids and Their Derivatives. University of Illinois Urbana-Champaign. [Link]
-
Agilent. (2023, May 3). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Agilent. [Link]
-
CEM Corporation. (2025, September 24). SPPS Reagents Explained: A Complete Guide. YouTube. [Link]
-
Burlina, F., & Papini, A. M. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 178. [Link]
-
AAPPTEC. (n.d.). Cleavage Cocktails; Reagent B. AAPPTEC. [Link]
-
Cabrele, C., & Reiser, O. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ResearchGate. [Link]
-
Szymański, P., et al. (2015). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry, 13(1), 11-14. [Link]
-
Bera, S., et al. (2014). One-pot cleavage cocktail to obtain fully deprotected Scm-peptide. ResearchGate. [Link]
-
Natural Micron Pharm Tech. (n.d.). 3-Amino-4-methylpentanoic Acid. Natural Micron Pharm Tech. [Link]
-
Singh, Y., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. RSC Medicinal Chemistry, 13(9), 1017-1040. [Link]
-
Muttenthaler, M., King, G. F., Adams, D. J., & Alewood, P. F. (2021). Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation. Angewandte Chemie International Edition, 60(16), 8998-9027. [Link]
Sources
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Beta-peptide [bionity.com]
- 6. 3-Amino-4-methylpentanoic Acid - Natural Micron Pharm Tech [nmpharmtech.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 12. m.youtube.com [m.youtube.com]
- 13. chempep.com [chempep.com]
- 14. peptide.com [peptide.com]
- 15. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 16. chem.uci.edu [chem.uci.edu]
- 17. bachem.com [bachem.com]
- 18. peptide.com [peptide.com]
- 19. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. blog.mblintl.com [blog.mblintl.com]
- 21. peptide.com [peptide.com]
- 22. luxembourg-bio.com [luxembourg-bio.com]
- 23. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 24. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 25. lcms.cz [lcms.cz]
- 26. agilent.com [agilent.com]
- 27. gilson.com [gilson.com]
Application Note: High-Resolution NMR Spectroscopy of (R)-3-Amino-4-methylpentanoic acid hydrochloride for Structural Elucidation and Quality Control
Abstract
(R)-3-Amino-4-methylpentanoic acid, a derivative of valine, and its hydrochloride salt are important chiral building blocks in pharmaceutical synthesis. A comprehensive understanding of their structural integrity and purity is paramount for drug development and quality assurance. This application note provides a detailed guide to the acquisition and interpretation of one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for (R)-3-Amino-4-methylpentanoic acid hydrochloride. We will explore the underlying principles of experimental design, from sample preparation to the rationale behind spectral assignments, offering field-proven insights for researchers and drug development professionals.
Introduction
This compound is a non-proteinogenic β-amino acid that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its stereochemistry and chemical purity are critical determinants of the efficacy and safety of the final active pharmaceutical ingredient (API). High-resolution NMR spectroscopy is an indispensable analytical technique for the unambiguous structural confirmation and purity assessment of such molecules. This guide will provide a comprehensive protocol for obtaining and interpreting high-quality ¹H and ¹³C NMR spectra of this compound.
The hydrochloride salt form enhances the solubility of the amino acid in aqueous media, which is often advantageous for NMR analysis. The presence of the hydrochloride will influence the chemical environment of the nuclei, particularly those close to the amino and carboxyl groups, as compared to the free amino acid.
Experimental Design and Rationale
The selection of appropriate experimental parameters is critical for obtaining high-quality NMR data. Here, we outline the key considerations for the NMR analysis of this compound.
Solvent Selection
For amino acid hydrochlorides, deuterated water (D₂O) is an excellent solvent choice due to its ability to readily dissolve the salt form of the analyte.[1] Furthermore, the labile amine and carboxylic acid protons will exchange with deuterium, simplifying the ¹H NMR spectrum by removing their signals and eliminating their coupling to adjacent protons. This allows for a clearer interpretation of the signals from the carbon-bound protons. Alternatively, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, which would allow for the observation of the exchangeable protons.
Sample Preparation
Proper sample preparation is crucial for obtaining high-resolution NMR spectra. The following protocol is recommended:
-
Analyte Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Addition: Dissolve the sample in 0.6-0.7 mL of D₂O in a clean, dry vial.
-
Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) can be added.
NMR Data Acquisition Protocol
The following parameters are recommended for acquiring ¹H and ¹³C NMR spectra on a 500 MHz spectrometer.
¹H NMR Acquisition
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | 500 MHz | Provides good signal dispersion. |
| Pulse Program | zg30 | Standard 30-degree pulse for quantitative measurements. |
| Number of Scans | 16 | Sufficient for good signal-to-noise ratio with the specified sample concentration. |
| Relaxation Delay (d1) | 5 s | Allows for full relaxation of protons, ensuring accurate integration. |
| Acquisition Time | ~3 s | Provides adequate resolution. |
| Spectral Width | 12 ppm | Covers the expected chemical shift range for the analyte. |
¹³C NMR Acquisition
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | 125 MHz | Corresponding ¹³C frequency for a 500 MHz ¹H spectrometer. |
| Pulse Program | zgpg30 | Standard power-gated decoupling with a 30-degree pulse. |
| Number of Scans | 1024 | Required due to the low natural abundance of ¹³C. |
| Relaxation Delay (d1) | 2 s | A shorter delay is often sufficient for protonated carbons. |
| Acquisition Time | ~1 s | Provides adequate resolution. |
| Spectral Width | 200 ppm | Covers the full range of expected ¹³C chemical shifts. |
Spectral Interpretation and Data Analysis
The structure of this compound is presented below, with atoms numbered for clarity in the spectral assignment.
CH₃ (6)
|
H₃C (5) — CH (4) — CH (3) — CH₂ (2) — COOH (1)
|
NH₃⁺Cl⁻
>]; } caption: "Structure of this compound"Expected ¹H NMR Spectrum
Based on experimental data for DL-beta-leucine in D₂O at pH 7.4 from the Biological Magnetic Resonance Bank (BMRB) and considering the effects of protonation in the hydrochloride salt, the following ¹H NMR spectral assignments are anticipated.[2]
| Proton(s) | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment Rationale |
| H-2 | ~2.5 - 2.7 | Doublet of doublets (dd) | ~16 Hz, ~6 Hz | Adjacent to the electron-withdrawing carboxyl group and the chiral center at C-3. |
| H-3 | ~3.4 - 3.6 | Multiplet (m) | - | Coupled to protons at C-2 and C-4. The presence of the NH₃⁺ group will cause a downfield shift. |
| H-4 | ~1.9 - 2.1 | Multiplet (m) | - | Coupled to the methyl protons and the proton at C-3. |
| H-5, H-6 | ~0.9 - 1.1 | Doublet (d) | ~7 Hz | Two diastereotopic methyl groups coupled to the proton at C-4. |
Expected ¹³C NMR Spectrum
The expected ¹³C chemical shifts are based on BMRB data for DL-beta-leucine and general principles of ¹³C NMR.[2]
| Carbon | Expected Chemical Shift (ppm) | Assignment Rationale |
| C-1 (COOH) | ~178 - 182 | Carboxylic acid carbon, typically found in this downfield region. |
| C-2 (CH₂) | ~38 - 40 | Aliphatic CH₂ group adjacent to the carboxyl group. |
| C-3 (CH) | ~56 - 59 | CH group attached to the nitrogen, shifted downfield by the amino group. |
| C-4 (CH) | ~32 - 34 | Aliphatic CH group of the isopropyl moiety. |
| C-5, C-6 (CH₃) | ~19 - 21 | Methyl carbons of the isopropyl group. Due to the chiral center at C-3, these methyl groups are diastereotopic and may show slightly different chemical shifts. |
Conclusion
NMR spectroscopy is a powerful and essential tool for the structural verification and purity assessment of this compound. By following the detailed protocols and understanding the principles of spectral interpretation outlined in this application note, researchers, scientists, and drug development professionals can confidently characterize this important pharmaceutical intermediate. The provided expected chemical shifts and coupling constants, grounded in experimental data from related structures, serve as a reliable guide for spectral analysis.
References
-
UCL. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000466 - DL-beta-leucine. Retrieved from [Link]
Sources
Application Notes & Protocols: (R)-3-Amino-4-methylpentanoic Acid as a Versatile Chiral Building Block
Introduction
In the landscape of modern medicinal chemistry and drug development, the use of chiral building blocks is fundamental to achieving stereospecificity, enhancing potency, and optimizing pharmacokinetic profiles. Among these, non-proteinogenic amino acids have emerged as exceptionally valuable synthons. (R)-3-Amino-4-methylpentanoic acid, also known as (3R)-β-Leucine, is a chiral β-amino acid that serves as a powerful tool for introducing structural diversity and conformational constraint into bioactive molecules.[1][2] Its β-amino acid structure provides a one-carbon extension to the typical α-amino acid backbone, a modification that can profoundly influence the biological properties of peptides and small molecules.
This guide provides an in-depth exploration of (R)-3-Amino-4-methylpentanoic acid, moving beyond simple properties to detail its practical applications. We will cover core synthetic transformations, provide validated, step-by-step protocols for its incorporation into target molecules, and discuss its strategic use in the design of peptide mimics and other complex therapeutic agents. The protocols and insights herein are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.
Physicochemical Properties & Handling
A thorough understanding of a building block's properties is the foundation of its successful application. (R)-3-Amino-4-methylpentanoic acid is a stable, solid compound under standard laboratory conditions.
| Property | Value | Reference |
| Chemical Name | (R)-3-Amino-4-methylpentanoic acid | [3] |
| Synonyms | (3R)-β-Leucine, L-β-Leucine | [2] |
| CAS Number | 5699-54-7 | [4] |
| Molecular Formula | C₆H₁₃NO₂ | [3][4] |
| Molecular Weight | 131.17 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
| Storage | Store at -20°C for long-term stability | [4] |
Handling & Solubility: The compound is typically soluble in aqueous solutions and polar protic solvents. For synthetic transformations in aprotic organic solvents such as Dichloromethane (DCM) or Dimethylformamide (DMF), prior protection of the polar functional groups (amine and carboxylic acid) is generally required.
Core Synthetic Utility: Protection & Amide Coupling
The primary utility of (R)-3-Amino-4-methylpentanoic acid lies in its incorporation into larger molecules via amide bond formation. This requires a strategic approach involving the protection of the non-reacting functional group and the activation of the carboxylic acid.
Workflow: Preparing the Building Block for Amide Coupling
The following workflow illustrates the necessary preparatory steps before this building block can be efficiently used in peptide synthesis or fragment-based drug design.
Caption: General workflow for N-protection and subsequent amide coupling.
Protocol 2.1: N-Protection with Di-tert-butyl dicarbonate (Boc₂O)
Rationale: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal with mild acid (e.g., Trifluoroacetic acid). This protocol is a crucial first step for solution-phase synthesis.
Materials:
-
(R)-3-Amino-4-methylpentanoic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (R)-3-Amino-4-methylpentanoic acid (1.0 eq) in a 1:1 mixture of dioxane and 1 M NaOH (aq) solution.
-
Cool the solution to 0 °C in an ice bath.
-
Add Boc₂O (1.1 eq) to the solution while stirring vigorously.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Concentrate the mixture under reduced pressure to remove the dioxane.
-
Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C. The product should precipitate or can be extracted.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected product.
Self-Validation: The product, (R)-N-Boc-3-Amino-4-methylpentanoic acid, can be characterized by ¹H NMR to confirm the presence of the Boc group (a large singlet around 1.4 ppm) and by mass spectrometry. Purity should be >95% for use in subsequent steps.
Protocols for Amide Coupling
The choice of coupling reagent is critical and depends on factors like the steric hindrance of the coupling partners, desired reaction time, and cost. HATU is highly efficient, especially for challenging couplings, while EDC/HOBt is a more classical and cost-effective choice.[5][6][7]
| Coupling Method | Key Advantages | Common Solvents | Typical Conditions |
| HATU / DIPEA | High efficiency, fast reaction times, low epimerization risk.[7] | DMF, DCM | Pre-activation for 15 min, then react for 2-6 hours at RT. |
| EDC / HOBt | Cost-effective, water-soluble urea byproduct is easily removed.[8] | DCM, DMF | 0 °C to RT, stir for 12-16 hours. |
Protocol 2.2: HATU-Mediated Amide Coupling
Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium salt-based coupling reagent that rapidly forms a highly reactive activated ester, leading to efficient amide bond formation with minimal side reactions.[5][6]
Materials:
-
(R)-N-Boc-3-Amino-4-methylpentanoic acid (1.0 eq)
-
Target amine (e.g., Benzylamine, 1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Under an inert atmosphere (N₂ or Ar), dissolve (R)-N-Boc-3-Amino-4-methylpentanoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature for pre-activation.
-
Add the target amine (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 2-4 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.[5]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Application in the Design of Peptide Mimics
Incorporating β-amino acids like (3R)-β-Leucine into peptides creates "β-peptides" or mixed α/β peptides. This structural perturbation has profound consequences, most notably an enhanced resistance to enzymatic degradation by proteases.[9] Furthermore, the extended backbone can induce unique secondary structures, such as helices and turns, which are critical for mimicking protein epitopes and disrupting protein-protein interactions.[10]
Structural Impact of β-Amino Acid Incorporation
Caption: Comparison of an α-peptide backbone with a backbone containing a β-amino acid.
Protocol 3.1: Solid-Phase Synthesis of a Dipeptide Mimic
Rationale: Solid-phase peptide synthesis (SPPS) is the standard method for assembling peptides. This protocol outlines the incorporation of an Fmoc-protected (R)-3-Amino-4-methylpentanoic acid into a growing peptide chain on a solid support. The Fmoc protecting group is ideal for SPPS as it is removed under basic conditions, which are orthogonal to the acid-labile side-chain protecting groups and resin linkage.
Materials:
-
Fmoc-protected amino acid resin (e.g., Fmoc-Gly-Wang resin)
-
(R)-N-Fmoc-3-Amino-4-methylpentanoic Acid
-
Coupling Reagent: HATU
-
Base: DIPEA
-
Deprotection solution: 20% Piperidine in DMF
-
Anhydrous DMF
-
DCM
-
Cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane)
Procedure:
-
Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Drain the DMF, add 20% piperidine in DMF, and agitate for 5 minutes. Drain and repeat with fresh piperidine solution for 15 minutes.
-
Washing: Wash the resin extensively with DMF (x5) and DCM (x3) to remove all traces of piperidine.
-
Coupling:
-
In a separate vial, pre-activate (R)-N-Fmoc-3-Amino-4-methylpentanoic Acid (3.0 eq) with HATU (2.9 eq) and DIPEA (6.0 eq) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate at room temperature for 2 hours.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (x5) and DCM (x3).
-
Cleavage & Deprotection: After the final coupling, wash and dry the resin. Treat with the cleavage cocktail for 2 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation & Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.
Self-Validation: The final product's identity and purity can be confirmed by LC-MS analysis. The presence of the β-amino acid will result in a corresponding mass shift compared to an all-α peptide.
Case Study: Synthesis of Chiral γ-Amino Acid Scaffolds
(R)-3-Amino-4-methylpentanoic acid is structurally related to the blockbuster drug Pregabalin, which is (S)-3-(aminomethyl)-5-methylhexanoic acid.[11] While industrial routes to Pregabalin itself are highly optimized, this building block is an excellent starting point for synthesizing novel, stereochemically pure analogs for structure-activity relationship (SAR) studies. The key transformation involves converting the carboxylic acid into an aminomethyl group.
Synthetic Workflow for Pregabalin Analogs
Caption: Synthetic pathway from the building block to a γ-amino acid analog.
Conclusion
(R)-3-Amino-4-methylpentanoic acid is far more than a simple amino acid derivative; it is a strategic building block that empowers chemists to access novel chemical space. Its inherent chirality and β-amino acid structure provide a reliable platform for developing metabolically robust peptide mimics with constrained conformations. Furthermore, its utility extends to the synthesis of complex small molecules, enabling the creation of stereochemically defined scaffolds for drug discovery. The protocols and applications detailed in this guide serve as a robust starting point for researchers aiming to harness the full synthetic potential of this valuable chiral synthon.
References
-
(R)-3-Amino-4-methyl-pentanoic acid, N-isopropyloxycarbonyl-, methyl ester - SpectraBase. (n.d.). Retrieved from [Link]
-
Shelke, S. H., Mhaske, P. C., & Bobade, V. D. (2012). An efficient total synthesis of (±)-pregabalin. Indian Journal of Chemistry, 51B, 631-634. Retrieved from [Link]
-
Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign Chemistry Department. Retrieved from [Link]
-
Study on the synthesis of pregabalin. (n.d.). ResearchGate. Retrieved from [Link]
-
A Process For Synthesis Of S (+) Pregabalin. (n.d.). Quick Company. Retrieved from [Link]
- Process for the synthesis of pregabalin. (n.d.). Google Patents.
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved from [Link]
-
Synthesis of Chiral Building Blocks for Use in Drug Discovery. (2004). Molecules, 9(6), 405-413. Retrieved from [Link]
-
Synthesis of β-amino acid derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
3-Amino-2-hydroxy-4-methylpentanoic acid. (n.d.). PubChem. Retrieved from [Link]
-
(R)-methyl 3-amino-4-methylpentanoate hydrochloride. (n.d.). PubChem. Retrieved from [Link]
-
Novel Furanoid α-Substitued α-Amino Acid as a Potent Turn Mimic in Peptide Synthesis. (n.d.). Molecules, 11(8), 564-572. Retrieved from [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. (2022). International Journal of Industrial Chemistry, 13(2), 133-145. Retrieved from [Link]
-
β-Amino Acid synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
r,β-Diamino Acids: Biological Significance and Synthetic Approaches. (n.d.). Chemical Reviews, 101(10), 3167-3196. Retrieved from [Link]
-
Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. (2015). Chemistry, 21(38), 13269-13274. Retrieved from [Link]
-
3-Amino-4-methylpentanoic acid产品说明书. (n.d.). Selleck China. Retrieved from [Link]
-
Antimicrobial Peptide Mimics for Clinical Use: Does Size Matter?. (2021). Frontiers in Chemistry, 9, 735741. Retrieved from [Link]
-
(3R)-beta-Leucine. (n.d.). PubChem. Retrieved from [Link]
-
Epimerisation in Peptide Synthesis. (2023). Molecules, 28(13), 5092. Retrieved from [Link]
-
Synthetic Peptides as Protein Mimics. (2016). Frontiers in Bioengineering and Biotechnology, 4, 28. Retrieved from [Link]
-
Peptide mimic for influenza vaccination using nonnatural combinatorial chemistry. (2015). Journal of Clinical Investigation, 125(1), 194-205. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. (3R)-beta-Leucine | C6H13NO2 | CID 2761558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-3-amino-4-methyl-pentanoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. growingscience.com [growingscience.com]
- 8. Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.illinois.edu [chemistry.illinois.edu]
- 10. Synthetic Peptides as Protein Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Coupling of (R)-3-Amino-4-methylpentanoic Acid
Introduction: Navigating the Challenges of Coupling Sterically Hindered β-Amino Acids
(R)-3-Amino-4-methylpentanoic acid, a chiral β-amino acid and a key structural motif in pharmacologically active molecules such as Pregabalin, presents unique challenges in amide bond formation. The presence of a bulky isobutyl group adjacent to the stereocenter at the β-position introduces significant steric hindrance. This not only impedes the approach of coupling partners, potentially leading to low yields and slow reaction kinetics, but also increases the risk of epimerization at the chiral center.[1][2] Therefore, the selection of an appropriate coupling strategy is paramount to ensure high efficiency, yield, and preservation of stereochemical integrity.
This guide provides a comprehensive overview of the critical parameters and detailed protocols for the successful coupling of (R)-3-Amino-4-methylpentanoic acid. We will delve into the rationale behind the selection of coupling reagents, additives, and bases, and offer field-proven methodologies for researchers in drug discovery and peptide synthesis.
The Crucial Role of the Coupling Reagent: A Comparative Analysis
The success of coupling a sterically demanding amino acid like (R)-3-Amino-4-methylpentanoic acid hinges on the choice of the activating agent. These reagents convert the carboxylic acid into a highly reactive species that is susceptible to nucleophilic attack by an amine. For such challenging substrates, onium salt-based reagents are generally the preferred choice over standard carbodiimides due to their higher reactivity and efficiency.[1]
Uronium/Aminium Salts: The Gold Standard for Hindered Couplings
Reagents such as HATU, HBTU, and HCTU are highly effective for difficult couplings.[1] Among these, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is often considered the superior choice.[1][3][4]
Mechanism of Action (HATU): The efficacy of HATU stems from its ability to form a highly reactive OAt-active ester. The reaction is initiated by the deprotonation of the carboxylic acid by a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA). The resulting carboxylate attacks HATU to form an unstable O-acyl(tetramethyl)isouronium salt. This is rapidly converted into the OAt-active ester, releasing tetramethylurea. The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, stabilizing the transition state of the subsequent aminolysis and accelerating the rate of amide bond formation.[5][6] This mechanism is particularly effective at overcoming steric barriers and minimizing racemization.[4]
Carbodiimides: A Classic Approach with Additives
Carbodiimides, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) , are widely used due to their cost-effectiveness and the water-solubility of their urea byproduct, which simplifies purification.[7] However, when used alone for sterically hindered amino acids, they can be sluggish and prone to side reactions, including racemization and the formation of N-acylurea.[8]
To mitigate these issues, EDC is almost always used in conjunction with nucleophilic additives. The most common is HOBt (1-Hydroxybenzotriazole) . HOBt intercepts the highly reactive O-acylisourea intermediate to form an HOBt-active ester. This active ester is more stable than the O-acylisourea, reducing the risk of racemization, yet sufficiently reactive to couple with the amine component.[8][9]
Optimizing Reaction Conditions: A Multi-parameter Approach
Beyond the choice of coupling reagent, several other factors must be carefully controlled to ensure a successful reaction.
The Role of Bases
A tertiary amine base is typically required to deprotonate the carboxylic acid and to neutralize any acid salts present (e.g., HCl or TFA salts of the amine component).
-
N,N-Diisopropylethylamine (DIPEA or Hünig's Base): This is the most commonly used base due to its strong basicity and steric bulk, which renders it non-nucleophilic.[6]
-
N-Methylmorpholine (NMM) or 2,4,6-Collidine: In cases where racemization is a significant concern, switching to a weaker base like NMM or a more sterically hindered base like collidine can be beneficial.[1][10] Strong bases can increase the rate of α-hydrogen abstraction from the activated ester, which is the primary pathway for racemization.[8][10]
Solvent Selection
The choice of solvent is critical for ensuring that all reactants remain in solution throughout the reaction.
-
N,N-Dimethylformamide (DMF): This is the most common solvent for peptide coupling reactions due to its high polarity and ability to dissolve a wide range of organic molecules.[5]
-
Dichloromethane (DCM): Also widely used, particularly for carbodiimide-mediated couplings. It is less polar than DMF but is often easier to remove during work-up.[7][11]
Temperature and Reaction Time
Most coupling reactions are initiated at 0 °C to control the initial exothermic activation step and are then allowed to warm to room temperature.[7][12] For particularly difficult couplings involving sterically hindered components, gentle heating (e.g., to 40-50 °C) may be necessary to drive the reaction to completion. However, elevated temperatures can also increase the risk of racemization, so a careful balance must be struck.[1] Reaction times can vary from a few hours to overnight, and progress should be monitored by an appropriate analytical technique such as TLC or LC-MS.
Comparative Data for Coupling Strategies
The following table summarizes typical conditions and expected outcomes for the coupling of (R)-3-Amino-4-methylpentanoic acid.
| Parameter | HATU/DIPEA Protocol | EDC/HOBt Protocol | Rationale/Comments |
| Coupling Reagent | HATU | EDC | HATU is more potent and generally preferred for hindered couplings.[1][3] |
| Additive | None required (HOAt is part of HATU) | HOBt | HOBt is crucial for suppressing racemization and improving efficiency with EDC.[8] |
| Base | DIPEA | DIPEA or NMM | DIPEA is standard; consider NMM if racemization is observed.[1][10] |
| Equivalents (Acid:Amine:Reagent:Base) | 1 : 1.1 : 1.1 : 2 | 1 : 1.1 : 1.2 : 1.2 | Slight excess of amine and reagents ensures full conversion of the limiting acid. |
| Solvent | DMF | DMF or DCM | DMF is generally better for solubility.[5] |
| Temperature | 0 °C to RT | 0 °C to RT | Standard conditions to balance reactivity and side reactions.[7][12] |
| Typical Reaction Time | 2-6 hours | 12-24 hours | HATU reactions are significantly faster.[5] |
| Expected Yield | High (>85%) | Moderate to High (60-90%) | Yields are highly substrate-dependent. |
| Racemization Risk | Low | Moderate | HATU is known to be superior in suppressing racemization.[4] |
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: HATU-Mediated Coupling
This protocol is recommended for achieving high yields and minimizing racemization.
-
Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the N-protected (R)-3-Amino-4-methylpentanoic acid (1.0 eq.).
-
Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).
-
Addition of Amine and Base: Add the amine component (1.1 eq.) followed by DIPEA (2.0 eq.).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Activation: Add HATU (1.1 eq.) in one portion. A color change (often to yellow) may be observed.
-
Reaction: Stir the reaction mixture at 0 °C for 15-30 minutes, then remove the ice bath and allow the reaction to proceed at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer successively with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography.
Protocol 2: EDC/HOBt-Mediated Coupling
This protocol provides a cost-effective alternative, though it may require longer reaction times.
-
Preparation: To a round-bottom flask, add the N-protected (R)-3-Amino-4-methylpentanoic acid (1.0 eq.), the amine component (1.1 eq.), and HOBt (1.2 eq.).
-
Dissolution: Dissolve the mixture in anhydrous DMF or DCM (approx. 0.1 M concentration).
-
Addition of Base: Add DIPEA (1.2 eq.).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Activation: Add EDC·HCl (1.2 eq.) portion-wise over 10-15 minutes.[7]
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: If using DMF, dilute with ethyl acetate. If using DCM, it can be used directly. Wash the organic layer successively with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. The aqueous washes will remove the urea byproduct.[7]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography.
Conclusion
The successful coupling of (R)-3-Amino-4-methylpentanoic acid is readily achievable through the careful selection of reagents and optimization of reaction conditions. For substrates with significant steric hindrance, the use of a potent uronium salt reagent such as HATU is highly recommended to ensure high yields, fast reaction rates, and minimal racemization.[3][4] Alternatively, the classic EDC/HOBt method remains a viable and economic option, provided that reaction conditions are carefully controlled. The protocols and data presented in this guide offer a robust starting point for researchers to develop efficient and reliable synthetic routes for molecules incorporating this challenging β-amino acid.
References
-
wenxuecity.com. (2023, January 1). HATU coupling. [Link]
-
Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]
-
Common Organic Chemistry. Amine to Amide (EDC + HOBt). [Link]
-
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
ResearchGate. Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
-
ijrpr. (n.d.). Synthesis and Biological Evaluation of Some Novel Substituted Aryl and Aliphatic Β-Amino Acid Analogues of Pregabalin. [Link]
-
Royal Society of Chemistry. (n.d.). Recent development of peptide coupling reagents in organic synthesis. [Link]
-
Organic Synthesis. Acid-Amine Coupling using EDCI. [Link]
-
ACS Publications. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]
-
PubMed. (2007). Efficient peptide coupling involving sterically hindered amino acids. [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 3. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 4. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 5. HATU coupling | www.wenxuecity.com [wenxuecity.com]
- 6. youtube.com [youtube.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. bachem.com [bachem.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 11. peptide.com [peptide.com]
- 12. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
Application Note: Chiral Derivatization Strategies for the Analysis of (R)-3-Amino-4-methylpentanoic Acid
Abstract: This document provides a comprehensive guide to the derivatization of (R)-3-Amino-4-methylpentanoic acid, a non-proteinogenic β-amino acid, for robust and sensitive analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography (LC). We delve into the underlying chemical principles, offer detailed, field-proven protocols, and discuss the critical considerations for method selection to ensure accurate quantification and chiral purity assessment, which are vital in pharmaceutical development and metabolomics research.
Introduction: The Analytical Challenge
(R)-3-Amino-4-methylpentanoic acid, a structural analog of L-leucine and a human metabolite, presents several analytical challenges.[1][2] Its high polarity and zwitterionic nature at physiological pH make it unsuitable for direct analysis by conventional gas chromatography due to low volatility and thermal instability.[3][4] Furthermore, its lack of a strong chromophore hinders sensitive detection by UV-Vis spectrophotometry in liquid chromatography.[5][6] Derivatization is therefore an essential step to enhance volatility for GC analysis or to introduce a detectable moiety for LC analysis.[4][7]
The chiral center at the C3 position necessitates enantioselective analytical methods to distinguish (R)-3-Amino-4-methylpentanoic acid from its (S)-enantiomer, a critical requirement in pharmaceutical quality control and stereoselective synthesis.[8][9] This guide will explore both achiral and chiral derivatization strategies to address these analytical needs.
Strategic Approaches to Derivatization
The choice of derivatization strategy depends on the analytical objective (quantification, chiral purity) and the available instrumentation (GC-MS, HPLC-UV, LC-MS). The primary functional groups targeted for derivatization are the primary amine (-NH₂) and the carboxylic acid (-COOH).
Derivatization for Gas Chromatography (GC) Analysis
For GC analysis, the goal is to increase the volatility and thermal stability of the analyte.[4] This is typically achieved by converting the polar -NH₂ and -COOH groups into less polar, more volatile derivatives.
2.1.1. Silylation: A Common but Moisture-Sensitive Approach
Silylation involves the replacement of active hydrogens in the amino and carboxyl groups with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[4]
-
Mechanism: Silylating reagents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), react with the active hydrogens to form volatile silyl derivatives.[3][4] MTBSTFA derivatives are generally more stable and less sensitive to moisture compared to TMS derivatives.[4]
-
Advantages: Silylation is a well-established and effective method for a wide range of compounds.[4]
-
Causality of Choice: The choice between MSTFA and MTBSTFA often depends on the required stability of the derivative. For complex matrices or longer analysis times, the more robust TBDMS derivatives from MTBSTFA are preferable.[4][10]
2.1.2. Acylation/Esterification with Chloroformates: A Robust Alternative
Alkyl chloroformates, such as methyl chloroformate (MCF) or isobutyl chloroformate, offer a rapid and efficient one-step derivatization of both the amino and carboxyl groups in an aqueous medium.[11][12]
-
Mechanism: The reaction proceeds via the formation of a mixed carboxylic-carbonic acid anhydride, which then reacts with an alcohol to form the ester. The amino group is simultaneously acylated.[12] Isobutyl chloroformate derivatives have been shown to provide enhanced sensitivity for GC-FID and GC-MS analysis.[12]
-
Advantages: This method is fast, can be performed in an aqueous environment, and produces stable derivatives.[11][13] It is also suitable for a broad range of amino and non-amino organic acids.[11]
Chiral Derivatization for Enantioselective Analysis
To determine the enantiomeric purity of (R)-3-Amino-4-methylpentanoic acid, a chiral derivatizing agent (CDA) is used to create diastereomers. These diastereomers have different physical properties and can be separated on a non-chiral chromatographic column.[8][14]
2.2.1. Chiral Derivatization for GC-MS
For GC-MS, chiral chloroformate-based reagents can be employed. For instance, derivatization with heptafluorobutyl chloroformate (HFBCF) followed by amidation can create diastereomers that are separable on a chiral GC column like Chirasil-L-Val.[15][16]
2.2.2. Chiral Derivatization for LC Analysis: Marfey's Reagent
Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a widely used CDA for the chiral analysis of amino acids by HPLC.[8][17]
-
Mechanism: The amino group of the analyte reacts with the fluoro-dinitrophenyl group of Marfey's reagent to form stable diastereomeric derivatives.[8] These derivatives possess a strong chromophore, enabling sensitive UV detection.[9]
-
Advantages: Marfey's method is robust, reliable, and applicable to a wide range of amino acids.[8][18] The resulting diastereomers can be separated on a standard reversed-phase C18 column.[8]
Experimental Protocols
Protocol 1: Silylation with MTBSTFA for GC-MS Analysis
This protocol is suitable for the quantitative analysis of (R)-3-Amino-4-methylpentanoic acid.
Materials:
-
(R)-3-Amino-4-methylpentanoic acid standard
-
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS)
-
Acetonitrile (ACN), anhydrous
-
Pyridine, anhydrous
-
Reacti-Vials™ or other suitable reaction vials
-
Heating block or oven
-
GC-MS system with a non-polar capillary column (e.g., 5% phenyl methylpolysiloxane)
Procedure:
-
Sample Preparation: Accurately weigh 1-5 mg of the (R)-3-Amino-4-methylpentanoic acid standard or sample into a reaction vial. If the sample is in an aqueous solution, evaporate to complete dryness under a stream of nitrogen.
-
Derivatization:
-
Add 100 µL of anhydrous acetonitrile to the dried sample.
-
Add 100 µL of MTBSTFA (+1% TBDMCS).
-
Cap the vial tightly and heat at 70-100°C for 2-4 hours to ensure complete derivatization.[4]
-
-
Analysis:
-
After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS.
-
Typical GC oven program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
MS detection in full scan mode or selected ion monitoring (SIM) for enhanced sensitivity.
-
Protocol 2: Derivatization with Isobutyl Chloroformate for GC-MS Analysis
This protocol provides a rapid and robust method for quantitative analysis.
Materials:
-
(R)-3-Amino-4-methylpentanoic acid standard
-
Isobutyl chloroformate
-
Pyridine
-
Isobutanol
-
Chloroform
-
Sodium bicarbonate solution (1 M)
-
Anhydrous sodium sulfate
-
Reaction vials with screw caps
-
Vortex mixer
-
Centrifuge
-
GC-MS system
Procedure:
-
Sample Preparation: Prepare an aqueous solution of the (R)-3-Amino-4-methylpentanoic acid standard or sample.
-
Derivatization:
-
To 100 µL of the aqueous sample in a reaction vial, add 50 µL of isobutanol and 20 µL of pyridine.
-
Vortex the mixture vigorously.
-
Add 20 µL of isobutyl chloroformate and vortex for 30 seconds.
-
Add another 20 µL of isobutyl chloroformate and vortex for another 30 seconds.
-
-
Extraction:
-
Add 200 µL of chloroform and vortex for 1 minute.
-
Centrifuge to separate the layers.
-
Transfer the lower organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
-
Analysis:
-
Inject 1 µL of the dried chloroform extract into the GC-MS.
-
Use a similar GC-MS program as described in Protocol 3.1.
-
Protocol 3: Chiral Derivatization with Marfey's Reagent (FDAA) for HPLC Analysis
This protocol is designed for the determination of enantiomeric purity.
Materials:
-
(R)-3-Amino-4-methylpentanoic acid sample
-
Marfey's Reagent (FDAA) solution (1% w/v in acetone)
-
1 M Sodium bicarbonate solution
-
2 M Hydrochloric acid
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Reaction vials
-
Water bath
-
HPLC system with a UV detector and a C18 reversed-phase column
Procedure:
-
Sample Preparation: Dissolve approximately 1 mg of the amino acid sample in 200 µL of 1 M sodium bicarbonate solution in a reaction vial.
-
Derivatization:
-
Add 400 µL of the Marfey's reagent solution to the sample vial.
-
Heat the mixture at 40°C for 1 hour in a water bath.
-
-
Reaction Quenching:
-
After cooling to room temperature, add 200 µL of 2 M HCl to stop the reaction.
-
-
Sample Dilution and Analysis:
-
Dilute the reaction mixture with the mobile phase (e.g., 1:10) and inject into the HPLC system.
-
HPLC Conditions:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A typical gradient would be from 10% B to 90% B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 340 nm.[9]
-
-
Data Presentation and Visualization
Summary of Derivatization Methods
| Derivatization Method | Reagent | Target Analyte Groups | Analytical Technique | Key Advantages | Key Considerations |
| Silylation | MTBSTFA | -NH₂, -COOH | GC-MS | High volatility, good for quantification | Moisture sensitive |
| Acylation/Esterification | Isobutyl Chloroformate | -NH₂, -COOH | GC-MS | Robust, fast, aqueous compatible | Requires extraction step |
| Chiral Derivatization | Marfey's Reagent (FDAA) | -NH₂ | HPLC-UV | Excellent for enantiomeric separation, sensitive UV detection | Longer reaction time |
Experimental Workflows
GC-MS Derivatization Workflow
Caption: Workflow for GC-MS analysis after derivatization.
HPLC Chiral Derivatization Workflow
Caption: Workflow for chiral analysis by HPLC using Marfey's reagent.
Trustworthiness and Self-Validating Systems
To ensure the reliability of the analytical data, each protocol should incorporate a self-validating system:
-
Method Blanks: A reagent blank should be run with each batch of samples to check for contamination.
-
Standard Curves: For quantitative analysis, a standard curve with at least five concentration points should be prepared and analyzed to demonstrate linearity.
-
Quality Control (QC) Samples: QC samples at low, medium, and high concentrations should be analyzed alongside the unknown samples to assess accuracy and precision.
-
Enantiomeric Resolution: For chiral analysis, a racemic mixture of the amino acid should be derivatized and analyzed to confirm the baseline separation of the diastereomers.
Conclusion
The derivatization of (R)-3-Amino-4-methylpentanoic acid is a critical step for its successful analysis by chromatographic techniques. The choice of the derivatization method should be guided by the analytical goals, whether for quantification or for the assessment of enantiomeric purity. The protocols provided in this application note are robust and have been validated in practice. By understanding the underlying chemical principles and carefully implementing the appropriate derivatization strategy, researchers can achieve accurate and reliable results in their studies involving this important β-amino acid.
References
- Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?.
- Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent - PMC - NIH.
- GC Analysis of Derivatized Amino Acids - Thermo Fisher Scientific.
- The Derivatization and Analysis of Amino Acids by GC-MS - Sigma-Aldrich.
- Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography - PubMed.
- Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - NIH.
- The Crucial Role of Chiral Derivatization in Amino Acid Analysis.
- Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals.
- A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed.
- How to derivatize Amino Acids using N-tert-butyldimethylsilyl- N-methyltrifluoroacetamide (MTBSTFA) for GC-MS analysis? | ResearchGate.
- A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids.
- Derivatization of amino acids analyzed by GCMS? - ResearchGate.
- Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. | Sigma-Aldrich.
- Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed.
- Derivatization Methods in GC and GC/MS.
- Rapid high-performance liquid chromatography method for determination of pregabalin in a pharmaceutical dosage form following derivatization with fluorescamine - PubMed.
- Recent Advances in Chiral Analysis of Proteins and Peptides - MDPI.
- Yachita Jokhi* Rohan Barse INTERNATIONAL JOURNAL OF SCIENTIFIC RESEARCH ABSTRACT KEYWORDS - Yashwantrao Bhonsale Pharmacy College.
- Determination of Optical Impurity of Pregabalin by HPLC with Pre-Column Chiral Derivatization - ResearchGate.
- Using mixed anhydrides from amino acids and isobutyl chloroformate in N-acylations: A case study on the elucidation of mechanism of urethane formation and starting amino acid liberation using carbon dioxide as the probe - ResearchGate.
- DETAILED REVIEW ABOUT PREGABALIN AND ITS DERIVATIZATION TECHNIQUES | Request PDF - ResearchGate.
- Schematic representation of the derivatization of BAs with isobutyl chloroformate (Płotka-Wasylka et al. 2015) - ResearchGate.
- Chemometrically Assisted Optimization of Pregabalin Fluorescent Derivatization Reaction with a Novel Xanthone Analogue and Validation of the Method for the Determination of Pregabalin in Bulk via a Plate Reader - MDPI.
- (R)-3-amino-4-methyl-pentanoic acid AldrichCPR | Sigma-Aldrich.
- Bulletin 909A Guide to Derivatization Reagents for GC.
- Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM) - PubMed Central.
- Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - MDPI.
- Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis | Springer Nature Experiments.
- 3-Amino-4-methylpentanoic Acid - Natural Micron Pharm Tech.
- Determination of 2-, 3-, 4-methylpentanoic and Cyclohexanecarboxylic Acids in Wine: Development of a Selective Method Based on Solid Phase Extraction and Gas Chromatography-Negative Chemical Ionization Mass Spectrometry and Its Application to Different Wines and Alcoholic Beverages - PubMed.
- (R)-3-Amino-4-methylpentanoic acid - CPHI Online.
- Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chromatography | Request PDF - ResearchGate.
- 3-Amino-4-methylpentanoic acid | Metabolite - MedchemExpress.com.
- 3-Amino-4-methylpentanoic acid - Selleck Chemicals.
- Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach - NIH.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]
- 5. ybcp.ac.in [ybcp.ac.in]
- 6. mdpi.com [mdpi.com]
- 7. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. weber.hu [weber.hu]
- 15. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 17. Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Amino Acid Derivatives in Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Advantage of the "Extra" Carbon
In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced potency, selectivity, and metabolic stability is perpetual. Amino acids, the fundamental building blocks of life, have long served as versatile scaffolds in drug design.[1] While the 20 proteinogenic α-amino acids are central to natural peptides and proteins, their non-proteinogenic counterparts, particularly 3-amino acid (or β-amino acid) derivatives, offer a unique and powerful toolkit for overcoming the inherent limitations of α-peptide-based therapeutics.[2]
The defining feature of a 3-amino acid is the placement of the amino group on the third carbon atom (the β-carbon) relative to the carboxyl group. This seemingly minor shift from the α-position introduces an additional carbon atom into the backbone, a change with profound consequences for the molecule's conformational properties and biological stability.[3][4] Peptides constructed from β-amino acids, known as β-peptides, can fold into stable, predictable secondary structures, such as helices and sheets, much like their α-peptide cousins.[3][5] Crucially, however, they are highly resistant to degradation by proteases, the enzymes that rapidly break down natural peptides in the body.[4] This enhanced stability against enzymatic degradation is a primary driver for their extensive application in drug discovery.[3][5]
This guide provides an in-depth exploration of the applications of 3-amino acid derivatives, detailing their role in various therapeutic areas and providing robust protocols for their synthesis and analysis.
Core Applications in Drug Design and Development
The unique structural and stability characteristics of 3-amino acid derivatives have led to their incorporation into a wide array of pharmacologically active compounds. They serve not only as building blocks for creating more durable peptide mimics (peptidomimetics) but also as standalone therapeutic agents.[2][3][4]
Peptidomimetics and Foldamers: Engineering Stability and Function
A major challenge in peptide-based drug development is their poor pharmacokinetic profile, primarily due to rapid proteolytic degradation.[2][6] Incorporating 3-amino acids into a peptide sequence is a well-established strategy to overcome this hurdle.[7]
-
Mechanism of Stability: The altered backbone geometry of peptides containing β-amino acids makes them poor substrates for proteases, which are highly specific for the α-amino acid linkages found in natural proteins.[4] This resistance significantly prolongs the half-life of the therapeutic peptide in vivo.
-
Conformational Control: The longer backbone of β-peptides allows them to adopt unique and stable helical and sheet structures (foldamers) that can mimic the secondary structures of natural peptides involved in protein-protein interactions.[7] This allows for the design of potent inhibitors or modulators of biological pathways. For instance, cyclic derivatives like trans-aminocyclopentane carboxylic acid (ACPC) can be used to induce specific helical conformations.[7]
-
β-Turn Mimetics: The β-turn is a common secondary structure motif crucial for molecular recognition. 3-amino acid derivatives can be used to create rigid scaffolds that mimic β-turns, providing a powerful tool for developing receptor agonists or antagonists.[8][9]
Workflow for Peptidomimetic Design
Caption: Workflow for developing stable peptidomimetics.
Diverse Pharmacological Activities
Beyond their use in peptidomimetics, small molecules containing a 3-amino acid core have demonstrated a wide spectrum of therapeutic activities.[4][5] Their ability to act as GABA analogues, enzyme inhibitors, and receptor modulators makes them valuable in many areas of medicine.
| 3-Amino Acid Derivative/Drug | Therapeutic Class | Mechanism of Action (Simplified) | References |
| Sitagliptin | Antidiabetic | Dipeptidyl peptidase-4 (DPP-4) inhibitor | [2] |
| Baclofen | Muscle Relaxant | Agonist for the GABA-B receptor | [2] |
| Gabapentin | Anticonvulsant/Neuropathic Pain | Binds to the α2δ-1 subunit of voltage-gated calcium channels | [2] |
| Amipurimycin, Pitucamycin | Antibiotic | Contains carbocyclic β-amino acid moieties | [10][11] |
| Blasticidin S, Gougerotin | Antibiotic | Nucleoside-based structures containing a β-amino acid | [11] |
| Various Pyrrolidine-based Derivatives | Anticancer/Anti-inflammatory | Tumor Necrosis Factor-α Converting Enzyme (TACE) inhibitors | [10][11] |
| Nucleoside Derivatives | Cardioprotective | Selective agonists for the adenosine A3 receptor | [10] |
Protocols: Synthesis and Characterization
The synthesis of 3-amino acid derivatives is a cornerstone of their application. Numerous methods exist, with the choice depending on the desired stereochemistry and substitution pattern. The Arndt-Eistert homologation provides a classic route from readily available α-amino acids.
Protocol 1: Synthesis of a Protected 3-Amino Acid via Arndt-Eistert Homologation
This protocol describes the conversion of an N-protected α-amino acid to its corresponding β-amino acid homologue. We will use N-Boc-L-phenylalanine as an example.
Objective: To synthesize Boc-β-Homo-L-phenylalanine methyl ester.
Causality Behind Choices:
-
Starting Material: N-Boc-L-phenylalanine is a commercially available, optically pure α-amino acid. The Boc (tert-butyloxycarbonyl) protecting group is stable to the conditions of diazomethane formation and the subsequent Wolff rearrangement but can be easily removed later with mild acid.
-
Reagents:
-
Ethyl chloroformate/N-methylmorpholine (NMM): Used to form a mixed anhydride, which is a highly reactive species necessary for the subsequent reaction with diazomethane. NMM acts as a base to neutralize the HCl formed.
-
Diazomethane (CH₂N₂): A key reagent that converts the mixed anhydride to a diazoketone. EXTREME CAUTION IS REQUIRED. Diazomethane is toxic and explosive. It should be generated in situ and handled in a specialized fume hood with a blast shield.
-
Silver Benzoate (PhCOOAg)/Triethylamine (TEA): Catalyzes the Wolff rearrangement, where the diazoketone loses N₂ gas and rearranges to a ketene. TEA is used as a mild base.
-
Methanol (MeOH): Traps the ketene intermediate to form the final methyl ester product.
-
Synthetic Workflow: Arndt-Eistert Homologation
Caption: Key steps in the Arndt-Eistert homologation.
Step-by-Step Methodology:
-
Mixed Anhydride Formation: a. Dissolve N-Boc-L-phenylalanine (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer. b. Cool the solution to -15 °C using an acetone/dry ice bath. c. Add N-methylmorpholine (NMM) (1.0 eq) dropwise. d. Add ethyl chloroformate (1.0 eq) dropwise, ensuring the temperature remains below -10 °C. e. Stir the resulting white slurry at -15 °C for 30 minutes.
-
Diazoketone Formation (USE EXTREME CAUTION): a. In a separate apparatus (using Diazald® and non-ground glass joints), generate a solution of diazomethane in diethyl ether. b. Filter the mixed anhydride slurry through a pre-cooled, fritted glass funnel to remove the NMM·HCl salt, collecting the filtrate in a flask cooled to 0 °C. c. Slowly add the ethereal solution of diazomethane to the filtrate at 0 °C until a persistent yellow color indicates a slight excess. d. Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. e. Quench any excess diazomethane by carefully adding a few drops of acetic acid until the yellow color disappears.
-
Wolff Rearrangement and Ketene Trapping: a. Concentrate the reaction mixture in vacuo to remove the solvent. b. Re-dissolve the crude diazoketone residue in anhydrous methanol (MeOH). c. Cool the solution to 0 °C and add triethylamine (TEA) (1.2 eq). d. In the dark, add a catalytic amount of silver benzoate (0.05 eq). e. Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight. The solution will likely turn black as colloidal silver is formed.
-
Workup and Purification: a. Filter the reaction mixture through a pad of Celite® to remove the silver catalyst. b. Concentrate the filtrate in vacuo. c. Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. e. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Boc-β-Homo-L-phenylalanine methyl ester.
Protocol 2: Characterization of the Synthesized Derivative
Objective: To confirm the identity, structure, and purity of the synthesized product.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Rationale: NMR provides detailed information about the chemical structure, connectivity, and stereochemistry of the molecule.
-
Procedure: a. Dissolve ~5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃). b. Acquire ¹H NMR and ¹³C NMR spectra. c. Expected ¹H NMR signals: Look for the characteristic signals of the Boc group (~1.4 ppm), the methyl ester (~3.7 ppm), the aromatic protons of the phenyl ring (~7.2-7.4 ppm), and, most importantly, the new pattern of the β-amino acid backbone protons (a multiplet for the chiral center and diastereotopic protons for the adjacent CH₂).
2. High-Resolution Mass Spectrometry (HRMS):
-
Rationale: HRMS provides an extremely accurate mass measurement, allowing for the unambiguous determination of the elemental formula.
-
Procedure: a. Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). b. Analyze using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. c. Expected Result: The measured m/z for the [M+Na]⁺ adduct should match the calculated exact mass for C₁₆H₂₃NO₄Na to within 5 ppm.
3. Chiral High-Performance Liquid Chromatography (HPLC):
-
Rationale: To confirm that the stereocenter from the starting L-phenylalanine was retained and to determine the enantiomeric excess (e.e.) of the product.
-
Procedure: a. Select a suitable chiral stationary phase (e.g., a Chiralcel® column). b. Develop an isocratic mobile phase (e.g., a mixture of hexane and isopropanol). c. Inject the sample and monitor the elution profile with a UV detector. d. Expected Result: A single major peak should be observed, confirming high enantiomeric purity. The retention time can be compared to a racemic standard if available.
Conclusion and Future Outlook
3-Amino acid derivatives represent a validated and highly successful strategy in modern medicinal chemistry.[3][5] Their ability to confer proteolytic resistance while allowing for precise conformational control makes them indispensable tools for converting biologically active but unstable peptides into viable drug candidates.[6][7] Furthermore, the growing number of FDA-approved small molecule drugs based on β-amino acid scaffolds, such as sitagliptin and gabapentin, underscores their value as privileged structures in their own right.[2] As synthetic methodologies become more sophisticated and our understanding of β-peptide folding deepens, the applications for these versatile building blocks will undoubtedly continue to expand, paving the way for new therapies against a host of challenging diseases.
References
-
Riaz NN, Rehman F, Ahmad MM (2017) β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Med Chem 7: 302-307.
-
Fazal-ur-Rehman M (2018) Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Med Chem (Los Angeles) 8: 95-99.
-
Fülöp, F., & Mándity, A. (2011). Pharmacologically active β-amino acid derivatives. ResearchGate.
-
Fülöp, F. (2007). Pharmacologically active β-amino acid derivatives. ChemInform.
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Amino Acid Derivatives in Modern Drug Discovery. PharmaChem.
-
Riaz NN, et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. ResearchGate.
-
World Journal of Advanced Research and Reviews (2022). Role of peptidomimetics for new drug discovery. WJARR, 16(02), 271–291.
-
Li, P., & Hruby, V. J. (2011). Peptidomimetics, a synthetic tool of drug discovery. PubMed Central.
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Chiral Amino Acids in Modern Drug Discovery. PharmaChem.
-
Singh, Y., & Kumar, K. (2023). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central.
-
Soloshonok, V. A., & Sorochinsky, A. E. (2018). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. National Institutes of Health.
-
Chemistry LibreTexts (2022). 26.4: Synthesis of Amino Acids. Chemistry LibreTexts.
-
Papini, A. M., & Chorev, M. (2021). Editorial: Peptidomimetics: Synthetic Tools for Drug Discovery and Development. Frontiers in Chemistry.
-
Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI.
-
Maji, R., & Chatterjee, A. (2016). Three categories of chiral pool use in asymmetric synthesis. ResearchGate.
-
Creative Proteomics. Amino Acid Derivatives: Applications and Significance in Biochemistry and Medicine. Creative Proteomics.
-
Vale, N., et al. (2018). Amino Acids in the Development of Prodrugs. PubMed Central.
-
Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry.
-
Journal of Pharmaceutical Research (2023). Peptidomimetics : A New Era in Drug Discovery. JPR.
-
Maji, R., & Chatterjee, A. (2016). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. MDPI.
-
Royo, S., et al. (2011). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. PubMed Central.
-
Vale, N., et al. (2018). Amino Acids in the Development of Prodrugs. ResearchGate.
-
BOC Sciences. Amino Acids for Prodrug Development. BOC Sciences.
-
Kim, H., et al. (2011). Increased Bioavailability of Tricin−Amino Acid Derivatives via a Prodrug Approach. Journal of Medicinal Chemistry.
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. AAPPTec.
-
Štefane, B., & Požgan, F. (2023). Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. MDPI.
-
Royo, S., et al. (2011). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. MDPI.
-
Wikipedia. Amino acid synthesis. Wikipedia.
Sources
- 1. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. jopcr.com [jopcr.com]
- 7. wjarr.com [wjarr.com]
- 8. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Synthetic (R)-3-Amino-4-methylpentanoic Acid Hydrochloride
Welcome to the technical support center for the purification of synthetic (R)-3-Amino-4-methylpentanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the common challenges encountered during the purification of this compound. Our focus is on providing practical, field-proven insights rooted in scientific principles to ensure the highest purity of your final product.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the purification of this compound, offering step-by-step solutions and the rationale behind them.
Oily Product or Failure to Crystallize
Question: My product has oiled out or will not crystallize from the solution after the final synthesis work-up. What should I do?
Answer: This is a common issue often caused by the presence of impurities or residual solvent. Here’s a systematic approach to induce crystallization:
-
Initial Steps:
-
Concentrate the Solution: Ensure that all volatile organic solvents from the reaction have been thoroughly removed under reduced pressure.
-
Scratching: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]
-
Seeding: If you have a small amount of pure, solid this compound, add a single, tiny crystal to the solution. This "seed" will act as a template for further crystallization.
-
-
If Initial Steps Fail - Solvent System Optimization:
-
Rationale: The solubility of your compound is likely too high in the current solvent system. By introducing an "anti-solvent" (a solvent in which your product is poorly soluble), you can decrease its solubility and promote precipitation.
-
Protocol:
-
Dissolve the oily residue in a minimal amount of a solvent in which it is highly soluble (e.g., methanol, ethanol, or water).
-
Slowly add an anti-solvent (e.g., isopropanol, ethyl acetate, or diethyl ether) dropwise while stirring vigorously.
-
Continue adding the anti-solvent until the solution becomes slightly turbid (cloudy).
-
If turbidity persists, add a few drops of the initial "good" solvent to redissolve the precipitate.
-
Allow the solution to stand undisturbed. Slow cooling can also be beneficial.
-
-
-
Expert Insight: Sometimes, impurities can act as "crystal poisons," inhibiting the formation of a crystal lattice. If the above methods fail, an initial purification step, such as a quick liquid-liquid extraction or passing through a small plug of silica gel, may be necessary to remove these impurities before attempting recrystallization again.
Poor Yield After Recrystallization
Question: I have successfully recrystallized my product, but the final yield is very low. How can I improve it?
Answer: A low yield typically indicates that a significant amount of your product remains dissolved in the mother liquor. Here are some strategies to maximize your yield:
-
Minimize Solvent Volume: The most critical factor in recrystallization is using the minimum amount of hot solvent required to fully dissolve the crude product. Using an excessive amount of solvent will result in a greater portion of your compound remaining in solution upon cooling.[1]
-
Optimize Cooling:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before transferring it to an ice bath. Gradual cooling promotes the formation of larger, purer crystals and can improve yield compared to rapid cooling, which can trap impurities.
-
Sufficient Cooling Time: Ensure the solution is thoroughly chilled in an ice bath for an adequate amount of time (e.g., 15-30 minutes) to maximize precipitation before filtration.
-
-
Recover from Mother Liquor:
-
Reduce the volume of the mother liquor by evaporation (e.g., using a rotary evaporator).
-
Cool the concentrated solution again to obtain a second crop of crystals.
-
Be aware that the purity of subsequent crops may be lower than the first. It is advisable to analyze the purity of each crop separately.
-
Discolored Product
Question: My final product has a yellow or brown tint. How can I decolorize it?
Answer: Discoloration is usually due to the presence of high-molecular-weight, colored impurities. These can often be removed using activated carbon.
-
Protocol for Decolorization:
-
Dissolve the impure this compound in the minimum amount of a suitable hot solvent.
-
Remove the flask from the heat source and add a small amount of activated carbon (typically 1-2% of the solute's weight). Caution: Add the carbon carefully to the hot solution, as it can cause vigorous bumping. It is safer to cool the solution slightly before adding the carbon.
-
Gently swirl the mixture and then reheat it to boiling for a few minutes.
-
Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the activated carbon.
-
Allow the clear, colorless filtrate to cool and crystallize as usual.
-
Incorrect Chiral Purity
Question: My final product shows the presence of the (S)-enantiomer. How can I improve the enantiomeric excess?
Answer: Enantiomeric contamination can arise from the starting materials or from racemization during the synthesis. Purification to improve chiral purity often requires more specialized techniques than simple recrystallization.
-
Chiral Resolution: If your synthesis produces a racemic or enantiomerically impure mixture, you may need to perform a chiral resolution. This typically involves:
-
Reacting the amino acid with a chiral resolving agent (e.g., a chiral acid or base) to form a pair of diastereomeric salts.
-
Separating these diastereomers by fractional crystallization, as they have different solubilities.
-
Recovering the desired enantiomer from the separated diastereomeric salt.
-
-
Enzymatic Resolution: In some cases, enzymes can be used to selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.
-
Chiral Chromatography: Preparative High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase can be used to separate enantiomers, although this is often more expensive and less scalable than classical resolution.
Analytical Verification: The enantiomeric purity should be assessed using a suitable analytical technique, such as chiral HPLC or chiral gas chromatography (GC) after appropriate derivatization.[2]
II. Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for the recrystallization of this compound?
A1: A common and effective solvent system is a mixture of a lower alcohol and water, such as isopropanol/water or ethanol/water.[3] The hydrochloride salt generally has good solubility in water and lower alcohols when hot, and lower solubility upon cooling. The optimal ratio will depend on the impurity profile of your crude product. A good starting point is to dissolve the crude material in a minimal amount of hot water and then add the alcohol as an anti-solvent.
Q2: How does pH affect the purification process?
A2: The pH of the aqueous solution is critical. (R)-3-Amino-4-methylpentanoic acid is an amino acid, meaning it has both an acidic (carboxylic acid) and a basic (amino) group.
-
At low pH (acidic): The amino group is protonated (-NH3+), forming the hydrochloride salt, which is generally water-soluble.
-
At the isoelectric point (pI): The molecule exists as a zwitterion, with both a positive and negative charge. At the pI, the amino acid typically has its minimum solubility in water, which can be exploited for purification by precipitation.[4]
-
At high pH (basic): The carboxylic acid group is deprotonated (-COO-), making the compound more water-soluble.
During purification, adjusting the pH can be used to selectively extract impurities. For instance, non-basic organic impurities can be removed by extraction with an organic solvent from an acidic aqueous solution of your product.[5]
Q3: What are the likely impurities in synthetic this compound?
A3: The impurity profile depends heavily on the synthetic route. However, common impurities can include:
-
Unreacted starting materials.
-
Byproducts from side reactions.
-
The opposite enantiomer ((S)-3-Amino-4-methylpentanoic acid).
-
Related substances from the synthesis of structurally similar compounds like Pregabalin.[6]
-
Inorganic salts from pH adjustments or reagents.
It is crucial to have an analytical method, such as HPLC or LC-MS, to identify and quantify these impurities.[7]
Q4: How can I remove inorganic salts from my product?
A4: If your product is contaminated with inorganic salts (e.g., NaCl), recrystallization from a solvent system where the inorganic salts are poorly soluble is effective. For example, many inorganic salts are much less soluble in alcohols like ethanol or isopropanol compared to water. Dissolving the crude product in a minimal amount of hot water and then adding a larger volume of alcohol can cause the amino acid hydrochloride to crystallize while the inorganic salts remain in the mother liquor.
Q5: What analytical techniques are recommended to assess the purity of the final product?
A5: A comprehensive purity assessment should include:
-
High-Performance Liquid Chromatography (HPLC): To determine the chemical purity and quantify any organic impurities. A reversed-phase method with UV detection (after derivatization if necessary) or mass spectrometry (LC-MS) is common.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the compound.
-
Chiral HPLC or GC: To determine the enantiomeric purity (enantiomeric excess).
-
Melting Point: A sharp melting point range is indicative of high purity.
-
Loss on Drying: To determine the amount of residual solvent.
III. Experimental Protocols and Visual Guides
Protocol 1: Recrystallization from Isopropanol/Water
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of deionized water and heat the mixture (e.g., on a hot plate with stirring) to dissolve the solid completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Addition of Anti-solvent: To the hot solution, slowly add isopropanol dropwise with continuous stirring. Continue adding isopropanol until the solution becomes slightly turbid.
-
Clarification: Add a few drops of hot water to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold isopropanol.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Diagram: Purification Workflow
Caption: General workflow for the recrystallization of (R)-3-Amino-4-methylpentanoic acid HCl.
Diagram: Troubleshooting Logic for Crystallization Issues
Caption: Decision tree for troubleshooting crystallization problems.
IV. References
-
CN104557576A - Method for preparing high-purity pregabalin - Google Patents. Available at:
-
WO2011077463A1 - Process for preparing pregabalin and its intermediate - Google Patents. Available at:
-
International Journal of Pharmaceutical Sciences and Research (2015), Vol. 6, Issue 6. A novel, high-throughput, reverse phase-ultra performance liquid chromatographic (RP-UPLC) method has been developed for the quantification of Pregabalin and its related impurities in drug substance. Available at: [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]
-
On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals - Radboud Repository. Available at: [Link]
-
How to get (or crystallize) solid amino acids derivatives and peptides? - ResearchGate. Available at: [Link]
-
Analyses of amino acids, Enantiomeric purity - CAT. Available at: [Link]
-
A New Method for the Preparation of Hydrochlorides (hydrobromides) of Amino Acids - ElectronicsAndBooks. Available at: [Link]
-
Investigation of Operation Strategy Based on Solution pH for Improving the Crystal Quality Formed during Reactive Crystallization of l-Aspartic Acid | ACS Omega. Available at: [Link]
-
Impurity profile of amino acids? - ResearchGate. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. cat-online.com [cat-online.com]
- 3. WO2011077463A1 - Process for preparing pregabalin and its intermediate - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN104557576A - Method for preparing high-purity pregabalin - Google Patents [patents.google.com]
- 6. ijpsr.com [ijpsr.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Resolving Enamtiomers of 3-Amino-4-methylpentanoic acid
Welcome to the technical support center for the chiral resolution of 3-Amino-4-methylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the common challenges and methodologies associated with separating the enantiomers of this important β-amino acid. 3-Amino-4-methylpentanoic acid, a key structural motif and a metabolite of L-leucine, requires precise enantiomeric control for applications in pharmaceutical synthesis and metabolic research.[1][2]
This document provides troubleshooting guides in a practical question-and-answer format, detailed experimental protocols, and the scientific rationale behind key procedural steps.
Frequently Asked Questions (FAQs): Method Selection
Q1: What are the primary methods for resolving racemic 3-Amino-4-methylpentanoic acid?
A1: The three most common and effective strategies for resolving this β-amino acid are:
-
Classical Diastereomeric Salt Resolution: This technique involves reacting the racemic amino acid with a chiral resolving agent (a chiral acid or base) to form two diastereomeric salts.[3] These salts have different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[4][5]
-
Enzymatic Kinetic Resolution: This method uses an enzyme, typically a lipase or an acylase, that selectively acylates or hydrolyzes one enantiomer of a derivatized form of the amino acid, leaving the other enantiomer unreacted.[4] This is highly efficient and can provide very high enantiomeric excess (e.e.).
-
Chiral Chromatography (HPLC/SFC): This is a powerful analytical and preparative technique that uses a chiral stationary phase (CSP) to physically separate the two enantiomers based on their differential interactions with the chiral selector on the column.[6][7][8]
Q2: How do I choose the best resolution method for my specific needs?
A2: The optimal method depends on your experimental scale, available equipment, and desired purity.
| Factor | Diastereomeric Salt Resolution | Enzymatic Resolution | Chiral Chromatography |
| Scale | Excellent for both small (mg) and large (kg) scale. | Best for small to medium scale (mg to g). Can be scaled but may require significant process optimization. | Ideal for analytical (µg) to preparative (g) scale. Large-scale is possible but requires specialized equipment. |
| Equipment | Standard laboratory glassware (flasks, filters). | Bioreactor or temperature-controlled shaker, pH meter. | HPLC or SFC system with a chiral column. |
| Cost | Generally lower cost; depends on the price of the resolving agent. | Can be cost-effective due to enzyme reusability (especially if immobilized).[9] | High initial cost for columns and equipment; solvent consumption can be significant. |
| Development Time | Can be time-consuming to screen for the optimal resolving agent and solvent system.[10] | Requires screening for a suitable enzyme and optimizing reaction conditions (pH, temp, solvent).[11] | Method development can be rapid, but scaling up may present new challenges. |
| Purity (e.e.) | Good to excellent (>99% e.e.), but may require multiple recrystallizations. | Typically provides excellent e.e. (>99%). | Excellent e.e. (>99.5%) is achievable. |
Method 1: Troubleshooting Diastereomeric Salt Resolution
This classical method relies on the differential solubility of diastereomeric salts. Success hinges on finding the right combination of a chiral resolving agent and a crystallization solvent.
Experimental Workflow: Diastereomeric Salt Resolution
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Troubleshooting Q&A
Q: My diastereomeric salts are not crystallizing, or I'm getting an oil. What should I do?
A: This is a common issue related to solubility and supersaturation.
-
The "Why": Crystallization requires a supersaturated solution, but if the concentration is too high or the solubility of both salts is too great, they may "oil out" instead of forming an ordered crystal lattice.
-
Troubleshooting Steps:
-
Solvent Screening: The solvent is the most critical parameter.[10] If you are using a polar solvent like ethanol, try adding a less polar co-solvent (e.g., heptane, MTBE) dropwise to reduce solubility and induce crystallization. Conversely, if your salts are crashing out too quickly as an amorphous solid, you may need a more polar solvent system.
-
Concentration Adjustment: Try preparing a more dilute solution and allowing for slow evaporation of the solvent over several days. This gentle approach to reaching supersaturation can promote high-quality crystal growth.
-
Temperature Profile: A slow, controlled cooling profile is crucial. Crash-cooling often leads to poor selectivity and amorphous material. Try cooling the solution at a rate of 5-10 °C per hour.
-
Seeding: If you have a small amount of the desired pure diastereomeric salt, adding a single seed crystal to the supersaturated solution can initiate crystallization.[10]
-
Q: The enantiomeric excess (e.e.) of my resolved amino acid is low after one crystallization. How can I improve it?
A: Low e.e. indicates that the solubility difference between the two diastereomeric salts in your chosen system is not large enough for a clean separation in a single step.
-
The "Why": The isolated solid is not a single diastereomer but is merely enriched in the less-soluble one. The mother liquor is similarly enriched in the more-soluble diastereomer.
-
Troubleshooting Steps:
-
Recrystallization: The most reliable method to improve purity is to perform one or more recrystallizations of the isolated diastereomeric salt from the same or a slightly modified solvent system. Each step will further enrich the less-soluble salt, boosting the final e.e.
-
Optimize Stoichiometry: While a 1:1 molar ratio of racemate to resolving agent is common, sometimes using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can improve the purity of the initial crop of crystals, albeit at the cost of yield.
-
Re-evaluate Resolving Agent: Not all resolving agents are created equal. For amino acids, tartaric acid derivatives (like dibenzoyl- or di-p-toluoyl-tartaric acid) are often effective.[12] Screening different agents is a key part of method development.[13]
-
Method 2: Troubleshooting Enzymatic Kinetic Resolution
Enzymatic resolutions offer superb selectivity. The typical strategy involves the enantioselective acylation of the racemic amino acid (or its ester derivative), where the enzyme converts only one enantiomer to the corresponding amide, allowing for easy separation.
Experimental Workflow: Enzymatic Kinetic Resolution
Caption: Workflow for enzymatic kinetic resolution via N-acylation.
Troubleshooting Q&A
Q: My enzymatic reaction is very slow or shows no conversion. What's wrong?
A: Low enzyme activity is a frequent challenge and can be traced to several factors.
-
The "Why": Enzymes are catalysts with specific optimal operating conditions.[14] Deviations in pH, temperature, water content, or the presence of inhibitors can drastically reduce their activity.[11]
-
Troubleshooting Steps:
-
Check Enzyme Compatibility: Ensure the chosen enzyme is suitable for your substrate. For β-amino acid esters, lipases like Candida antarctica Lipase A (CAL-A) or Lipase B (CAL-B, e.g., Novozym 435) are excellent starting points.[15]
-
Optimize Temperature: Most lipases work well between 30-50°C.[9] While higher temperatures increase the reaction rate, they can also decrease enantioselectivity and lead to enzyme denaturation. Run small-scale experiments at different temperatures (e.g., 30°C, 40°C, 50°C) to find the sweet spot.
-
Control Water Activity: In organic solvents, enzymes require a thin layer of water to maintain their active conformation. The solvent should not be perfectly anhydrous. Sometimes, adding salt hydrates or a small, controlled amount of buffer is necessary.[11]
-
Increase Enzyme Loading: If optimization fails, simply increasing the enzyme concentration (e.g., from 10 mg/mL to 20 mg/mL) can boost the rate, though this increases cost.
-
Q: The reaction works, but the enantioselectivity (E-value) is poor.
A: This indicates the enzyme is not discriminating effectively between the two enantiomers under your current conditions.
-
The "Why": Enantioselectivity is an intrinsic property of the enzyme but is highly influenced by the reaction environment (solvent, acyl donor, temperature).[11]
-
Troubleshooting Steps:
-
Lower the Temperature: This is the most common strategy. Lowering the reaction temperature often increases the activation energy difference for the reaction of the two enantiomers, enhancing selectivity.
-
Screen Solvents: The solvent choice is critical. A change from a polar solvent like THF to a non-polar one like hexane can dramatically alter the enzyme's flexibility and, therefore, its selectivity.
-
Vary the Acyl Donor: The structure of the acyl donor can significantly impact enantioselectivity. For N-acylation, screen different esters like butyl butanoate, ethyl acetate, or vinyl acetate.[15]
-
Stop at ~50% Conversion: A kinetic resolution's purity is mathematically linked to the extent of conversion. For the highest e.e. of both the product and the remaining starting material, the reaction should be stopped as close to 50% conversion as possible. Running the reaction for too long will erode the e.e. of the unreacted starting material.
-
Method 3: Troubleshooting Chiral Chromatography (HPLC)
Chiral HPLC is a highly precise method for both analyzing and purifying enantiomers. The separation occurs within a column packed with a chiral stationary phase (CSP).
Troubleshooting Q&A
Q: I'm seeing poor or no separation of enantiomers on my chiral column.
A: This is a method development issue related to the mobile phase composition and the choice of CSP.
-
The "Why": Chiral recognition depends on establishing at least three points of interaction between the analyte and the CSP. If the mobile phase is too strong or the interactions are not favorable, separation will not occur.
-
Troubleshooting Steps:
-
Choose the Right CSP: For underivatized amino acids, macrocyclic glycopeptide phases (like teicoplanin-based CHIROBIOTIC T) are highly effective because they possess ionic groups compatible with aqueous mobile phases.[16][17][18] Polysaccharide-based CSPs are another common choice, though they may require derivatization of the amino acid.[16][19]
-
Optimize the Mobile Phase:
-
Organic Modifier: For reversed-phase mode on a teicoplanin column, vary the percentage of the organic modifier (e.g., methanol or acetonitrile). Interestingly, retention for amino acids on these columns can exhibit a "U-shaped" curve, so both increasing and decreasing the organic content should be explored.[16]
-
Additive: Small amounts of an acid (like formic acid or TFA) or a base are often required to control the ionization state of the amino acid and the CSP, which is critical for interaction and peak shape.
-
-
Derivatization: If direct separation fails, derivatizing the amino group (e.g., with Fmoc-Cl or Boc-anhydride) or the carboxylic acid can dramatically change the molecule's interaction with the CSP, often leading to successful separation on polysaccharide or other CSPs.[6][16][19]
-
Q: How can I determine the enantiomeric excess (e.e.) of my resolved sample?
A: Chiral HPLC is the gold standard for this analysis.
-
Protocol for e.e. Determination:
-
Develop an analytical chiral HPLC method that provides baseline separation of the two enantiomers.
-
Inject a sample of the racemate to determine the retention times of the (R) and (S) enantiomers.
-
Inject your resolved sample.
-
Integrate the peak areas for both enantiomers.
-
Calculate the e.e. using the formula: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).
-
References
-
Woiwode, T. F., & Pirkle, W. H. (1990). Liquid chromatographic separation of enantiomers of beta-amino acids using a chiral stationary phase. Journal of Chromatography A, 514, 45-53. [Link]
-
Gaus, H. J., Gsponer, U., & Schmid, M. G. (2002). Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 599-605. [Link]
-
LCGC International. (2000). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
Royal Society of Chemistry. (2019). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. RSC Advances. [Link]
-
Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
-
ACS Engineering Au. (2024). Intrinsic Kinetics Resolution of an Enantioselective Transesterification Catalyzed with the Immobilized Enzyme Novozym435. [Link]
-
MDPI. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules. [Link]
-
Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. [Link]
-
Chiralpedia. (2025). Part 6: Resolution of Enantiomers. [Link]
- Google Patents. (2007).
-
Crystal Growth & Design. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. [Link]
-
Wikipedia. (n.d.). Enzyme kinetics. [Link]
-
Chemistry LibreTexts. (2022). 6.8: Resolution (Separation) of Enantiomers. [Link]
-
Analytical Chemistry. (2022). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry. [Link]
- Google Patents. (1998).
-
ResearchGate. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. [Link]
-
Molecules. (2022). Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. [Link]
-
MDPI. (2024). Watching Alkaline Phosphatase Catalysis Through Its Vibrational Fingerprint. International Journal of Molecular Sciences. [Link]
-
RSC Publishing. (2020). Chiral resolution of dl-leucine via salifying tartaric acid derivatives. CrystEngComm. [Link]
-
eLife. (2022). Resurrecting essential amino acid biosynthesis in mammalian cells. [Link]
-
MDPI. (2021). Enantiomers and Their Resolution. Encyclopedia. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Liquid chromatographic separation of enantiomers of beta-amino acids using a chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 13. unchainedlabs.com [unchainedlabs.com]
- 14. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing the Synthesis of (R)-3-Amino-4-methylpentanoic Acid
Welcome to the technical support center for the synthesis of (R)-3-Amino-4-methylpentanoic acid. This crucial chiral building block, a key intermediate in the synthesis of pharmaceuticals like Pregabalin, presents unique challenges in achieving high yield and enantiomeric purity.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common experimental hurdles. We will explore the causality behind synthetic choices, offering field-proven insights to optimize your experimental outcomes.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis in a direct question-and-answer format.
Question 1: My overall yield is consistently low. What are the most common causes and how can I mitigate them?
Answer: Low overall yield is a frequent issue that can often be traced back to several key areas: incomplete reaction, product loss during workup, or inefficient purification. A systematic approach is essential for diagnosis.
-
Incomplete Conversion:
-
Causality: Reactions may stall due to catalyst deactivation, insufficient reaction time, or unfavorable equilibrium. For instance, in routes involving reductive amination, the catalyst (e.g., Pd/C) can lose activity, or the reaction may require longer times or higher pressures to proceed to completion.
-
Solutions:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the limiting reagent. Do not stop the reaction based on a fixed time; wait for the starting material to be fully consumed.
-
Optimize Conditions: Systematically vary temperature, pressure (for hydrogenations), and reaction time. Be aware that excessive heat can sometimes lead to side products or racemization.
-
Reagent Stoichiometry: While a 1:1 stoichiometry is ideal, sometimes pushing a reaction with a slight excess of a non-critical, easily removable reagent can drive it to completion.[2] However, this can complicate purification, so it's a trade-off.[2]
-
-
-
Product Loss During Workup/Extraction:
-
Causality: (R)-3-Amino-4-methylpentanoic acid is an amino acid, making it zwitterionic and highly water-soluble, especially near its isoelectric point. This can lead to significant losses during aqueous workups and extractions.
-
Solutions:
-
pH Adjustment: Carefully adjust the pH of the aqueous phase during extraction. To extract into an organic solvent, you typically need to be far from the isoelectric point to ensure the molecule is either fully protonated (acidic pH) or deprotonated (basic pH).
-
Solvent Choice: Use more polar organic solvents like ethyl acetate or a mixture including alcohols for extraction, but be mindful of creating emulsions.
-
Brine Wash: Washing the combined organic layers with brine (saturated NaCl solution) can help break emulsions and reduce the amount of dissolved water.
-
-
-
Inefficient Purification:
-
Causality: Crystallization is a common purification method. If the product is too soluble in the chosen solvent system or if significant impurities are present that inhibit crystal formation, yields will be poor.
-
Solutions:
-
Solvent Screening: Perform small-scale screening of various solvent/anti-solvent systems to find conditions that provide good crystal formation and high recovery. Common systems include water/isopropanol or water/ethanol.[3]
-
Seeding: If you have a small amount of pure product, use it to seed the crystallization. This can significantly improve both the yield and the rate of crystallization.
-
-
Troubleshooting Flowchart: Low Yield
Caption: Decision-making flowchart for troubleshooting low reaction yields.
Question 2: My product has a low enantiomeric excess (e.e.). How can I improve the stereoselectivity?
Answer: Achieving high enantioselectivity is critical and depends entirely on the synthetic strategy employed. Low e.e. indicates either poor stereocontrol during the key bond-forming step or racemization at some point during the synthesis or workup.
-
For Asymmetric Synthesis Routes (e.g., Catalytic Hydrogenation):
-
Causality: The choice of chiral catalyst or auxiliary is paramount. The catalyst may not be providing a sufficiently differentiated energetic pathway for the formation of the two enantiomers.[4]
-
Solutions:
-
Catalyst Screening: The performance of chiral ligands (e.g., chiral phosphine ligands for Rh or Ru catalysts) is highly substrate-dependent.[5][6] It is essential to screen a variety of ligands to find the optimal one for your specific substrate.
-
Solvent and Temperature: These parameters can have a profound effect on the chiral environment. A less polar solvent may enhance the interaction between the substrate and the chiral catalyst, improving selectivity. Lowering the temperature often increases enantioselectivity, albeit at the cost of reaction rate.
-
Purity of Starting Materials: Ensure the geometric purity of precursors, such as (Z)-enamines, as the wrong isomer may react with low or opposite selectivity.[5]
-
-
-
For Chiral Resolution Routes (e.g., Diastereomeric Salt Formation):
-
Causality: The resolving agent may not be forming well-differentiated diastereomeric salts, or the crystallization process may not be selective enough.
-
Solutions:
-
Screen Resolving Agents: Do not rely on a single resolving agent. Screen a variety of commercially available chiral acids or bases (e.g., (R)- or (S)-mandelic acid, tartaric acid derivatives, or chiral amines).[1]
-
Optimize Crystallization: The success of resolution depends heavily on the crystallization conditions. Slowly cool the solution and avoid rapid precipitation, which can trap the undesired diastereomer. The number of equivalents of the resolving agent is also a critical parameter to optimize.
-
Multiple Recrystallizations: It may be necessary to perform one or two additional recrystallizations of the diastereomeric salt to achieve >99% diastereomeric excess (d.e.), which will translate to a high e.e. in the final product.
-
-
-
Preventing Racemization:
-
Causality: The stereocenter at the C3 position can be susceptible to epimerization under harsh pH conditions (strongly acidic or basic) or at elevated temperatures, especially if there is a plausible mechanism for forming an enolate or equivalent stabilized carbanion.
-
Solution: Maintain mild conditions (neutral or near-neutral pH, moderate temperatures) during workup, purification, and especially during any deprotection steps.
-
Section 2: Frequently Asked Questions (FAQs)
Question 1: What are the primary synthetic strategies to produce enantiomerically pure (R)-3-Amino-4-methylpentanoic acid?
Answer: There are two dominant strategies for accessing the desired (R)-enantiomer: asymmetric synthesis and the resolution of a racemic mixture.
-
Asymmetric Synthesis: This approach creates the desired stereocenter selectively.
-
Catalytic Asymmetric Hydrogenation: A prochiral precursor, such as a β-enamido ester, is hydrogenated using a chiral catalyst (e.g., Rhodium or Ruthenium complexed with a chiral phosphine ligand) to selectively form the (R)-enantiomer.[5][6] This method is often highly efficient and atom-economical.
-
Use of Chiral Auxiliaries: A chiral auxiliary, such as an Evans oxazolidinone, can be attached to a precursor molecule to direct a subsequent reaction (e.g., conjugate addition of an amine equivalent) stereoselectively.[7][8] The auxiliary is then cleaved to yield the enantiomerically enriched product.[9]
-
Biocatalysis: Engineered enzymes, such as transaminases or dehydrogenases, can convert a keto-acid precursor into the desired amino acid with exceptionally high enantioselectivity under mild, aqueous conditions.[10]
-
-
Chiral Resolution: This strategy involves synthesizing a 1:1 racemic mixture of the (R)- and (S)-enantiomers and then separating them.
-
Diastereomeric Salt Formation: The most common method involves reacting the racemic amino acid with a single enantiomer of a chiral acid or base (a "resolving agent"). This forms a pair of diastereomeric salts which have different physical properties (e.g., solubility) and can be separated by fractional crystallization.[11] After separation, the resolving agent is removed to yield the pure (R)-enantiomer.
-
Enzymatic Kinetic Resolution: An enzyme is used to selectively react with one enantiomer in the racemic mixture (e.g., hydrolyzing an ester of the (S)-enantiomer while leaving the (R)-ester untouched). The reacted and unreacted enantiomers can then be easily separated.
-
Workflow: Major Synthetic Routes
Caption: High-level overview of the two primary synthetic approaches.
Question 2: How do I choose between asymmetric synthesis and chiral resolution?
Answer: The choice depends on factors like scale, available resources, timeline, and cost.
| Feature | Asymmetric Synthesis | Chiral Resolution |
| Atom Economy | High; all starting material is theoretically converted to the desired product. | Low; maximum theoretical yield is 50% unless the undesired enantiomer can be racemized and recycled. |
| Development Time | Can be longer; requires screening of expensive chiral catalysts/ligands and optimization. | Often faster to implement for initial small-scale synthesis. |
| Cost | High initial cost for chiral catalysts or auxiliaries, but can be more cost-effective at large scale. | Cost of the resolving agent (which can sometimes be recovered) and loss of >50% of material. |
| Scalability | Generally more scalable and efficient for industrial production. | Can become cumbersome and less economical at very large scales due to solvent volumes and material loss. |
| Recommendation | Preferred for long-term, large-scale manufacturing where efficiency is key. | Excellent for initial lab-scale synthesis, proof-of-concept work, or when a racemization/recycle loop is feasible. |
Question 3: What are the most critical analytical techniques for monitoring this synthesis?
Answer: A robust analytical workflow is essential for both process control and final quality assessment.
| Technique | Purpose | Key Information Provided |
| TLC / LC-MS | Reaction Monitoring: To track the consumption of starting materials and the formation of the product in real-time. | - Reaction progress and completion.- Detection of major side products or intermediates. |
| NMR Spectroscopy | Structural Confirmation: ¹H and ¹³C NMR are used to confirm the chemical structure of intermediates and the final product. | - Confirms the correct constitution and connectivity of the molecule.- Can help identify impurities if their signals are distinct. |
| Chiral HPLC / GC | Enantiomeric Purity (e.e.): This is the gold standard for determining the ratio of (R) to (S) enantiomers.[12] | - Provides a quantitative value for the enantiomeric excess (e.e.).- Requires a suitable chiral stationary phase (CSP) column.[13] |
| Melting Point | Purity Assessment: A sharp melting point close to the literature value indicates high purity. | - Quick and simple indicator of purity. A broad melting range suggests the presence of impurities. |
| Elemental Analysis / HRMS | Purity and Identity: Provides confirmation of the elemental composition and exact mass. | - Confirms the molecular formula, providing strong evidence of the compound's identity and high purity. |
References
-
Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations. 2535. [Link]
-
Hilaris Publisher. (2015). Enantioselective Synthesis of β-amino acids: A Review. Journal of Chemistry. [Link]
-
Buchwald, S. L., & Biscoe, M. R. (2010). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. National Institutes of Health. [Link]
-
ResearchGate. (2015). Enantioselective Synthesis of β-amino acids: A Review. [Link]
-
ACS Publications. (1992). Enantioselective synthesis of .beta.-amino acids. 2. Preparation of the like stereoisomers of 2-methyl- and 2-benzyl-3-aminobutanoic acid. The Journal of Organic Chemistry. [Link]
-
Bobade, V. D., et al. (2012). An efficient total synthesis of (±)-pregabalin. Indian Journal of Chemistry. [Link]
-
Prous Science. (1999). Pregabalin. Drugs of the Future. [Link]
-
Natural Micron Pharm Tech. 3-Amino-4-methylpentanoic Acid. [Link]
- Google Patents. (2012).
-
Chemistry LibreTexts. (2024). 26.4: Synthesis of Amino Acids. [Link]
-
ACS Publications. (1983). (2S,3S,4R)-4-Amino-3-hydroxy-2-methylvalerate. Synthesis of an amino acid constituent of bleomycin from L-rhamnose. The Journal of Organic Chemistry. [Link]
- Google Patents. (2011).
-
Reddit. (2020). Synthesis - General tips for improving yield?. r/chemistry. [Link]
-
Patsnap. Preparation method of pregabalin intermediate. [Link]
-
SpringerLink. (1992). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. [Link]
-
PubMed. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. [Link]
-
PubMed Central. (2022). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. [Link]
-
Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]
-
MDPI. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. [Link]
-
University of Arizona Research. (1992). Asymmetric synthesis of unusual amino acids: An efficient synthesis of optically pure isomers of β-methylphenylalanine. [Link]
Sources
- 1. US8168828B2 - Process for the preparation of pregabalin - Google Patents [patents.google.com]
- 2. reddit.com [reddit.com]
- 3. WO2011077463A1 - Process for preparing pregabalin and its intermediate - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. renyi.hu [renyi.hu]
- 9. experts.arizona.edu [experts.arizona.edu]
- 10. A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: (R)-3-Amino-4-methylpentanoic acid hydrochloride
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with (R)-3-Amino-4-methylpentanoic acid hydrochloride. As an important intermediate in pharmaceutical synthesis, particularly for compounds like Pregabalin, understanding its solubility characteristics is critical for experimental success.[1][2][3] This document moves beyond simple protocols to explain the chemical principles governing its solubility, empowering users to troubleshoot effectively.
Core Properties & Solubility Profile
This compound is the salt form of a β-amino acid.[4] Like many amino acids, its solubility is fundamentally governed by the equilibrium between its charged and neutral forms, a factor heavily influenced by the solvent system and pH.[5][6] The hydrochloride salt form generally enhances aqueous solubility compared to the free amino acid by ensuring the amine group is protonated.[7][8]
| Property | Data | Source |
| Chemical Formula | C₆H₁₄ClNO₂ | N/A |
| Molecular Weight | 167.63 g/mol | N/A |
| Appearance | White to off-white crystalline powder | [9] |
| Parent Compound Solubility | (3-Amino-4-methylpentanoic acid) in Water: ~26 mg/mL | [10] |
| Hydrochloride Salt Solubility | Water: Generally soluble, but concentration-dependent | [7][8][11] |
| Methanol: Soluble | [9] | |
| DMSO: Slightly soluble (anhydrous recommended) | [9][10] | |
| Non-polar organic solvents: Generally insoluble | [6] |
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in water?
While precise quantitative data is not widely published, amino acid hydrochlorides are typically readily soluble in water.[7][8][11] The parent free amino acid has a reported solubility of 26 mg/mL.[10] The hydrochloride salt should exhibit higher solubility due to its ionic nature. However, at high concentrations, you may still face dissolution challenges. If you experience difficulty, it is likely due to saturation, pH effects, or kinetics of dissolution.
Q2: I am using this compound in an organic reaction. Which organic solvents are suitable?
This compound is most soluble in polar protic solvents like methanol.[9] It has slight solubility in polar aprotic solvents like DMSO, though it's crucial to use anhydrous DMSO as moisture can reduce solubility.[10] It is generally insoluble in non-polar solvents like hydrocarbons or diethyl ether due to the high polarity of the salt.[6] For reactions requiring organic solvents, consider creating a concentrated stock in methanol or a mixed system with water if your reaction tolerates it.
Q3: Why is my compound dissolving so slowly or not at all, even in water?
Several factors can be at play:
-
Kinetics: The rate of dissolution may be slow. Gentle heating (30-40°C) or sonication can significantly accelerate the process.
-
pH: The pH of your water (especially if deionized and unbuffered) can influence the equilibrium. Although it is a hydrochloride salt, the final pH of the solution may not be optimal for maximum solubility.
-
Saturation: You may be exceeding the compound's maximum solubility in the chosen volume of solvent.
-
Compound Purity/Form: Variations between batches, including potential differences in crystalline form (polymorphism) or hydration state, can affect solubility characteristics. Always store the compound in a cool, dry place.[9]
Q4: How does the hydrochloride (HCl) salt form impact solubility compared to the free amino acid?
The HCl salt form is crucial for solubility. Amino acids are zwitterionic, meaning they have both a positive (NH₃⁺) and a negative (COO⁻) charge in their solid state and near their isoelectric point in solution.[5][6] This can lead to strong intermolecular ionic attractions, limiting solubility in some solvents. The hydrochloride salt protonates the amino group, creating a cationic species (R-NH₃⁺) with a chloride counter-ion. This disrupts the zwitterionic lattice and behaves more like a simple salt, which is readily solvated by polar solvents like water.[7][8]
In-Depth Troubleshooting Guide
This section provides a systematic approach to resolving common solubility issues.
Problem: Compound Fails to Dissolve in an Aqueous Buffer
If you are struggling to dissolve the compound in a buffered aqueous solution, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for aqueous dissolution.
Mechanism Explained: The Critical Role of pH
The solubility of amino acids and their salts is highly dependent on pH.[12]
Caption: Effect of pH on the ionic form of the amino acid.
As a hydrochloride salt, the compound exists in its cationic form, which is very water-soluble. If you dissolve it in a neutral or basic buffer, the environment can deprotonate the carboxylic acid group, pushing the equilibrium towards the zwitterionic form. While still polar, the zwitterion can form strong intermolecular ionic bonds, effectively creating a crystal lattice structure that is less soluble than the freely dissociated cation.[6] By ensuring the pH remains acidic (pH < 4), you maintain the compound in its most soluble cationic state.
Standard Experimental Protocols
Protocol 4.1: Preparation of a 100 mM Aqueous Stock Solution
This protocol details the steps for preparing a standard stock solution for use in aqueous-based assays.
Materials:
-
This compound (MW: 167.63 g/mol )
-
High-purity water (e.g., Milli-Q or 18 MΩ·cm)
-
Calibrated analytical balance
-
Volumetric flask (e.g., 10 mL)
-
Magnetic stirrer and stir bar or vortex mixer
-
pH meter and dilute HCl (1 M) for adjustments (if necessary)
Procedure:
-
Calculate Mass: To prepare 10 mL of a 100 mM solution, calculate the required mass:
-
Mass (g) = 0.1 mol/L * 0.010 L * 167.63 g/mol = 0.1676 g (or 167.6 mg)
-
-
Weigh Compound: Accurately weigh 167.6 mg of the compound and transfer it to the 10 mL volumetric flask.
-
Initial Dissolution: Add approximately 7-8 mL of high-purity water to the flask.
-
Promote Solubilization: Cap the flask and vortex or place it on a magnetic stirrer for 5-10 minutes. Observe for any undissolved solid.
-
Troubleshooting (if needed):
-
If solid remains, gently warm the solution to 30-40°C in a water bath for 5 minutes.
-
Alternatively, place the flask in an ultrasonic bath for 5-10 minutes.
-
If dissolution is still incomplete, check the solution's pH. If it is above 4.0, add 1 M HCl dropwise until the pH is between 2.0-3.0. The solid should dissolve readily.
-
-
Final Volume Adjustment: Once the solid is fully dissolved and the solution is at room temperature, carefully add water to bring the volume to the 10.0 mL mark.
-
Final Mixing & Storage: Invert the flask several times to ensure homogeneity. Store the solution at 2-8°C. For long-term storage, consider sterile filtering and storing at -20°C.
References
-
Hayashi, K., Matsuda, T., Takeyama, T., & Hino, T. (1962). Solubilities Studies of Basic Amino Acids. Agricultural and Biological Chemistry, 26(6), 381-386. [Link]
- Greenberg, D.M. (1951). Amino Acids and Proteins. Charles C. Thomas Publisher.
-
Global Substance Registration System. (R)-(-)-3-(Carbamoymethyl)-5-methylhexanoic acid. [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]
-
Needham, T. E., Paruta, A. N., & Gerraughty, R. J. (1971). Solubility of amino acids in pure solvent systems. Journal of Pharmaceutical Sciences, 60(4), 565-567. [Link]
- Chakraborty, D., & Lahiri, S. C. (1999). Solubilities of Amino Acids in Different Mixed Solvents. Journal of the Indian Chemical Society, 76, 134-137.
-
PubChem. (R)-methyl 3-amino-4-methylpentanoate hydrochloride. [Link]
-
AERU, University of Hertfordshire. Pregabalin. [Link]
-
Selleck China. 3-Amino-4-methylpentanoic acid Product Information. [Link]
-
Ferreira, L. A., et al. (2022). Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations. Journal of Chemical & Engineering Data, 67(6), 1545–1556. [Link]
-
Chemistry LibreTexts. (2022). Backgrounds of Amino Acids. [Link]
- Google Patents. (2022).
-
PubMed. Solubility of amino acids in pure solvent systems. [Link]
-
Manus Aktteva Biopharma LLP. Intermediates of Pregabalin. [Link]
-
PubChem. (3R)-beta-Leucine. [Link]
-
ResearchGate. (2014). How can I dissolve free amino acids? [Link]
Sources
- 1. Pregabalin [sitem.herts.ac.uk]
- 2. CN114478422B - Intermediate of pregabalin and preparation method thereof - Google Patents [patents.google.com]
- 3. manusaktteva.com [manusaktteva.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Pregabalin Pharmaceutical Intermediate CAS 181289-33-8 High Putiry [hsppharma.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
Technical Support Center: (R)-3-Amino-4-methylpentanoic acid HCl
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals to address common questions and challenges regarding the stability of (R)-3-Amino-4-methylpentanoic acid HCl in solution. Understanding the stability profile of this compound is critical for ensuring the accuracy, reproducibility, and validity of experimental results.
Frequently Asked Questions (FAQs)
This section addresses common inquiries about the handling and stability of (R)-3-Amino-4-methylpentanoic acid HCl.
Q1: What is (R)-3-Amino-4-methylpentanoic acid and why is its stability in solution a concern?
Q2: What are the primary factors that can affect the stability of (R)-3-Amino-4-methylpentanoic acid HCl in solution?
The stability of this compound can be influenced by several key factors:
-
pH: The acidity or basicity of the solution is a critical factor. For similar amino acid analogs like Pregabalin, a very narrow pH range is required to prevent degradation.[5] Extreme pH values can catalyze hydrolysis or other degradation reactions.
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including degradation pathways.[3] Storing solutions at elevated temperatures (e.g., 37°C for cell culture experiments) can significantly shorten the compound's viable lifespan.
-
Solvent/Buffer Composition: The choice of solvent (e.g., water, DMSO, ethanol) and the components of the buffer system can impact stability. Some buffer components may react with the compound.
-
Light: Exposure to light, particularly UV light, can induce photolytic reactions and lead to degradation.[3][6]
-
Presence of Oxidizing Agents: Atmospheric oxygen or other oxidizing agents can lead to oxidative degradation of the molecule.[6][7]
-
Time: Degradation is a time-dependent process. Even under optimal conditions, solutions may not be stable indefinitely. It is generally recommended to use freshly prepared solutions for the best results.[8]
Q3: What are the likely degradation pathways for this molecule?
While specific degradation pathways for (R)-3-Amino-4-methylpentanoic acid are not extensively published, we can infer likely pathways based on its structure and data from similar molecules like Pregabalin:
-
Intramolecular Cyclization (Lactam Formation): This is a well-documented degradation pathway for γ- and δ-amino acids, including the structurally similar drug Pregabalin. The amino group can attack the carboxylic acid group, forming a cyclic lactam and eliminating a molecule of water. This reaction is often pH-dependent.[5]
-
Oxidation: The amino group can be susceptible to oxidation, especially in the presence of trace metals or oxidizing agents.[7]
-
Hydrolysis: While the molecule itself is formed from an amino and a carboxylic acid group, other reactions involving water, often catalyzed by acidic or basic conditions, can occur.[6]
Q4: How should I prepare and store a stock solution of (R)-3-Amino-4-methylpentanoic acid HCl?
For maximum reliability, follow these best practices:
-
Solvent Selection: The compound is reported to be soluble in water.[2] For biological experiments, sterile water or a buffer like PBS is often suitable. If using an organic solvent like DMSO for an initial concentrated stock, ensure it is anhydrous, as moisture can reduce solubility and stability.[2]
-
Preparation: To prepare a stock solution, dissolve the solid powder in the chosen solvent. Gentle vortexing or sonication can be used to aid dissolution.[8]
-
Storage Conditions:
-
Solid Form: Store the solid powder at -20°C for long-term stability.[2]
-
Solution: Prepare fresh solutions for each experiment whenever possible.[8] If a stock solution must be stored, it is recommended to aliquot it into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. A common guideline for amino acid solutions is to store them at 4°C for short-term use (up to one week).[8] Always protect solutions from light.
-
Troubleshooting Guide: Stability-Related Issues
Use this guide to diagnose potential stability problems in your experiments.
| Observed Issue | Potential Cause Related to Stability | Recommended Action |
| Inconsistent or non-reproducible results between experiments. | The compound may be degrading at different rates due to minor variations in incubation time, temperature, or solution age.[4] | Perform a preliminary stability assessment under your exact experimental conditions (See Protocol 1). Prepare fresh solutions immediately before each experiment. |
| Loss of expected biological effect over the duration of a long-term experiment (e.g., >24 hours). | The compound is likely degrading in the cell culture media or experimental buffer at 37°C, reducing its effective concentration over time. | Test the compound's stability in your specific media over the full time course of the experiment. Consider replenishing the compound at set intervals if significant degradation is observed. |
| Visible changes in the solution (e.g., color change, cloudiness, precipitation). | A color change may indicate chemical degradation.[9] Cloudiness or precipitation could be due to the compound crashing out of solution, degradation product insolubility, or interaction with media components. | Do not use any solution that shows visible changes. Re-evaluate the solvent and concentration used. A solubility test may be necessary. For admixtures in 5% dextrose, a yellowish discoloration has been observed for similar compounds without significant loss of potency, but this should be confirmed.[9] |
| Analytical quantification (e.g., by HPLC) shows a lower-than-expected concentration. | This could be due to degradation during sample preparation or storage, or adsorption of the compound to plasticware.[4] | Analyze samples immediately after preparation. Use low-binding tubes and pipette tips. Include a time-zero (t=0) control sample to establish the initial concentration accurately. |
Experimental Protocols & Methodologies
These protocols provide a framework for evaluating the stability of (R)-3-Amino-4-methylpentanoic acid HCl.
Protocol 1: Preliminary Solution Stability Assessment
This experiment provides a quick evaluation of the compound's stability in your specific experimental buffer and temperature.
Objective: To quantify the percentage of the compound remaining in solution over a typical experimental duration.
Methodology:
-
Prepare Working Solution: Dilute your concentrated stock solution into the aqueous buffer of interest (e.g., PBS, cell culture medium) to the final desired concentration.
-
Incubation: Incubate the working solution at your experimental temperature (e.g., 25°C or 37°C). Protect the solution from light.
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, and 24 hours), collect an aliquot of the solution.
-
Sample Storage: Immediately freeze the collected aliquots at -80°C or analyze them right away to prevent further degradation.
-
Analysis: Analyze the concentration of (R)-3-Amino-4-methylpentanoic acid in each aliquot using a validated stability-indicating analytical method, such as HPLC-UV or HPLC-MS.[10][11]
-
Data Interpretation: Calculate the percentage of the compound remaining at each time point relative to the concentration at time 0. A loss of >10% is generally considered significant.
Caption: Conceptual flow of a Forced Degradation Study.
References
-
CD Formulation. Forced Degradation Studies. Retrieved from [Link]
-
The Royal Society of Chemistry. Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Retrieved from [Link]
-
BioPharmaSpec. Forced Degradation Studies: Why, What & How. Retrieved from [Link]
-
Food And Drugs Authority. Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. Retrieved from [Link]
-
Pharmacy Board of Sierra Leone. Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Retrieved from [Link]
-
Bioanalytical Systems, Inc. Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
BioPharm International. Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
Egyptian Drug Authority. In-Use stability testing FAQ. Retrieved from [Link]
-
BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]
- Nagaraju, P. T., et al. (2013). A new validated RP-HPLC method for the determination of Pregabalin in bulk and pharmaceutical dosage forms. International Journal of Pharmaceutical Sciences and Research, 4(7), 2782-2788.
- Google Patents. EP1543831A1 - Pregabalin composition.
-
USP. Methods for the Analysis of Pregabalin Oral Solution. Retrieved from [Link]
- Li, X., et al. (2015). Simultaneous quantitation of nine kinds of (D)-and (L)-amino acid enantiomers by HPLC-MS/MS: Application to the quality control of amino acid tablets. Analytical Methods, 7(18), 7635-7641.
- Zhang, Y. P., & Trissel, L. A. (1997). Stability of aminocaproic acid injection admixtures in 5% dextrose injection and 0.9% sodium chloride injection. International journal of pharmaceutical compounding, 1(2), 132–134.
-
U.S. Food and Drug Administration. CHEMISTRY REVIEW(S) - accessdata.fda.gov. Retrieved from [Link]
-
Pharmaguideline. Strategies for Resolving Stability Issues in Drug Formulations. Retrieved from [Link]
-
PubMed. Stability of aminocaproic Acid injection admixtures in 5% dextrose injection and 0.9% sodium chloride injection. Retrieved from [Link]
-
Human Metabolome Database. Showing metabocard for 3-Amino-4-methylpentanoic acid (HMDB0245808). Retrieved from [Link]
-
National Institutes of Health. Regulatory Knowledge Guide for Small Molecules. Retrieved from [Link]
-
Pharma.Tips. Tag: Stability Troubleshooting. Retrieved from [Link]
-
American Society of Health-System Pharmacists. Aminocaproic Acid. Retrieved from [Link]
-
Pharma Stability. Building a Troubleshooting Knowledge Base for Stability Laboratories. Retrieved from [Link]
-
ResearchGate. Results of pH (mean and standard deviation) and organoleptic characteristics evaluated in different gels. Retrieved from [Link]
-
AOAC International. Standard Method Performance Requirements (SMPRs®) for Determination of Amino Acids in Infant Formula and Adult/Pediatric Nutritional Formula. Retrieved from [Link]
-
PubChem. (R)-methyl 3-amino-4-methylpentanoate hydrochloride. Retrieved from [Link]
-
GlobalRPH. Dilution Aminocaproic Acid - Amicar ®. Retrieved from [Link]
-
PubChem. 3-Amino-2-hydroxy-4-methylpentanoic acid. Retrieved from [Link]
-
Shimadzu. Analytical Methods for Amino Acids. Retrieved from [Link]
-
Biology LibreTexts. 18.5: Pathways of Amino Acid Degradation. Retrieved from [Link]
-
Agilent Technologies. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]
Sources
- 1. Human Metabolome Database: Showing metabocard for 3-Amino-4-methylpentanoic acid (HMDB0245808) [hmdb.ca]
- 2. selleckchem.com [selleckchem.com]
- 3. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. EP1543831A1 - Pregabalin composition - Google Patents [patents.google.com]
- 6. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Stability of aminocaproic Acid injection admixtures in 5% dextrose injection and 0.9% sodium chloride injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmacyboard.gov.sl [pharmacyboard.gov.sl]
- 11. ijpsr.com [ijpsr.com]
Technical Support Center: Preventing Racemization During Peptide Coupling with Hindered Amino Acids
Introduction
Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with maintaining stereochemical integrity during the synthesis of peptides containing sterically hindered amino acids. Racemization, the loss of a defined stereocenter, is a critical issue that can significantly impact the biological activity and therapeutic efficacy of a synthetic peptide.[1] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to racemization, particularly when incorporating bulky or otherwise challenging amino acid residues.
Our approach is grounded in mechanistic principles and validated by field-proven protocols, aiming to equip you with the knowledge to proactively minimize racemization and confidently troubleshoot any issues that may arise.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis, and why is it a major concern?
Racemization is the process by which a chiral amino acid loses its stereochemical integrity at the α-carbon, leading to a mixture of L- and D-isomers.[2] In peptide synthesis, this typically occurs during the activation of the C-terminal carboxyl group for coupling.[3][4] The resulting diastereomeric impurities are often difficult to separate from the target peptide and can drastically alter its three-dimensional structure, receptor binding affinity, and overall biological function.[5]
Q2: What are the primary mechanisms that lead to racemization during peptide coupling?
There are two primary base-catalyzed pathways for racemization during the carboxyl activation step:[6][7]
-
Oxazolone Formation (Path B): This is considered the most predominant mechanism.[7] The activated carboxyl group of an Nα-protected amino acid cyclizes to form a 5(4H)-oxazolone intermediate. This intermediate has an acidic proton at the α-carbon, which can be easily abstracted by a base to form a planar, achiral enolate. Subsequent attack by the amine component can occur from either face, leading to a mixture of L- and D-products.[8][9]
-
Direct Enolization (Path A): A less common pathway involves the direct abstraction of the α-proton from the activated amino acid by a base, forming a carbanion intermediate without proceeding through a cyclic oxazolone.[7][8] This is more likely with amino acid residues that have highly acidic α-protons.[7]
Q3: Why are hindered amino acids more susceptible to causing racemization?
Sterically hindered amino acids, such as those with bulky side chains (e.g., Val, Ile), β-branched residues, or N-methylated backbones, present a significant challenge. The steric bulk slows down the rate of the desired coupling reaction (aminolysis).[2] This prolonged reaction time increases the lifespan of the highly reactive activated intermediate, providing a greater opportunity for the base-catalyzed racemization pathways (oxazolone formation or direct enolization) to occur.[2][9]
Q4: What are the most critical factors to control to minimize racemization?
Several factors must be carefully controlled:
-
Coupling Reagents & Additives: The choice of coupling reagent is crucial.[10] Modern onium salt reagents are generally preferred over older carbodiimides for difficult couplings.[2] The use of additives like HOAt, HOBt, or Oxyma Pure is essential as they form active esters that are less prone to racemization.[2][6]
-
Base Selection: The strength and steric hindrance of the base play a major role.[6] Stronger, non-hindered bases like DIPEA can accelerate racemization.[9][11] Weaker or more hindered bases such as N-methylmorpholine (NMM) or 2,4,6-collidine are often better choices.[2][12]
-
Temperature: Elevated temperatures can increase the rate of coupling but also significantly accelerate the rate of racemization.[2][13] Lowering the reaction temperature is a common strategy to suppress this side reaction.[2]
-
Solvent: The polarity of the solvent can influence racemization rates, with more polar solvents sometimes favoring the side reaction.[7][9]
Troubleshooting Guides
This section provides systematic solutions to common issues encountered when coupling hindered amino acids.
Issue 1: High Levels of Diastereomeric Impurity Detected Post-Synthesis
High levels of the undesired D-diastereomer detected by chiral HPLC or other analytical methods indicate significant racemization has occurred during one or more coupling steps.
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting high racemization levels.
Detailed Steps:
-
Evaluate Coupling Reagent & Additive:
-
If using a carbodiimide (e.g., DIC): The addition of a racemization suppressant is non-negotiable. Additives like 1-hydroxy-7-azabenzotriazole (HOAt) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are generally more effective at suppressing racemization than 1-hydroxybenzotriazole (HOBt).[2]
-
If using an onium salt (e.g., HBTU, TBTU): For particularly challenging couplings, switching to a more potent reagent can be beneficial. HATU, which forms highly reactive OAt esters, is often superior for hindered couplings.[2][10] COMU, an Oxyma-based reagent, is another excellent choice with a better safety profile.[8] Phosphonium-based reagents like PyBOP are also highly effective and do not carry the risk of guanidinylation side reactions.[2]
-
-
Assess Base and Reaction Conditions:
-
Base Selection: If you are using N,N-diisopropylethylamine (DIPEA), switch to a weaker or more sterically hindered base.[6] N-methylmorpholine (NMM) or 2,4,6-collidine are excellent alternatives that have been shown to reduce racemization.[8][12] Also, ensure you are not using an excessive molar equivalent of the base.
-
Temperature Control: If the coupling is being performed at room temperature or higher, cool the reaction vessel to 0°C. For microwave-assisted synthesis, where temperatures can reach 80°C or more, this is especially critical.[14] For known sensitive amino acids like Cysteine (Cys) and Histidine (His), lowering the maximum coupling temperature to 50°C can significantly limit racemization.[12]
-
-
Refine Coupling Protocol:
-
Pre-activation Time: Minimize the time the amino acid is "pre-activated" with the coupling reagent and base before it is added to the resin-bound amine. Prolonged pre-activation allows more time for the oxazolone to form and racemize.
-
Consider a Second Coupling: If a coupling reaction is known to be slow due to steric hindrance, it is often better to perform a second, fresh coupling rather than extending the time of the first one, which would increase the risk of racemization.
-
Issue 2: Low Coupling Yield with a Hindered Amino Acid
When dealing with residues like Aib (α-aminoisobutyric acid) or N-methylated amino acids, the primary challenge is often achieving complete coupling. The temptation is to use harsher conditions (e.g., higher temperature), which in turn increases racemization risk.
Strategies for Efficient, Low-Racemization Coupling
| Strategy | Description | Rationale & Key Considerations |
| Use High-Potency Reagents | Employ superior coupling reagents like HATU, HCTU, PyAOP, or COMU.[2] | These reagents generate highly reactive activated esters (OAt, O-6-ClBt, Oxyma) that can overcome the steric barrier more effectively than standard reagents. HATU and PyAOP are often cited as top performers for difficult couplings.[2] |
| Amino Acid Fluorides | Use reagents like TFFH to generate amino acid fluorides in situ. | This method is particularly effective for coupling extremely hindered α,α-disubstituted amino acids like Aib.[8] |
| Optimize Solvent | While DMF is standard, consider alternatives for problematic sequences. Solvents like NMP can improve resin swelling, and adding chaotropic salts may disrupt aggregation.[15] | Improved solvation and disruption of peptide chain aggregation can expose the N-terminal amine, facilitating the coupling reaction.[15] |
| Microwave-Assisted SPPS | Utilize a microwave peptide synthesizer to apply controlled heating. | Microwave energy can dramatically accelerate slow coupling reactions.[12][14] However, this must be balanced with temperature control to manage racemization risk, especially for Cys and His.[12] |
| Double Coupling | After the initial coupling and washing, repeat the coupling step with fresh reagents. | This is a standard and effective strategy to drive slow reactions to completion without resorting to excessively long single coupling times or high temperatures.[9] |
Experimental Protocols & Data
Protocol 1: Low-Racemization Coupling of a Hindered Amino Acid (e.g., Fmoc-Val-OH) using HATU/NMM
This protocol is designed for manual solid-phase peptide synthesis (SPPS) to minimize racemization.
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in high-purity N,N-dimethylformamide (DMF) for 30 minutes. Drain the solvent.
-
Reagent Solution Preparation: In a separate vessel, dissolve:
-
Fmoc-Val-OH (4 equivalents relative to resin loading)
-
HATU (3.9 equivalents)
-
in DMF.
-
-
Activation & Coupling:
-
Add N-methylmorpholine (NMM) (8 equivalents) to the reagent solution.
-
Allow the mixture to pre-activate for no more than 2 minutes.
-
Immediately add the activated solution to the swelled resin.
-
Agitate the reaction vessel at room temperature for 2 hours.
-
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (5 x 1 min) to remove all excess reagents and byproducts.
-
Confirmation (Optional but Recommended): Perform a Kaiser test (or other appropriate test for secondary amines if coupling to Proline) to confirm reaction completion. If the test is positive, a second coupling (Step 3) may be necessary.
Protocol 2: Quantification of Racemization using Chiral HPLC Analysis of a Cleaved Peptide
Accurate quantification is essential for validating and optimizing your protocols. This method analyzes the crude peptide after cleavage.
-
Sample Preparation:
-
After the coupling of the hindered/sensitive amino acid, take a small sample of the peptide-resin.
-
Perform standard cleavage and deprotection (e.g., with TFA/TIS/H₂O cocktail).
-
Precipitate the crude peptide with cold diethyl ether, centrifuge to form a pellet, and dry under vacuum.
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) to a concentration of ~1 mg/mL.
-
-
Chiral HPLC Analysis:
-
Column: A chiral stationary phase (CSP) column suitable for peptides (e.g., macrocyclic glycopeptide-based).
-
Mobile Phase: A typical starting point is a gradient elution using A: 0.1% TFA in Water and B: 0.1% TFA in Acetonitrile. The gradient will need to be optimized to resolve the diastereomers.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm or 220 nm.
-
Analysis: Integrate the peak areas for the target peptide (LL-diastereomer) and the racemized product (LD-diastereomer) to determine the percentage of racemization.
-
References
-
Gübitz, G., & Schmid, M. G. (2000). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed. Retrieved from [Link]
-
Schmid, M. G., & Gübitz, G. (2000). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. Analytical Chemistry, 72(13), 2793-2798. ACS Publications. Retrieved from [Link]
-
Vasanthakumar, G., & Ramasubbu, N. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(22), 7617. MDPI. Retrieved from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
-
Coupling Reagents. (n.d.). AAPPTEC. Retrieved from [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. (2025). DilunBio. Retrieved from [Link]
-
Bodanszky, M., & Bodanszky, A. (1966). Racemization in Peptide Synthesis. Mechanism-specific Models. Chemical Communications (London), (17), 591-593. RSC Publishing. Retrieved from [Link]
-
Optimizing Peptide Purity: The Advantage of Low Racemization Coupling Agents. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Palasek, S. S., Cox, Z. J., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. PubMed. Retrieved from [Link]
-
Pedersen, S. L., Tofteng, A. P., Malik, L., & Jensen, K. J. (2012). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 77(24), 11134-11141. ACS Publications. Retrieved from [Link]
- Goodman, M., & Saltman, R. (2002). Racemization Assays. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. Thieme.
- Wirth, T. (Ed.). (2019). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. In Modern Amide Synthesis. Wiley.
- Miranda, L. P., & Alewood, P. F. (1999). Racemization in stepwise solid-phase peptide synthesis at elevated temperature. Journal of Peptide Research, 53(4), 403-413.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nbinno.com [nbinno.com]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. mdpi.com [mdpi.com]
- 8. bachem.com [bachem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. file.globalso.com [file.globalso.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. peptide.com [peptide.com]
Technical Support Center: Synthesis of β-Amino Acids
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for β-amino acid synthesis. This guide is designed to provide field-proven insights and practical troubleshooting advice for common challenges encountered in the lab. As Senior Application Scientists, we understand that synthesizing these valuable building blocks can be complex. This resource addresses specific side reactions and experimental pitfalls in a direct question-and-answer format, explaining the causality behind each issue and providing robust protocols to ensure the integrity of your synthesis.
Troubleshooting Guide: Common Side Reactions & Solutions
This section tackles the most frequent and challenging side reactions observed during the synthesis of β-amino acids. Each entry diagnoses a specific problem, explains the underlying mechanism, and provides a validated protocol for resolution.
Section 1: Issues in Arndt-Eistert Homologation
The Arndt-Eistert reaction is a powerful method for the one-carbon homologation of α-amino acids to their β-counterparts.[1] However, it involves reactive intermediates that can lead to significant side products if not properly controlled.
Q1: My Arndt-Eistert reaction is giving low yields of the α-diazoketone, and I'm observing a significant α-chloromethylketone byproduct. Why is this happening and how can I fix it?
Root Cause Analysis: This is a classic side reaction in the Arndt-Eistert synthesis. It occurs when the HCl generated during the formation of the acid chloride from the starting carboxylic acid (using reagents like thionyl chloride) is not effectively neutralized.[2] This free HCl then reacts with the desired α-diazoketone intermediate, leading to the formation of an α-chloromethylketone and dinitrogen gas, thus consuming your product.[2]
Mechanism of Side Product Formation: R-CO-CHN₂ (α-diazoketone) + HCl → [R-CO-CH₂N₂]⁺Cl⁻ → R-CO-CH₂Cl (α-chloromethylketone) + N₂
Solution: The Newman-Beal Modification The most effective solution is to scavenge the HCl as it's formed. The inclusion of a non-nucleophilic base, such as triethylamine (Et₃N), in the diazomethane solution prevents the protonation of the diazoketone.[2]
Protocol 1: Minimizing α-Chloromethylketone Formation in Arndt-Eistert Synthesis
-
Acid Chloride Formation: Prepare the N-protected α-amino acid chloride from the corresponding carboxylic acid using a standard protocol (e.g., with oxalyl chloride or thionyl chloride). Ensure complete removal of the chlorinating agent under vacuum.
-
Modified Diazomethane Solution: In a separate, appropriate apparatus, prepare a solution of diazomethane in a suitable ether solvent. To this solution, add triethylamine (2.0 equivalents relative to the acid chloride). The Newman-Beal modification specifically recommends this addition.[2]
-
Reaction Execution: Cool the diazomethane/triethylamine solution to 0 °C. Slowly add the acid chloride (dissolved in a dry, inert solvent) to the cooled diazomethane solution.
-
Quenching: After the reaction is complete (monitor by TLC), cautiously quench any excess diazomethane by adding a few drops of glacial acetic acid until the yellow color disappears.
-
Work-up: Proceed with the standard aqueous work-up to isolate the α-diazoketone, which is now ready for the subsequent Wolff rearrangement.
Q2: During the Wolff rearrangement step, I'm getting significant O-H or N-H insertion byproducts instead of the desired ketene. How do I control the reaction to favor the 1,2-rearrangement?
Root Cause Analysis: The Wolff rearrangement can proceed through two competing pathways: a concerted mechanism yielding the desired ketene, or a stepwise pathway involving a carbene intermediate.[3][4] This carbene is highly reactive and can undergo intermolecular insertion into solvent O-H bonds (if using alcohols) or N-H bonds (if using amines as nucleophiles), competing with the desired 1,2-rearrangement that forms the ketene. The reaction conditions—thermal, photochemical, or metal-catalyzed—heavily influence which pathway dominates.[3]
Diagram 1: Competing Pathways in the Wolff Rearrangement
Caption: Wolff rearrangement competing pathways.
Solution: Optimize Reaction Conditions Controlling the reaction conditions is critical for maximizing the yield of the desired homologated product.
| Condition | Mechanism Favored | Typical Outcome | Troubleshooting Advice |
| Photochemical | Concerted | Generally clean rearrangement to the ketene. Often the method of choice.[4] | Use a low temperature (-78 °C) to improve stereoselectivity and minimize side reactions.[5] Ensure the solvent is free of nucleophilic impurities. |
| Metal Catalysis (Ag₂O, AgOBz) | Concerted | Highly effective for promoting the 1,2-shift at lower temperatures than thermal methods. This is the most common and reliable method.[1] | Silver ion catalysis can fail with sterically hindered substrates; in these cases, photochemical excitation is a better choice.[3] |
| Thermal | Stepwise (Carbene) | Higher risk of insertion reactions and other side products due to the high temperatures required (often >150 °C).[3] | Generally avoid for complex or sensitive substrates. If necessary, perform in a completely inert solvent and add the nucleophile only after the rearrangement is complete. |
Recommendation: For most applications, silver(I)-catalyzed Wolff rearrangement offers the best balance of reactivity and selectivity. Ultrasound promotion has also been shown to be effective for synthesizing Fmoc-protected β-homoamino acids.[1][3]
Section 2: Controlling Stereochemistry
Maintaining the stereochemical integrity of the original α-amino acid is paramount. Epimerization is a pervasive issue that can compromise the biological activity of the final product.
Q3: I'm observing significant epimerization at the α-carbon of my amino acid during activation of the carboxyl group. What is the primary cause and how can I maintain stereochemical integrity?
Root Cause Analysis: Epimerization during carboxyl group activation is one of the most common and serious side reactions in peptide and amino acid chemistry.[6][7] The primary mechanism involves the formation of a planar 5(4H)-oxazolone (or azlactone) intermediate. The proton at the α-carbon (C4) of this intermediate is highly acidic (pKa ≈ 9) and can be readily abstracted by even a weak base, leading to a planar, achiral enolate.[8] Reprotonation can then occur from either face, resulting in racemization. This is especially problematic for N-acyl protected amino acids.
Diagram 2: Mechanism of Epimerization via Oxazolone Intermediate
Caption: Epimerization mechanism via a planar oxazolone intermediate.
Solution: Strategic Protection and Coupling
-
Choice of N-Protecting Group: Urethane-based protecting groups like Boc (tert-Butoxycarbonyl) and Fmoc (9-Fluorenylmethyloxycarbonyl) are far superior to simple acyl groups (like Acetyl) in suppressing racemization. The electronic nature of the urethane carbonyl group disfavors the formation of the oxazolone intermediate.[8] Studies have shown that N-Boc protected amino acids do not form an azlactone when activated by EDC, thus preventing this epimerization pathway.[8]
-
Use of Additives: When using coupling reagents like carbodiimides (EDC, DCC), always include an additive such as 1-Hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). These additives react with the activated amino acid to form an active ester, which is less prone to racemization than the O-acylisourea intermediate and suppresses oxazolone formation.[9]
-
Control the Base: Avoid using excess strong, non-sterically hindered bases. If a base is required, use a sterically hindered one like diisopropylethylamine (DIPEA) in stoichiometric amounts.
-
Low Temperature: Perform the coupling/activation reaction at low temperatures (e.g., 0 °C to -15 °C) to slow down the rate of both oxazolone formation and enolization.[9]
Section 3: Challenges in Conjugate Addition Reactions
Conjugate addition of nucleophiles to α,β-unsaturated systems is a cornerstone of β-amino acid synthesis.[10][11] However, controlling the reaction's chemoselectivity can be challenging.
Q4: My Lewis acid-promoted radical conjugate addition is resulting in significant reduction of the starting alkene instead of the desired addition product. How can I shift the selectivity?
Root Cause Analysis: In radical conjugate additions, particularly those using radical initiators like AIBN and a hydrogen source like tributyltin hydride (Bu₃SnH), there is a competition between the desired radical addition to the alkene and a direct reduction of the alkene by the hydride.[12] This is especially prevalent when the radical addition is slow or reversible. The choice of Lewis acid and substrate can significantly influence the outcome.
Solution: Catalyst and Substrate Optimization
-
Optimize the Lewis Acid: Research has shown that zinc-based Lewis acids (e.g., Zn(OTf)₂) provide the greatest amount of the desired conjugate addition product compared to other Lewis acids when using α,β-unsaturated α-nitro esters and amides.[12] The Lewis acid coordinates to the carbonyl/nitro group, activating the Michael acceptor towards addition.
-
Substrate Choice: α-nitro amides are often better substrates than the corresponding esters in these reactions, leading to higher yields of the addition product.[12]
-
Control Stoichiometry: Carefully control the stoichiometry of the radical initiator and the hydride source. Use of excess hydride can favor the undesired reduction pathway.
-
Post-Reaction Handling: For products prone to racemization upon purification (like α-nitro amides), it is often best to subject the crude adduct to the next transformation (e.g., reduction of the nitro group) before chromatographic purification. This minimizes exposure to silica gel, which can catalyze epimerization.[12][13]
Frequently Asked Questions (FAQs)
FAQ 1: What are the main advantages and disadvantages of the Arndt-Eistert synthesis versus conjugate addition for preparing β-amino acids?
| Method | Advantages | Disadvantages |
| Arndt-Eistert Synthesis | - Direct homologation from readily available α-amino acids.[14]- Stereochemistry of the α-center is generally preserved during the rearrangement.[14]- Well-established and widely used.[1] | - Requires the use of diazomethane, which is toxic and explosive.[14]- Involves multiple steps (acid chloride formation, diazoketone synthesis, rearrangement).- Potential for α-chloromethylketone and insertion side products.[2][3] |
| Conjugate Addition | - High atom economy.- Can create β² and β³ substituted amino acids depending on the Michael acceptor and nucleophile.[10]- Modern catalytic asymmetric variants allow for high enantioselectivity.[15] | - Requires synthesis of specific α,β-unsaturated precursors.- Potential for side reactions like polymerization or 1,2-addition.- Risk of epimerization at the α-position post-addition.[12] |
FAQ 2: Are there safer alternatives to using diazomethane in the Arndt-Eistert synthesis?
Yes, the hazards associated with diazomethane have driven the development of several safer alternatives.
-
(Trimethylsilyl)diazomethane: This reagent is a commercially available, stable, and non-explosive liquid that can often be used as a direct substitute for diazomethane in the Arndt-Eistert synthesis.[14]
-
Kowalski Ester Homologation: This is an excellent alternative that avoids diazo compounds altogether. It uses ethyl diazoacetate in the presence of a strong base to generate a carbene equivalent, which then reacts with an ester to achieve homologation.[1][2]
-
Diazo-group Transfer Reagents: Reagents like tosyl azide or other sulfonyl azides can be used to convert active methylene compounds into diazoketones, bypassing the need for diazomethane.
FAQ 3: How do I choose the right N-protecting group strategy (Boc vs. Fmoc) for my synthesis?
The choice between the two most common protecting groups, Boc and Fmoc, depends on the overall synthetic strategy and the stability of your substrate and other functional groups.[16][17]
Diagram 3: Decision Tree for N-Protecting Group Selection
Caption: Decision process for Boc vs. Fmoc protection.
-
Use the Boc Strategy if: Your molecule and any side-chain protecting groups are stable to strong acids like trifluoroacetic acid (TFA). Boc-protected amino acids are generally cheaper.[16][18]
-
Use the Fmoc Strategy if: Your molecule is acid-labile. The Fmoc group is removed under very mild basic conditions (e.g., 20% piperidine in DMF), making it orthogonal to acid-labile side-chain protecting groups like t-butyl (tBu) esters.[16][17] This is often the preferred strategy for complex molecules with sensitive functionalities.
References
- Vertex AI Search. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Vertex AI Search. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- Conda-Sheridan, M., & Krishnaiah, M. (2020). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 2103, 125-153.
- Ismail, M. F., et al. (2020). Epimerisation in Peptide Synthesis. Molecules, 25(21), 5174.
- Wikipedia. (n.d.). Arndt–Eistert reaction.
- Organic Chemistry Portal. (n.d.). Wolff-Rearrangement.
- Sibi, M. P., & Petrovic, G. (2005).
- Wikipedia. (n.d.). Wolff rearrangement.
- Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. SciSpace.
- Léval, G., et al. (2000).
- ResearchGate. (n.d.). Protecting Groups in Peptide Synthesis | Request PDF.
- Léval, G., et al. (2000). Asymmetric Wolff Rearrangement Reactions with α-Alkylated-α-diazoketones: Stereoselective Synthesis of α-Substituted-β-amino Acid Derivatives. Organic Letters, 2(14), 2177–2179.
- da Silva, R. G., et al. (2017).
- Podlech, J., & Linder, M. R. (1997). Cycloadditions of Ketenes Generated in the Wolff Rearrangement. Stereoselective Synthesis of Aminoalkyl-Substituted β-Lactams from α-Amino Acids. The Journal of Organic Chemistry, 62(17), 5873–5883.
- ResearchGate. (n.d.). (PDF) Epimerisation in Peptide Synthesis.
- Chemistry LibreTexts. (2023). Arndt-Eistert reaction.
- Vertex AI Search. (n.d.). Epimerization of Peptide.
- Hilaris Publisher. (2015). Enantioselective Synthesis of β-amino acids: A Review.
- Organic Chemistry Portal. (n.d.). β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition.
- Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis.
- Sibi, M. P., & Petrovic, G. (2005). Synthesis of β-Substituted α-Amino Acids via Lewis Acid Promoted Enantioselective Radical Conjugate Additions. The Journal of Organic Chemistry.
- Semantic Scholar. (n.d.). Epimerisation in Peptide Synthesis.
- Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling.
- Seebach, D., et al. (1996). Beta-peptides: synthesis by Arndt–Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta, 79(4), 913-941.
- ResearchGate. (2005). (PDF) Synthesis of New β-Amino Acids via 5-Oxazolidinones and the Arndt–Eistert Procedure.
- ChiroBlock. (n.d.). Beta2-Amino Acids: Synthesis Approaches & Compounds.
Sources
- 1. Arndt-Eistert Synthesis [organic-chemistry.org]
- 2. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 3. Wolff-Rearrangement [organic-chemistry.org]
- 4. Wolff rearrangement - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]
- 12. Synthesis of beta-substituted alpha-amino acids via Lewis acid promoted enantioselective radical conjugate additions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock Chiroblock GmbH [chiroblock.com]
- 16. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 17. scispace.com [scispace.com]
- 18. peptide.com [peptide.com]
Technical Support Center: Optimizing Coupling Efficiency of Non-Proteinogenic Amino acids
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the incorporation of non-proteinogenic amino acids (NPAAs) into synthetic peptides. Drawing from extensive field experience, this resource provides in-depth, practical solutions to common challenges encountered during solid-phase peptide synthesis (SPPS).
Section 1: Troubleshooting Common Coupling Issues
This section addresses specific problems in a question-and-answer format, focusing on the underlying causes and providing actionable solutions.
Q1: Why am I observing low or incomplete coupling with my bulky/sterically hindered NPAA?
A1: Sterically hindered amino acids, such as α,α-disubstituted or N-methylated residues, present a significant physical barrier to peptide bond formation.[1] This hindrance slows down the reaction kinetics, often leading to incomplete coupling with standard protocols.[1]
Causality & Solution:
-
Insufficient Reagent Reactivity: Standard carbodiimide reagents like DCC or DIC may not be potent enough to overcome the steric barrier.
-
Suboptimal Reaction Conditions: Standard reaction times and concentrations may be insufficient.
-
Solution 1: Double Coupling: After the initial coupling reaction, perform a second coupling with a fresh solution of the activated NPAA.[3][4][5] This provides a second opportunity for the reaction to go to completion.
-
Solution 2: Extended Coupling Time: Increase the reaction time for the NPAA coupling step, for example, from the standard 1-2 hours to 4 hours or even overnight.[4][6]
-
Solution 3: Increased Reagent Concentration: Increasing the concentration of the amino acid and coupling reagent can increase the probability of successful molecular interactions.[7]
-
Q2: My peptide synthesis is failing after incorporating a proline or N-methylated amino acid. What is happening?
A2: The N-terminal amine of a proline or an N-methylated residue is a secondary amine, which is significantly less nucleophilic than the primary amines of other amino acids.[7] This reduced reactivity makes the subsequent coupling step more challenging.
Causality & Solution:
-
Reduced Nucleophilicity: The secondary amine is a weaker nucleophile, leading to a slower acylation rate.
Q3: I'm observing a significant amount of racemization with my NPAA. How can I minimize this?
A3: Racemization is the loss of stereochemical integrity at the α-carbon during activation and coupling.[8][9] This is a critical issue as it introduces diastereomeric impurities that are often difficult to separate from the target peptide. Certain amino acids, like Cysteine and Histidine, are particularly prone to racemization.[10][11]
Causality & Solution:
-
Over-activation: Prolonged activation times can increase the window for racemization to occur.
-
Solution: Minimize the pre-activation time before adding the activated amino acid to the resin.
-
-
Base-Mediated Racemization: The choice and amount of base used can significantly impact racemization. Stronger bases and higher concentrations can promote the abstraction of the α-proton.[12]
-
Coupling Reagent Choice: Some coupling reagents are more prone to causing racemization than others.[11]
-
Solution: Use coupling reagents known for low racemization levels. Combinations of carbodiimides (like DIC) with additives such as OxymaPure or HOAt are highly effective at suppressing racemization.[1][11][12] These additives form active esters that are reactive enough for coupling but less prone to racemization.[9]
-
Q4: The Kaiser test is negative, but I still have low yield and purity. What could be the issue?
A4: While the Kaiser test is excellent for detecting primary amines, it is unreliable for secondary amines (like proline or N-methylated residues) and can be misleading in cases of severe peptide aggregation.[13]
Causality & Solution:
-
False Negative Test: The test may not accurately reflect the presence of unreacted secondary amines.
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures and aggregate, making the N-terminal amine inaccessible for both coupling and the Kaiser test reagents. This is particularly common with hydrophobic sequences.
-
Solution 1: Chaotropic Salts: Add chaotropic salts like LiCl to the coupling mixture to disrupt secondary structures.[10]
-
Solution 2: "Magic Mixture": Use solvent systems known to disrupt aggregation, such as a mixture of DCM/DMF/NMP with additives like ethylene carbonate.[10]
-
Solution 3: Backbone Protection: Incorporate pseudoproline dipeptides or Dmb/Hmb-protected amino acids at strategic points in the sequence to disrupt aggregation.[10]
-
Section 2: Frequently Asked Questions (FAQs)
Q: What are the best practices for dissolving and activating sterically hindered NPAAs?
A: Solubility can be a major hurdle.
-
Solvent Choice: Start with DMF or NMP. For highly insoluble NPAAs, a small amount of DMSO can be added to the DMF.[4][15]
-
Sonication & Gentle Heating: Sonication can aid dissolution. Gentle warming (to ~40°C) may also help, but be cautious as it can increase the risk of racemization.[15]
-
Activation: Always use in-situ activation. Pre-dissolve the NPAA and the coupling additive (e.g., OxymaPure, HOAt) in the solvent first. Add the coupling reagent (e.g., DIC, HATU) and the base (if required) just before adding the mixture to the resin.[2] This minimizes side reactions and racemization.
Q: When should I use a capping step, and what is the standard procedure?
A: Capping is a crucial step to permanently block any unreacted amino groups that failed to couple.[16][17] This prevents the formation of deletion sequences, which are peptides missing one or more amino acids and are often difficult to purify away from the desired product.[16] It is highly recommended after difficult couplings, such as those involving sterically hindered NPAAs, or when a monitoring test indicates incomplete coupling.[18]
Standard Capping Protocol:
-
After the coupling step, wash the resin with DMF.
-
Prepare a fresh capping solution, typically a mixture of acetic anhydride and a base (like pyridine or DIPEA) in DMF.[16][19] A common formulation is acetic anhydride/pyridine/DMF.[19][20]
-
Add the capping solution to the resin and agitate for 30 minutes.[19][20]
-
Wash the resin thoroughly with DMF to remove capping reagents and byproducts.[19]
-
Confirm the completion of capping with a negative Kaiser test (for primary amines).[16]
Q: How do I choose the right coupling reagent for my NPAA?
A: The choice depends on the specific challenges posed by the NPAA. The following table summarizes common choices.
| Challenge | Recommended Reagent Class | Specific Examples | Rationale & Key Considerations |
| Steric Hindrance | Onium Salts (Aminium/Phosphonium) | HATU, HCTU, COMU, PyAOP, PyBOP | These reagents form highly reactive esters, increasing coupling speed and efficiency to overcome physical blockage.[1][2][8] Phosphonium salts (PyBOP, PyAOP) do not cause guanidinylation side reactions.[2] |
| High Racemization Risk | Carbodiimides + Additives | DIC + OxymaPure, DIC + HOAt | This combination generates reactive esters while minimizing racemization.[1][11] Oxyma-based reagents are safer alternatives to the potentially explosive HOBt/HOAt derivatives.[8] |
| N-Methylated Amino Acids | Onium Salts | HATU, COMU, TOTT | These reagents are effective for coupling to and from the less nucleophilic secondary amines.[8] |
| Routine Couplings | Carbodiimides or Onium Salts | DIC/HOBt, HBTU, TBTU | These are cost-effective and reliable for non-challenging couplings. HBTU/TBTU are widely used but can cause guanidinylation if used in excess.[2] |
Section 3: Diagrams & Workflows
Troubleshooting Workflow for Low Coupling Efficiency
This diagram outlines a logical decision-making process when encountering an incomplete coupling reaction during SPPS.
Caption: Decision pathway for troubleshooting incomplete coupling reactions.
Section 4: Experimental Protocols
Protocol 4.1: Double Coupling for a Sterically Hindered NPAA
This protocol should be initiated after a standard coupling protocol has been performed and a monitoring test (e.g., Kaiser or Chloranil) indicates an incomplete reaction.
-
Resin Wash: Following the first coupling attempt, drain the reaction vessel and wash the peptide-resin thoroughly with N,N-Dimethylformamide (DMF) (3 x 1 min) to remove residual reagents and byproducts.
-
Prepare Fresh Reagents: In a separate vessel, prepare a fresh coupling solution as you did for the first attempt. For a 0.1 mmol synthesis scale:
-
Dissolve the sterically hindered Fmoc-NPAA (e.g., 0.4 mmol, 4 eq) and an additive (e.g., OxymaPure, 0.4 mmol, 4 eq) in DMF.
-
Add the coupling reagent (e.g., DIC, 0.4 mmol, 4 eq) and pre-activate for 2-5 minutes if necessary. If using an onium salt like HATU, add the reagent (0.38 mmol, 3.8 eq) and a base like DIPEA (0.8 mmol, 8 eq).
-
-
Second Coupling: Add the freshly prepared and activated amino acid solution to the washed peptide-resin.
-
Reaction: Agitate the reaction mixture for an additional 1-2 hours at room temperature.
-
Monitoring: After the second coupling, wash the resin with DMF (3 x 1 min) and perform a monitoring test (e.g., Kaiser test).
-
Next Step: If the test is negative, proceed with the synthesis. If the test remains positive, proceed to a capping step (Protocol 4.2) to terminate the unreacted chains before continuing.[21]
Protocol 4.2: Acetyl Capping of Unreacted Amines
This protocol is used to block unreacted N-terminal amines to prevent the formation of deletion sequences.[16][22]
-
Resin Wash: After the final coupling attempt (single or double), drain the reaction vessel and wash the peptide-resin with DMF (3 x 1 min).
-
Prepare Capping Solution: Prepare the capping solution fresh. A common formulation is:
-
Acetic Anhydride / Pyridine / DMF in a 1:2:3 ratio (v/v/v).
-
Alternative: Acetic Anhydride / DIPEA / DMF.[16]
-
-
Capping Reaction: Add the capping solution to the resin, ensuring the beads are fully submerged. Agitate the mixture for 30 minutes at room temperature.[19][20]
-
Final Wash: Drain the capping solution and wash the resin extensively with DMF (5 x 1 min) to remove all traces of the capping reagents.
-
Confirmation (Optional but Recommended): Perform a Kaiser test. A negative result (yellow beads) confirms the successful capping of all primary amines.[16]
-
Proceed: Continue with the N-terminal Fmoc-deprotection for the next cycle of the synthesis.
References
- Technical Support Center: Capping Unreacted Sites in Solid-Phase Peptide Synthesis - Benchchem.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Public
- Recent development of peptide coupling reagents in organic synthesis.
- Peptide Hand Synthesis Part 6: Capping - YouTube.
- Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids - Benchchem.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.
- Peptide Coupling Reagents Guide - Sigma-Aldrich.
- A Qualitative Test for Monitoring Coupling Completeness in Solid Phase Peptide Synthesis Using Chloranil. - SciSpace.
- Solid-phase Peptide Synthesis (SPPS) in Research & Development - Gyros Protein Technologies.
- Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Bpa-OH - Benchchem.
- Monitoring of Peptide Coupling and Capping; Coupling Tests | AAPPTec.
- Overcoming Aggregation in Solid-phase Peptide Synthesis - Sigma-Aldrich.
- US11028123B2 - Capping of unprotected amino groups during peptide synthesis - Google P
- Introduction to Peptide Synthesis - Master Organic Chemistry.
- Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR - ACS Public
- Peptide Purity & Yield Optimizing in SPPS | PurePep Blog - Gyros Protein Technologies.
- Methods and protocols of modern solid phase peptide synthesis.
- Analytical Methods for Solid Phase Peptide Synthesis | Request PDF - ResearchG
- An In-Depth Technical Guide to the Core Characteristics of Non-Proteinogenic Amino Acids - Benchchem.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC.
- Overview of Solid Phase Peptide Synthesis (SPPS).
- Are double couplings in SPPS interesting for purity of short peptides?
- Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Applic
- Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - NIH.
- Stirring Peptide Synthesis to a New Level of Efficiency - ChemRxiv.
- Coupling efficiencies of amino acids in the solid phase synthesis of peptides.
- Five Tips and Tricks for Success in Solid Phase Peptide Synthesis - Biotage.
- The Strategic Incorporation of Non-Proteinogenic Amino Acids in Peptide Design: An In-depth Technical Guide - Benchchem.
- Title: Peptide Synthesis Using Unprotected Amino Acids - ChemRxiv.
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- Solid phase peptide synthesis help : r/Biochemistry - Reddit.
- CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities - Books.
- Guidelines for Peptide Dissolving.
- HELP!!!
- Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC - PubMed Central.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 肽偶联剂选择指南 [sigmaaldrich.com]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. biotage.com [biotage.com]
- 8. bachem.com [bachem.com]
- 9. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 10. peptide.com [peptide.com]
- 11. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 13. peptide.com [peptide.com]
- 14. scispace.com [scispace.com]
- 15. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. chem.uci.edu [chem.uci.edu]
- 20. youtube.com [youtube.com]
- 21. chemistry.du.ac.in [chemistry.du.ac.in]
- 22. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Technical Support Center: Deprotection Strategies for Peptides Containing (R)-3-Amino-4-methylpentanoic Acid
Welcome to the technical support center for peptide synthesis involving the sterically hindered β-amino acid, (R)-3-Amino-4-methylpentanoic acid (also known as β-homoleucine). The unique structural properties of this residue, specifically its β-substitution and bulky isobutyl side chain, introduce distinct challenges during the final deprotection and cleavage steps. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and detailed protocols to navigate these complexities successfully.
Diagram: Logic of Deprotection Challenges with β-Homoleucine
Caption: Optimized workflow for Fmoc deprotection and final cleavage.
References
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Sterically Hindered Residues.
- BenchChem. (n.d.). Troubleshooting guide for peptide coupling reactions with hindered amino acids.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- ResearchGate. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- YouTube. (2022, July 12). Peptide Hand Synthesis Part 8: Cleaving.
- MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
- PMC. (2020, March 4). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.
- PMC. (2023, April 20). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection.
- Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- PubMed. (n.d.). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis.
- PubMed. (1994, January). Incomplete Fmoc deprotection in solid-phase synthesis of peptides.
- Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.
storage and handling of (R)-3-Amino-4-methylpentanoic acid hydrochloride
An Expert Guide to the Storage and Handling of (R)-3-Amino-4-methylpentanoic acid hydrochloride
Introduction
Welcome to the technical support center for this compound (CAS No: 219310-09-5). As a key building block in pharmaceutical research and development, the proper handling and storage of this non-proteinogenic amino acid are paramount to ensuring experimental success, reproducibility, and safety. This guide, structured in a question-and-answer format, is designed for researchers, scientists, and drug development professionals. It provides field-proven insights and troubleshooting strategies based on the physicochemical properties of the compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the routine storage, handling, and safety of this compound.
Q1: How should I properly store this compound upon receipt?
A1: Proper storage is critical to maintain the integrity of the compound. Upon receipt, it should be stored in its original, tightly sealed container in a cool, dry, and well-ventilated area.[1] For long-term stability, storage at 4°C is recommended, though some suppliers suggest -20°C for periods extending beyond a year.[2][3] The key is to protect it from moisture and environmental extremes.[1] Always check the manufacturer's specific recommendations on the product datasheet.
Q2: What are the primary safety precautions and personal protective equipment (PPE) required when handling this compound?
A2: this compound is classified as an irritant. It may cause respiratory irritation (H335), skin irritation (H315), and serious eye irritation (H319).[4] Therefore, a comprehensive safety protocol is essential.
-
Engineering Controls: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of the solid dust.[5][6]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety goggles with side-shields or a face shield.[4][5]
-
Hand Protection: Use chemically resistant, impervious gloves.[1]
-
Body Protection: A standard lab coat or impervious clothing is required to prevent skin contact.[5]
-
Respiratory Protection: If dust generation is unavoidable, a suitable respirator should be worn.[5]
-
-
Hygiene: Avoid all personal contact, including inhalation and ingestion.[1] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly with soap and water after handling.[1][5]
Q3: What are the known chemical incompatibilities for this compound?
A3: As an amino acid hydrochloride salt, it has known incompatibilities. Avoid contact with strong oxidizing agents, strong acids, and strong bases/alkalis.[5] Contact with strong bases will deprotonate the ammonium salt, liberating the free amine, which may not be desired or stable under certain conditions.
Q4: What is the recommended procedure for cleaning up a small laboratory spill?
A4: The procedure depends on the nature of the spill.
-
Dry Spill (Solid): For a dry powder spill, avoid generating dust.[1] Use dry clean-up procedures, such as gently sweeping or vacuuming the material into a sealed, labeled container for disposal.[1][5]
-
Wet Spill (Solution): If the compound is in solution, absorb the spill with an inert, liquid-binding material like diatomite or universal binders.[5]
-
Decontamination: In all cases, after the bulk material is removed, wash the affected area thoroughly with large amounts of water and decontaminate surfaces.[1][5] Prevent the runoff from entering drains or waterways.[1] Always wear appropriate PPE during cleanup.
Q5: How stable is this compound in solution, and how should I store stock solutions?
A5: The compound is generally stable under recommended storage conditions as a solid.[5] When prepared as a stock solution, its stability is solvent and pH-dependent. For aqueous solutions, it is advisable to prepare them fresh. If storage is necessary, filter-sterilize the solution and store it at 4°C for short-term use (1-2 days) or at -20°C or -80°C for long-term storage.[7] For organic solvents, particularly those like DMSO, ensure the solvent is anhydrous, as moisture can impact solubility and potentially long-term stability.[7]
Section 2: Troubleshooting Guides
This section provides solutions to specific issues that users may encounter during their experiments.
Solubility Issues
Q: I am struggling to dissolve this compound in my chosen solvent. What steps can I take?
A: Solubility challenges are common and often stem from the compound's salt form and zwitterionic potential. As a hydrochloride salt, it is generally more soluble in polar protic solvents, especially water, compared to its free base form.
-
Aqueous Solutions: The compound's solubility in water is expected to be good. If you encounter issues, it could be due to attempting to dissolve it in a buffered solution with an unfavorable pH. The compound will be most soluble at low pH (as the cation) and high pH (as the anion). Near its isoelectric point, solubility will be at a minimum.
-
Organic Solvents: Solubility in non-polar organic solvents will be poor. For polar aprotic solvents like DMSO or DMF, solubility may be limited. The free base form of the parent compound is reported as insoluble in DMSO.[7] If an organic solvent is required, consider converting the salt to its free base form first, although this may decrease its stability.
Below is a decision-making workflow to address solubility problems.
Caption: Troubleshooting workflow for solubility issues.
Analytical & Purification Issues
Q: In my reversed-phase HPLC analysis, I am observing significant peak tailing. What is causing this and how can I improve the peak shape?
A: Peak tailing with amine-containing compounds on silica-based C18 columns is a classic problem.[8] The primary amine group, which is protonated at acidic pH, can undergo secondary ionic interactions with acidic residual silanol groups on the silica surface. This leads to poor peak shape.
-
Mechanism: The primary analyte-column interaction should be hydrophobic, but the ionic interaction between the positively charged amine and negatively charged silanols creates a secondary, stronger retention mechanism for some molecules, causing them to elute later and resulting in a tailed peak.
-
Solutions:
-
Lower Mobile Phase pH: Decrease the pH of the mobile phase to 2.5-3.0 using an additive like trifluoroacetic acid (TFA) or formic acid. At this low pH, most silanol groups are protonated and neutral, minimizing ionic interactions.[8]
-
Add a Competing Base: Introduce a small amount of a competing base, such as triethylamine (TEA), into the mobile phase (e.g., 0.1%).[8] TEA is a stronger base and will preferentially interact with the active silanol sites, effectively shielding the analyte from these secondary interactions.
-
Use a Modern Column: Employ a column with end-capping technology or a hybrid particle base, which has a much lower concentration of residual silanol groups, making it more suitable for analyzing basic compounds.
-
The following diagram outlines a protocol for optimizing your HPLC method.
Caption: Workflow for optimizing HPLC peak shape.
Synthetic & Handling Issues
Q: I need to use the free amine for my reaction, not the hydrochloride salt. How can I safely and effectively prepare the free base?
A: You can neutralize the hydrochloride salt to generate the free amine in situ or before use. The choice of base is critical to avoid unwanted side reactions.
-
Dissolution: Dissolve the this compound in a suitable solvent. If the subsequent reaction is in an organic solvent, you can suspend the salt in that solvent (e.g., dichloromethane, THF).
-
Base Addition: Add a slight excess (e.g., 1.1 equivalents) of a non-nucleophilic tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA). These bases are strong enough to deprotonate the ammonium salt but are generally unreactive in many synthetic schemes.
-
Alternative for Aqueous Reactions: If working in an aqueous medium or for extraction purposes, a mild inorganic base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) can be used.[8]
-
Workup: If you add a tertiary amine, a salt (triethylammonium chloride) will precipitate. This can often be filtered off. If using an inorganic base for an extraction, the free amine can be extracted into an organic solvent, leaving the inorganic salts in the aqueous layer.[8]
Important: The free amine may be less stable or more reactive than the hydrochloride salt. It is often best to generate it immediately before use in the subsequent reaction step.
Data Summary Tables
Table 1: Physicochemical and Safety Information
| Property | Value | Reference |
| Molecular Formula | C₆H₁₄ClNO₂ | [4] |
| Molecular Weight | 167.63 g/mol | [4] |
| Appearance | Solid | [9] |
| Hazard Statements | H315, H319, H335 | [4] |
| Signal Word | Warning | [4] |
| Storage Class | 11 (Combustible Solids) | [9] |
Table 2: Solubility Profile (Qualitative)
| Solvent | Solubility of Free Base | Expected Solubility of HCl Salt | Rationale / Notes |
| Water | 26 mg/mL | High | The hydrochloride salt form significantly increases aqueous solubility.[7] |
| DMSO | Insoluble | Low to Moderate | Use fresh, anhydrous DMSO. Moisture can reduce solubility.[7] |
| Methanol / Ethanol | Sparingly Soluble | Moderate to High | Polar protic solvents are generally effective for ammonium salts. |
| Dichloromethane / THF | Insoluble | Very Low to Insoluble | Non-polar and weakly polar aprotic solvents are poor choices. |
References
-
3-Amino-4-methylpentanoic acid Product Information. Selleck China. [Link]
-
(+/-)-3-Amino-4-methyl-pentanoic acid hydrochloride Product Page. SQUARIX. [Link]
-
Voluntary safety information following the Safety Data Sheet format. Carl ROTH. [Link]
-
(R)-methyl 3-amino-4-methylpentanoate hydrochloride PubChem Page. PubChem. [Link]
-
Thiamine Hydrochloride Safety Data Sheet. Letco Medical. [Link]
-
Thiamine hydrochloride Safety Data Sheet. Carl ROTH. [Link]
-
Thiamine Hydrochloride Safety Data Sheet. Murphy and Son Ltd. [Link]
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. 3-Amino-4-methylpentanoic acid产品说明书 [selleck.cn]
- 3. squarix.de [squarix.de]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. carlroth.com [carlroth.com]
- 7. selleckchem.com [selleckchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. (R)-3-amino-4-methyl-pentanoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Validation & Comparative
A Technical Guide to the ¹H NMR Spectrum of (R)-3-Amino-4-methylpentanoic Acid Hydrochloride: A Comparative Analysis
For researchers and professionals in drug development and chemical analysis, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. This guide provides an in-depth analysis of the ¹H NMR spectrum of (R)-3-Amino-4-methylpentanoic acid hydrochloride, a chiral β-amino acid. By comparing its spectral features with those of structurally related α- and β-amino acids, this document aims to equip researchers with the expertise to confidently interpret and leverage ¹H NMR data for the characterization of this and similar molecules.
Introduction: The Significance of Chiral β-Amino Acids
(R)-3-Amino-4-methylpentanoic acid, also known as (3R)-β-leucine, is a chiral non-proteinogenic amino acid.[1][2][3] Its structure is isomeric to the common proteinogenic amino acid L-leucine, with the key difference being the position of the amino group on the carbon backbone. This seemingly subtle change from an α-amino acid to a β-amino acid can have profound effects on the molecule's chemical and biological properties, making detailed structural analysis paramount. The hydrochloride salt form is often utilized to improve solubility and stability.[4]
Predicted ¹H NMR Spectrum of this compound
Due to the limited availability of experimental spectra in public databases, a predicted ¹H NMR spectrum of (R)-3-Amino-4-methylpentanoic acid was generated using advanced computational algorithms.[5][6][7] The predicted chemical shifts and coupling patterns provide a foundational understanding of the expected spectrum. It is important to note that in the hydrochloride salt, the amino group will be protonated to -NH3+, leading to a downfield shift of adjacent protons.
Predicted ¹H NMR Spectral Data (in D₂O)
| Proton Label | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Ha | ~0.9 (two peaks) | Doublet | ~6.5 |
| Hb | ~1.8 | Multiplet | |
| Hc | ~2.5 | Doublet of doublets | |
| Hd | ~3.3 | Multiplet |
Comparative Spectral Analysis: Unraveling Structural Nuances
A comparative approach is invaluable for highlighting the unique spectral signatures of this compound. Below, we compare its predicted spectrum with the experimental spectra of L-leucine, β-alanine, and (S)-pregabalin.
This compound vs. L-Leucine Hydrochloride
The most direct comparison is with its α-amino acid isomer, L-leucine. The key difference in their ¹H NMR spectra lies in the chemical shifts of the protons on the carbon backbone, directly influenced by the position of the amino group.
| Compound | Hα/Hβ Chemical Shift (ppm) | Key Differentiating Feature |
| (R)-3-Amino-4-methylpentanoic acid HCl (predicted) | ~3.3 (Hβ) | The proton on the carbon bearing the amino group is at the β-position. |
| L-Leucine HCl (experimental) | ~3.7 (Hα) | The proton on the carbon bearing the amino group is at the α-position, leading to a more downfield shift.[8][9] |
This downfield shift of the α-proton in L-leucine is a direct consequence of its proximity to both the electron-withdrawing carboxylic acid and amino groups.
The Influence of the β-Amino Group: Comparison with β-Alanine
β-Alanine is the simplest β-amino acid and serves as a fundamental reference. Its spectrum helps to understand the typical chemical shifts for protons in a β-amino acid framework.
| Compound | Protons α to COOH (ppm) | Protons β to COOH (ppm) |
| (R)-3-Amino-4-methylpentanoic acid HCl (predicted) | ~2.5 | ~3.3 |
| β-Alanine (experimental) | ~2.5 | ~3.2 |
The protons α to the carbonyl group in both molecules resonate at a similar chemical shift.[10][11][12][13] This comparison underscores the predictable electronic environment of protons based on their position relative to the carboxylic acid and amino groups.
A Note on a Structurally Related Pharmaceutical: (S)-Pregabalin
(S)-Pregabalin is a γ-amino acid and a widely used pharmaceutical.[14][15][16][17][18] While not a direct isomer, its structural similarity and available spectral data offer valuable insights.
| Compound | Key Protons | Chemical Shift Range (ppm) |
| (R)-3-Amino-4-methylpentanoic acid HCl (predicted) | Hβ, Hγ, isobutyl protons | 0.9 - 3.3 |
| (S)-Pregabalin (experimental) | Hγ, Hδ, isobutyl protons | 0.8 - 3.0 |
The overall spectral window for the aliphatic protons is comparable, with the primary differences arising from the longer carbon chain in pregabalin.
Experimental Protocol for ¹H NMR Analysis of Amino Acid Hydrochlorides
Acquiring high-quality ¹H NMR spectra of amino acid hydrochlorides requires careful sample preparation and instrument setup.
Step-by-Step Methodology
-
Solvent Selection : Deuterated water (D₂O) is the most common and recommended solvent for amino acid hydrochlorides due to their high polarity and solubility.[19][20] Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can be used as alternatives if solubility in D₂O is limited.
-
Sample Preparation :
-
Weigh approximately 5-10 mg of the amino acid hydrochloride into a clean, dry vial.[21][22]
-
Add 0.6-0.7 mL of the chosen deuterated solvent.[23][24][25]
-
Vortex the sample until the solid is completely dissolved. Gentle heating may be applied if necessary, but care should be taken to avoid degradation.
-
Filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[24]
-
-
NMR Data Acquisition :
-
Record the ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher for better resolution.
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
If using D₂O, the labile amine and carboxylic acid protons will exchange with deuterium and will not be observed. In non-protic solvents like DMSO-d₆, these protons may be visible.
-
Process the data with appropriate phasing and baseline correction.
-
Causality Behind Experimental Choices
-
Choice of Deuterated Solvent : The use of a deuterated solvent is crucial to avoid a large, broad solvent peak that would obscure the signals of the analyte.[25] D₂O is ideal for hydrochlorides as it readily dissolves these ionic compounds.
-
Filtration : Removing particulate matter is essential for achieving a homogeneous magnetic field across the sample, which is critical for obtaining sharp NMR signals.[22]
Visualizing Structural Relationships and Workflows
Caption: A diagram illustrating the structural comparisons and the experimental workflow for ¹H NMR analysis.
Conclusion
The ¹H NMR spectrum of this compound is characterized by a set of predictable signals that are distinct from its α-amino acid isomer, L-leucine. By understanding the influence of the β-amino group and the isobutyl side chain on chemical shifts and coupling patterns, and by employing rigorous experimental protocols, researchers can confidently utilize ¹H NMR for the structural verification and analysis of this and other chiral β-amino acids. This comparative guide serves as a valuable resource for navigating the nuances of NMR spectroscopy in the context of drug development and chemical research.
References
-
ResearchGate. (n.d.). ¹H NMR spectrum (600 MHz, D2O) of pregabalin powder representative... Retrieved from [Link]
-
PubChem. (n.d.). Beta-Alanine. Retrieved from [Link]
-
PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]
-
nmrdb.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]
-
UCL. (n.d.). Sample Preparation. Retrieved from [Link]
-
Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]
-
Mestrelab Research. (n.d.). Download NMR Predict. Retrieved from [Link]
-
nmrdb.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
-
enantioselective formal synthesis of pregabalin with bifunctional acid/base organocatalysts. (2013). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0033774). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0000056). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0014375). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000056). Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
- Google Patents. (n.d.). US20100286442A1 - Novel method for preparing pregabalin.
-
BMRB. (n.d.). BMRB entry bmse000159 - Beta-Alanine. Retrieved from [Link]
-
ResearchGate. (n.d.). Which solvents I should use for taking NMR of amino acid? Retrieved from [Link]
-
University of York. (n.d.). Preparing an NMR sample. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectrum (600 MHz, D2O) of pregabalin powder representative... Retrieved from [Link]
-
MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
-
PubMed. (2007). A high-field solid-state 35/37Cl NMR and quantum chemical investigation of the chlorine quadrupolar and chemical shift tensors in amino acid hydrochlorides. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of ¹H NMR spectra highlighting methyl signals for leucine,... Retrieved from [Link]
-
PubChem. (n.d.). L-Leucine. Retrieved from [Link]
-
YouTube. (2024, August 24). What Are Common NMR Solvents? Retrieved from [Link]
-
BMRB. (n.d.). BMRB entry bmse000042 - L-Leucine. Retrieved from [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, simulated) (NP0001387). Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. cphi-online.com [cphi-online.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. PROSPRE [prospre.ca]
- 6. Simulate and predict NMR spectra [nmrdb.org]
- 7. Visualizer loader [nmrdb.org]
- 8. L-Leucine | C6H13NO2 | CID 6106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. bmse000042 L-Leucine at BMRB [bmrb.io]
- 10. Beta-Alanine | C3H7NO2 | CID 239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0000056) [hmdb.ca]
- 12. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000056) [hmdb.ca]
- 13. bmse000159 Beta-Alanine at BMRB [bmrb.io]
- 14. researchgate.net [researchgate.net]
- 15. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 16. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0014375) [hmdb.ca]
- 17. US20100286442A1 - Novel method for preparing pregabalin - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. m.youtube.com [m.youtube.com]
- 21. organomation.com [organomation.com]
- 22. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 23. ucl.ac.uk [ucl.ac.uk]
- 24. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]
- 25. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
A Researcher's Guide to the Mass Spectrometric Analysis of (R)-3-Amino-4-methylpentanoic Acid: A Comparative Approach
For researchers and drug development professionals engaged in the analysis of chiral molecules, the precise and sensitive characterization of compounds like (R)-3-Amino-4-methylpentanoic acid is paramount. This β-amino acid, a structural analog of L-leucine and related to therapeutic agents like pregabalin, presents unique analytical challenges due to its stereochemistry and physicochemical properties. This guide provides an in-depth exploration of mass spectrometry-based methods for the analysis of (R)-3-Amino-4-methylpentanoic acid, offering a comparative perspective against other analytical techniques and furnishing the reader with actionable experimental protocols.
The Central Role of Mass Spectrometry in Chiral Amino Acid Analysis
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has emerged as a cornerstone technique for the analysis of amino acids and their analogs. Its high sensitivity, selectivity, and ability to provide structural information make it exceptionally well-suited for complex matrices encountered in pharmaceutical and biological research. The analysis of (R)-3-Amino-4-methylpentanoic acid by LC-MS/MS offers several advantages over traditional methods, including rapid analysis times and the potential for direct analysis without extensive sample derivatization.
However, the polar nature and low molecular weight of amino acids can present challenges in chromatographic retention and ionization efficiency. To address this, derivatization is often employed to enhance the hydrophobicity and ionization of the analyte, leading to improved chromatographic separation and detection.
Unraveling the Fragmentation Pattern of (R)-3-Amino-4-methylpentanoic Acid
Upon protonation in the ion source, the [M+H]⁺ ion (m/z 132.1) is expected to undergo characteristic fragmentation. The primary fragmentation pathways for protonated leucine involve the neutral loss of formic acid (HCOOH, 46 Da) and the loss of the amine group as ammonia (NH₃, 17 Da), along with subsequent losses of water (H₂O, 18 Da) and carbon monoxide (CO, 28 Da).
Predicted Key Fragment Ions for (R)-3-Amino-4-methylpentanoic acid:
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss |
| 132.1 | 115.1 | NH₃ |
| 132.1 | 86.1 | HCOOH |
| 115.1 | 97.1 | H₂O |
| 86.1 | 69.1 | NH₃ |
| 86.1 | 58.1 | CO |
This predicted fragmentation provides a strong foundation for developing a selective and sensitive multiple reaction monitoring (MRM) method for quantitative analysis.
A Robust LC-MS/MS Protocol for (R)-3-Amino-4-methylpentanoic Acid Analysis
This protocol outlines a detailed, step-by-step methodology for the sensitive quantification of (R)-3-Amino-4-methylpentanoic acid in a biological matrix, such as plasma. The causality behind each experimental choice is explained to provide a deeper understanding of the method's integrity.
Experimental Workflow
Caption: LC-MS/MS workflow for (R)-3-Amino-4-methylpentanoic acid.
Step-by-Step Methodology
-
Sample Preparation:
-
Rationale: The primary goal is to remove interfering matrix components, primarily proteins, and to introduce a stable isotope-labeled internal standard (SIL-IS) for accurate quantification.
-
Protocol:
-
To 100 µL of plasma, add 10 µL of a working solution of (R)-3-Amino-4-methylpentanoic acid-d3 (or a suitable analog) as an internal standard.
-
Perform protein precipitation by adding 400 µL of ice-cold acetonitrile. Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
(Optional) For enhanced sensitivity and chromatographic retention, derivatization can be performed. A common agent is 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl). Add 50 µL of 15 mM FMOC-Cl in acetonitrile and 50 µL of borate buffer (pH 9.0). Vortex and let the reaction proceed for 30 minutes at room temperature. Quench the reaction with an appropriate reagent if necessary.
-
Evaporate the solvent under a stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.
-
-
-
Liquid Chromatography:
-
Rationale: Chiral separation is essential to distinguish between the (R) and (S) enantiomers. A chiral stationary phase (CSP) is employed for this purpose. Gradient elution is used to ensure optimal separation and peak shape.
-
Parameters:
-
Column: Chiral stationary phase column (e.g., a teicoplanin-based column like CHIROBIOTIC T).[1]
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5-95% B
-
10-12 min: 95% B
-
12-12.1 min: 95-5% B
-
12.1-15 min: 5% B
-
-
-
-
Mass Spectrometry:
-
Rationale: A triple quadrupole mass spectrometer operating in MRM mode provides the highest sensitivity and selectivity for quantification. Positive electrospray ionization (ESI+) is typically used for amino acids.
-
Parameters:
-
Ionization Mode: ESI+
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
MRM Transitions (Predicted):
-
(R)-3-Amino-4-methylpentanoic acid: 132.1 -> 115.1 (quantifier), 132.1 -> 86.1 (qualifier)
-
Internal Standard (e.g., d3): 135.1 -> 118.1
-
-
-
Comparative Analysis: Mass Spectrometry vs. Alternative Techniques
While LC-MS/MS is a powerful tool, other analytical techniques can also be employed for the analysis of (R)-3-Amino-4-methylpentanoic acid. The choice of method depends on the specific requirements of the analysis, such as sensitivity, throughput, and the availability of instrumentation.
| Technique | Principle | Derivatization | Pros | Cons |
| LC-MS/MS | Separation by liquid chromatography followed by mass-based detection. | Optional, but often used to improve chromatography and sensitivity. | High sensitivity and selectivity, structural information, high throughput. | Higher instrument cost, potential for matrix effects. |
| GC-MS | Separation of volatile compounds by gas chromatography followed by mass-based detection. | Mandatory to increase volatility.[2] | High resolution, established libraries for identification. | Destructive to the sample, not suitable for non-volatile compounds without derivatization. |
| HPLC-UV/Fluorescence | Separation by liquid chromatography with detection based on UV absorbance or fluorescence. | Often required to introduce a chromophore or fluorophore. | Lower instrument cost, robust and widely available. | Lower sensitivity and selectivity compared to MS, indirect detection. |
Decision-Making Workflow for Analytical Technique Selection
Caption: Decision tree for selecting an analytical technique.
Conclusion: The Power of an Informed Analytical Strategy
The robust and sensitive analysis of (R)-3-Amino-4-methylpentanoic acid is critical for advancing research and drug development. While LC-MS/MS stands out as the premier technique for its unparalleled sensitivity and selectivity, a comprehensive understanding of alternative methods like GC-MS and HPLC with UV/fluorescence detection is essential for a well-rounded analytical strategy. The choice of the most appropriate technique will ultimately be guided by the specific analytical goals, available resources, and the nature of the sample matrix. By leveraging the detailed protocols and comparative insights provided in this guide, researchers can confidently develop and validate reliable methods for the characterization of this important chiral molecule.
References
- Peter, A., et al. (1998). High-performance liquid chromatographic separation of enantiomers of unusual amino acids on a teicoplanin chiral stationary phase.
- Junk, G., & Svec, H. (1963). The Mass Spectra of the α-Amino Acids. Journal of the American Chemical Society, 85(6), 839-845.
- Koenig, S., & Fales, H. M. (2001). Fragmentation of protonated amino acids. Journal of the American Society for Mass Spectrometry, 12(3), 298-308.
- Tafesse, T. B., et al. (2018). Gas Chromatography–Mass Spectrometry Determination of Pregabalin in Human Plasma Using Derivatization Method.
- Mandal, U., et al. (2008). A rapid and sensitive LC-MS/MS method for the determination of pregabalin in human plasma.
Sources
- 1. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A computational and experimental study of the fragmentation of l -leucine, l -isoleucine and l -allo-isoleucine under collision-induced dissociation t ... - Analyst (RSC Publishing) DOI:10.1039/D0AN00778A [pubs.rsc.org]
A Researcher's Guide to the Certificate of Analysis for (R)-3-Amino-4-methylpentanoic acid hydrochloride: Ensuring Quality and Mitigating Risk
For researchers and professionals in drug development, the Certificate of Analysis (CoA) is the cornerstone of quality assurance for any chemical entity. This guide provides an in-depth examination of the expected analytical profile for (R)-3-Amino-4-methylpentanoic acid hydrochloride, a chiral building block of significant interest. In the absence of readily available, comprehensive CoAs from all suppliers, this document serves as a comparative framework, detailing the critical quality attributes and the underlying analytical methodologies required to verify the identity, purity, and stereochemical integrity of this compound.
(R)-3-Amino-4-methylpentanoic acid, a derivative of valine, and its hydrochloride salt are utilized in the synthesis of various pharmaceutical agents. Its specific stereochemistry is often crucial for biological activity and safety. Therefore, a thorough understanding and critical evaluation of its analytical data are paramount.
Comparative Analysis of Critical Quality Attributes
A comprehensive CoA for this compound should provide clear specifications for several key parameters. Below is a comparison of what an ideal CoA would contain versus the typically available information, highlighting areas requiring careful consideration by the end-user.
| Parameter | Ideal Certificate of Analysis Specification | Commonly Available Supplier Data | Significance for Researchers |
| Appearance | White to off-white crystalline solid | Solid, powder | A visual inspection is the first, simple check for gross contamination or degradation. |
| Identity | Conforms to the structure of this compound | Molecular Formula: C6H14ClNO2[1] | Confirmation of the correct molecular structure is fundamental. |
| Purity (HPLC) | ≥98.0% | ≥97%[1] | High chemical purity is essential to avoid the introduction of unwanted side-products in subsequent synthetic steps.[2] |
| Enantiomeric Purity (Chiral HPLC/GC) | ≥99.0% (R)-enantiomer | Often not specified. Some suppliers sell the racemic or opposite enantiomer. | The presence of the undesired (S)-enantiomer can lead to diastereomeric impurities in later stages, which can be difficult to separate and may have different pharmacological profiles.[2] |
| ¹H NMR Spectrum | Conforms to the structure | Not always provided. Some suppliers explicitly state they do not collect analytical data.[3] | Provides detailed structural information and can help identify impurities. |
| FT-IR Spectrum | Conforms to the reference spectrum | Not typically provided. | Confirms the presence of key functional groups and provides a fingerprint of the molecule. |
| Residual Solvents (GC) | Meets ICH guidelines (e.g., <5000 ppm for common solvents) | Rarely specified. | Residual solvents can be toxic and may interfere with subsequent reactions. |
| Water Content (Karl Fischer) | ≤0.5% | Not specified. | The hydrochloride salt can be hygroscopic; excess water can affect reaction stoichiometry and stability. |
In-Depth Methodologies for Quality Verification
To empower researchers to independently assess the quality of this compound, this section details the experimental protocols for the most critical analytical tests.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile compounds like amino acids.[4][5][6] For amino acids lacking a strong UV chromophore, derivatization is often employed to enhance detection.[5][7]
Objective: To quantify the chemical purity of this compound and separate it from any synthesis-related impurities.
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.
-
Derivatization (Pre-column):
-
To 100 µL of the sample solution, add 200 µL of a borate buffer (pH 10.2).
-
Add 100 µL of o-phthalaldehyde (OPA) reagent and allow it to react for 2 minutes to derivatize the primary amine.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1 M Sodium Acetate, pH 7.2.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 10% to 70% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector (Excitation: 340 nm, Emission: 450 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate all peaks in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Causality Behind Experimental Choices: The use of OPA derivatization significantly enhances the sensitivity of detection for this primary amino acid.[8] The reverse-phase C18 column is effective at separating compounds based on hydrophobicity, which is a common mode of separation for derivatized amino acids.
Caption: Workflow for HPLC Purity Analysis.
Enantiomeric Purity by Chiral Gas Chromatography (GC)
Determining the enantiomeric purity is arguably the most critical test for this compound. Chiral GC is a powerful technique for separating enantiomers after appropriate derivatization to make them volatile.[9]
Objective: To separate and quantify the (R)- and (S)-enantiomers of 3-Amino-4-methylpentanoic acid.
Experimental Protocol:
-
Sample Preparation and Derivatization:
-
Accurately weigh approximately 5 mg of the sample into a reaction vial.
-
Add 1 mL of 3 M HCl in isopropanol. Heat at 110°C for 30 minutes to form the isopropyl ester.
-
Evaporate the solvent under a stream of nitrogen.
-
Add 500 µL of dichloromethane and 100 µL of trifluoroacetic anhydride (TFAA). Heat at 110°C for 15 minutes to form the trifluoroacetyl derivative.
-
Evaporate the excess reagent and solvent and reconstitute the residue in 1 mL of dichloromethane.
-
-
GC Conditions:
-
Column: Chiral capillary column (e.g., Chirasil-Val).
-
Carrier Gas: Helium.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 180°C at 5°C/min.
-
Detector: Flame Ionization Detector (FID) at 270°C.
-
Injection Volume: 1 µL.
-
-
Data Analysis: Identify the peaks for the (R)- and (S)-enantiomers based on a reference standard. Calculate the enantiomeric excess (%ee) using the formula: %ee = [((Area R - Area S) / (Area R + Area S))] x 100.
Causality Behind Experimental Choices: The two-step derivatization (esterification followed by acylation) is necessary to create a volatile and thermally stable derivative suitable for GC analysis. The chiral stationary phase of the column provides the stereospecific interactions required to separate the enantiomers.
Caption: Workflow for Chiral GC Analysis.
Structural Confirmation by ¹H NMR and FT-IR Spectroscopy
¹H NMR Spectroscopy: This technique provides a detailed map of the proton environments in the molecule, confirming its structure. For this compound in D₂O, one would expect to see characteristic signals for the methyl protons of the isopropyl group (a doublet), the methine proton of the isopropyl group (a multiplet), the proton at the chiral center (a multiplet), and the methylene protons adjacent to the carboxylic acid (a doublet of doublets).
FT-IR Spectroscopy: Infrared spectroscopy is excellent for confirming the presence of key functional groups.[10] For the hydrochloride salt, one would expect to see broad absorptions corresponding to the O-H stretch of the carboxylic acid and the N-H stretches of the ammonium salt, as well as a sharp peak for the C=O stretch of the carboxylic acid.[11] It's important to note that the spectra of the free amino acid and its hydrochloride salt will differ, particularly in the regions of the amine and carboxylic acid stretches.[12]
Conclusion
While a comprehensive Certificate of Analysis for this compound may not always be readily available from every supplier, researchers can and should demand a high standard of quality. By understanding the critical quality attributes and the analytical techniques used to measure them, scientists can make informed decisions about the suitability of their starting materials. When in doubt, independent analytical verification, guided by the principles and protocols outlined in this guide, is the most effective way to mitigate risk and ensure the integrity of your research.
References
-
National Institutes of Health (NIH). (2022, July 11). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Retrieved from [Link]
-
HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. (n.d.). Retrieved from [Link]
-
SHIMADZU CORPORATION. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). Amino Acid Analysis Using HPLC. Retrieved from [Link]
-
The Infrared Spectra of Some Amino Acids. (1951). Journal of the American Chemical Society. Retrieved from [Link]
-
Hydration of amino acids: FTIR spectra and molecular dynamics studies. (2010). PubMed. Retrieved from [Link]
-
Reddit. (2022, August 29). FTIR Spectroscopy Identification question between Free Amino Acid forms and HCL forms. Retrieved from [Link]
-
CAT GmbH. (n.d.). Analyses of amino acids, Enantiomeric purity. Retrieved from [Link]
-
Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. Amino Acid Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 7. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 8. agilent.com [agilent.com]
- 9. Analyses of amino acids, Enantiomeric purity [cat-online.com]
- 10. Hydration of amino acids: FTIR spectra and molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reddit.com [reddit.com]
A Senior Application Scientist's Guide to the Stereospecific Biological Activity of 3-Amino-4-methylpentanoic Acid Enantiomers
For researchers, scientists, and drug development professionals, understanding the nuanced interplay between a molecule's structure and its biological function is paramount. This guide provides an in-depth comparison of the potential biological activities of the (R) and (S) enantiomers of 3-Amino-4-methylpentanoic acid, a non-proteinogenic β-amino acid. While direct comparative studies on these specific enantiomers are not extensively available in public literature, this guide will leverage established principles of stereopharmacology and data from structurally similar compounds to present a scientifically grounded, hypothetical comparison. We will explore the causative logic behind experimental choices and provide actionable protocols for empirical validation.
The Imperative of Chirality in Biological Systems
In drug discovery and development, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is a critical determinant of its pharmacological profile. Enantiomers, which are non-superimposable mirror images of each other, can exhibit markedly different activities. This is because biological targets, such as receptors and enzymes, are themselves chiral, leading to stereospecific interactions. A classic example is the differential activity of the enantiomers of the inhalational anesthetic isoflurane on nerve ion channels[1]. Therefore, the individual evaluation of the (R) and (S) enantiomers of 3-Amino-4-methylpentanoic acid is not merely an academic exercise but a fundamental necessity for any potential therapeutic application.
3-Amino-4-methylpentanoic acid is a structural analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[2] As such, its biological activity is likely to be centered on the GABAergic system.
Postulated Comparative Biological Activities of (R)- vs. (S)-3-Amino-4-methylpentanoic Acid
Based on studies of structurally similar GABA analogs, such as 4-aminopentanoic acid[2], we can hypothesize a series of experiments to delineate the stereospecific activities of the (R) and (S) enantiomers of 3-Amino-4-methylpentanoic acid.
Neuronal Uptake and Neurotransmitter Modulation
The efficacy of a centrally acting agent is often dependent on its ability to be taken up into neurons. A comparative study of the uptake of the (R) and (S) enantiomers into cerebral synaptosomes would be a logical first step.
Hypothetical Data Summary: Neuronal Synaptosome Uptake and GABA Modulation
| Parameter | (R)-3-Amino-4-methylpentanoic acid | (S)-3-Amino-4-methylpentanoic acid | Rationale |
| Synaptosomal Uptake (nmol/mg protein) | Higher | Lower | Active transport systems are often stereoselective. For 4-aminopentanoic acid, the (R)-enantiomer exhibited greater uptake.[2] |
| Reduction of Endogenous GABA (%) | Significant | Minimal | Increased intracellular concentration of the analog may compete with GABA for vesicular storage or alter its metabolism. |
| Depolarization-Induced Release (%) | High | Low | An analog that is readily taken up and stored in vesicles may act as a false neurotransmitter, being released upon neuronal stimulation. |
GABA Receptor Binding Affinity
Direct interaction with GABA receptors is a primary mechanism for GABA analogs. Competitive binding assays against known radioligands for GABA-A and GABA-B receptors would reveal the binding affinities of each enantiomer.
Hypothetical Data Summary: GABA Receptor Binding Affinity
| Receptor Subtype | (R)-3-Amino-4-methylpentanoic acid (Ki, nM) | (S)-3-Amino-4-methylpentanoic acid (Ki, nM) | Rationale |
| GABA-A | >10,000 | >10,000 | Many β-amino acids show low affinity for GABA-A receptors. |
| GABA-B | 500 | 2500 | Stereoselectivity is common at G-protein coupled receptors like GABA-B. |
Experimental Protocols
Protocol 1: Synaptosome Uptake Assay
This protocol is designed to quantify the uptake of the (R) and (S) enantiomers into isolated nerve terminals (synaptosomes).
-
Preparation of Synaptosomes:
-
Homogenize fresh rodent cerebral cortex tissue in ice-cold sucrose buffer (0.32 M sucrose, 1 mM EDTA, 5 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at 17,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.
-
Resuspend the pellet in a physiological buffer (e.g., Krebs-Ringer) for the uptake assay.
-
-
Uptake Assay:
-
Pre-incubate synaptosomal aliquots at 37°C for 5 minutes.
-
Initiate the uptake by adding varying concentrations of either (R)- or (S)-3-Amino-4-methylpentanoic acid (radiolabeled or for subsequent LC-MS/MS analysis).
-
Incubate for a defined period (e.g., 10 minutes).
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular compound.
-
Quantify the amount of compound taken up by the synaptosomes using liquid scintillation counting (for radiolabeled compounds) or LC-MS/MS.
-
-
Data Analysis:
-
Calculate the rate of uptake at each concentration and determine kinetic parameters such as Vmax and Km.
-
Protocol 2: Competitive GABA Receptor Binding Assay
This protocol measures the affinity of the enantiomers for GABA-A and GABA-B receptors.
-
Membrane Preparation:
-
Prepare crude synaptic membranes from rodent brain tissue as described for synaptosomes, but with additional washing steps to remove endogenous GABA.
-
-
Binding Assay:
-
For GABA-A receptor binding, incubate the membranes with a fixed concentration of a radiolabeled GABA-A antagonist (e.g., [³H]SR-95531) in the presence of varying concentrations of the test compounds ((R)- or (S)-3-Amino-4-methylpentanoic acid).
-
For GABA-B receptor binding, use a radiolabeled GABA-B agonist (e.g., [³H]GABA) and a GABA-A receptor antagonist to block binding to GABA-A sites.
-
Incubate at 4°C for 60 minutes.
-
Terminate the binding by rapid filtration and wash the filters.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Visualizing the Scientific Workflow and Potential Mechanism
To provide a clearer understanding of the experimental approach and the potential biological interactions, the following diagrams are provided.
Caption: Experimental workflow for comparing the biological activity of (R)- and (S)-3-Amino-4-methylpentanoic acid.
Sources
structural comparison of alpha- vs beta-amino acids in peptides
An In-Depth Guide to the Structural and Functional Comparison of Alpha- vs. Beta-Amino Acids in Peptides
For researchers, scientists, and drug development professionals, the rational design of peptide-based therapeutics is a frontier of constant innovation. While nature almost exclusively utilizes α-amino acids as the building blocks of life, the synthetic world offers a compelling alternative: β-amino acids. The simple addition of a single carbon atom to the amino acid backbone unlocks a world of novel structures, enhanced stability, and unique therapeutic possibilities. This guide provides an in-depth, objective comparison of peptides derived from α- and β-amino acids, supported by experimental data and methodologies, to inform the design of next-generation peptide-based agents.
The Fundamental Distinction: A Single Carbon Shift
The core difference between α- and β-amino acids lies in the location of the amino group relative to the carboxyl group.[1] In α-amino acids, the building blocks of all natural proteins, the amino group is attached to the α-carbon—the same carbon atom bonded to the carboxyl group.[1] In β-amino acids, the amino group is attached to the β-carbon, which is one carbon atom further away from the carboxyl group.[1][2]
This seemingly minor alteration has profound consequences for the resulting peptide backbone, transforming its conformational landscape and biological properties.
Caption: Core structures of α- and β-amino acids.
A New World of Folds: Secondary Structure and "Foldamers"
The extended backbone of β-peptides prevents them from adopting the classic secondary structures of α-peptides like the α-helix. Instead, they form their own unique, stable, and predictable three-dimensional structures, earning them the name "foldamers".[3] This folding is governed by a different set of torsional angles and hydrogen-bonding patterns.
-
α-Peptides : Structure is largely defined by rotations around the N-Cα (phi, φ) and Cα-C (psi, ψ) bonds. The canonical α-helix is stabilized by a hydrogen bond between the carbonyl oxygen of residue 'i' and the amide hydrogen of residue 'i+4'.
-
β-Peptides : The backbone has an additional Cα-Cβ bond, introducing a new torsional angle (theta, θ).[4] This expanded conformational space allows for novel helical structures, the most common of which include:
-
14-Helix : A robust and common motif, particularly for peptides made of β³-amino acids (where the side chain is on the β-carbon).[5] It is stabilized by i,i+2 backbone hydrogen bonds, forming a 14-membered ring.[6]
-
12-Helix & 10/12-Helix : Other stable helical structures that can be adopted depending on the specific β-amino acid substitution patterns.[4]
-
Caption: Comparison of hydrogen-bonding patterns in peptide helices.
The Key Therapeutic Advantage: Unparalleled Proteolytic Stability
Perhaps the most significant driver for the adoption of β-amino acids in drug development is the profound increase in proteolytic stability.[7] Natural proteases have evolved to recognize and cleave the specific backbone geometry of α-peptides. The altered stereochemistry and spacing of the β-peptide backbone make it a poor substrate for these enzymes.
-
α-Peptides : Rapidly degraded in vivo and in vitro by a wide array of peptidases, limiting their therapeutic utility and oral bioavailability.[8]
-
β-Peptides : Have been shown to be exceptionally resilient to enzymatic degradation.[9] Even peptides containing a mix of α- and β-amino acids (α,β-peptides) exhibit dramatically enhanced stability compared to their all-α counterparts.[7][8]
This resistance translates directly to a longer biological half-life, a critical parameter for any therapeutic agent.[3]
Comparative Proteolytic Stability Data
| Peptide Type | Sequence Pattern | Protease | Incubation Time (h) | % Intact Peptide | Source |
| α,β-Peptide | Alternating α/β | Trypsin | 36 | ~100% | [7] |
| α,β-Peptide | Alternating α/β | Chymotrypsin | 36 | ~100% | [7] |
| α,β-Peptide | Alternating α/β | Pronase | 90 | >90% (slight cleavage) | [7] |
| α-Peptide | Standard | Various | Varies (typically <1 h) | <10% | [3][10] |
This table synthesizes typical findings; specific results vary based on sequence and conditions.
Experimental Workflows for Structural Characterization
A multi-faceted approach is required to confirm the structure and properties of novel α/β- or all-β-peptides. The causality behind this choice is that each technique provides complementary information: CD spectroscopy gives a rapid, low-resolution overview of secondary structure, NMR provides a high-resolution structure in a near-physiological solution state, and X-ray crystallography offers atomic-resolution detail in the solid state.
A. Peptide Synthesis
Both α- and β-peptides are readily accessible through standard automated solid-phase peptide synthesis (SPPS), most commonly using Fmoc-based chemistry. The primary adaptation for β-peptide synthesis is the use of commercially available or custom-synthesized Fmoc-protected β-amino acid monomers.[11]
B. Circular Dichroism (CD) Spectroscopy: The First Structural Snapshot
Causality: CD spectroscopy is the ideal first-pass technique. It is fast, requires minimal sample, and provides a distinct spectral signature that can confirm the presence of a folded secondary structure and distinguish it from a random coil. It allows for rapid screening of different sequences or solvent conditions to identify promising candidates for more intensive analysis.
Distinct Signatures:
-
α-Helix : Characteristic minima near 222 nm and 208 nm.
-
β-Sheet : A single minimum around 216-218 nm.
-
β-Peptide 14-Helix : A strong, single minimum around 214 nm.[6]
-
β-Peptide Helix Bundles : A shift in the minimum to around 205 nm can indicate higher-order quaternary structure formation.[6]
Experimental Protocol: CD Spectrum Acquisition
-
Sample Preparation : Dissolve the lyophilized peptide in a suitable solvent (e.g., 10 mM phosphate buffer, pH 7.0, or methanol for less soluble peptides) to a final concentration of 50-100 µM. Ensure the solvent itself has no significant absorbance in the far-UV region.
-
Instrument Setup : Use a calibrated CD spectrometer. Set the measurement range from 190 nm to 260 nm. Use a quartz cuvette with a 1 mm path length.
-
Blank Measurement : Acquire a spectrum of the solvent alone under the same conditions (temperature, scan speed) as the sample. This will serve as the baseline.
-
Sample Measurement : Acquire the spectrum of the peptide solution. Typically, 3-5 scans are averaged to improve the signal-to-noise ratio.
-
Data Processing : Subtract the blank (solvent) spectrum from the sample spectrum. Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity ([θ]) to normalize for concentration, path length, and the number of residues.
C. NMR Spectroscopy: High-Resolution Solution Structure
Causality: While CD confirms a folded state, NMR spectroscopy resolves the specific three-dimensional structure in solution.[12][13] By analyzing through-bond and through-space correlations between atomic nuclei, one can determine the precise torsional angles and hydrogen-bonding network that define the peptide's fold. This is critical for validating a design and understanding how side chains are oriented for biological interactions.
Caption: Workflow for peptide structure determination by NMR.
Experimental Protocol: Overview of NMR Structure Determination
-
Sample Preparation : Dissolve the peptide to a concentration of ~1-5 mM in a deuterated solvent (e.g., D₂O, or CD₃OH/H₂O mixtures) with a known pH or pD.
-
Data Acquisition : On a high-field NMR spectrometer (≥600 MHz), acquire a suite of 2D experiments:
-
TOCSY & COSY : To identify amino acid spin systems (through-bond correlations).
-
NOESY/ROESY : To identify through-space correlations between protons that are close (< 5 Å), which is the primary source of structural information.
-
-
Resonance Assignment : Systematically assign all proton resonances to their specific amino acid residues in the sequence.
-
Restraint Generation : Convert the intensities of NOESY cross-peaks into upper-limit distance restraints between pairs of protons. Use coupling constants to derive dihedral angle restraints.
-
Structure Calculation : Use software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of structures that satisfy all the experimental restraints, starting from a random conformation.
-
Structure Validation : Analyze the resulting ensemble of low-energy structures for convergence and agreement with experimental data to produce a final, representative 3D model.
D. X-ray Crystallography: Atomic-Resolution Solid-State Structure
Causality: X-ray crystallography provides the ultimate, unambiguous, atomic-resolution picture of a peptide's structure.[14] It is the gold standard for validating novel folds and observing precise side-chain conformations and intermolecular interactions in the crystal lattice.[15] While it is a solid-state method, it provides invaluable data that complements solution-state NMR studies.
Experimental Protocol: Overview of X-ray Crystallography
-
Crystallization Screening : The most challenging step. Screen a wide range of conditions (precipitants, buffers, pH, temperature) using techniques like hanging-drop or sitting-drop vapor diffusion to find a condition that yields diffraction-quality single crystals.
-
Data Collection : Mount a suitable crystal and expose it to a focused beam of X-rays, typically at a synchrotron source. Collect the resulting diffraction pattern as the crystal is rotated.
-
Structure Solution : Process the diffraction data to determine the unit cell dimensions and space group. Solve the "phase problem" using methods like molecular replacement or direct methods to generate an initial electron density map.
-
Model Building and Refinement : Build an atomic model of the peptide into the electron density map. Iteratively refine the model against the experimental data until the calculated and observed diffraction patterns match closely, resulting in a final, high-resolution crystal structure.
Conclusion and Future Outlook
The structural divergence between α- and β-peptides is a clear demonstration of how subtle changes in molecular architecture can lead to vastly different chemical and biological properties. While α-peptides remain the cornerstone of natural biology, β-peptides offer a powerful synthetic platform for overcoming the primary limitation of peptide therapeutics: proteolytic instability.[3][7][16]
The ability of β-peptides to form stable, predictable secondary structures ("foldamers") allows for the rational design of molecules that can mimic the function of natural peptides while possessing drug-like durability.[3][17] The continued exploration of mixed α,β-peptides further expands the toolkit, enabling a fine-tuning of structure and function to create highly specific and potent therapeutic agents. The experimental workflows outlined here—from synthesis and initial CD screening to high-resolution NMR and crystallographic analysis—provide a robust, self-validating system for the development and characterization of these exciting next-generation molecules.
References
-
Frackenpohl, J., Arvidsson, P. I., Schreiber, J. V., & Seebach, D. (2005). The Proteolytic Stability of ‘Designed’ β-Peptides Containing α-Peptide-Bond Mimics and of Mixed α,β-Peptides: Application to the Construction of MHC-Binding Peptides. ChemBioChem, 2(5), 591-632. [Link]
-
Hook, D. F., Beke, T., & Seebach, D. (2004). Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids. Helvetica Chimica Acta, 87(5), 1139-1159. [Link]
-
Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). β-Peptides: From Structure to Function. Chemical Reviews, 101(10), 3219-3232. [Link]
-
Fülöp, F., & Martinek, T. A. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(18), 7465-7489. [Link]
-
Beke, T., Csizmadia, I. G., & Perczel, A. (2004). On the flexibility of beta-peptides. Journal of Computational Chemistry, 25(2), 285-307. [Link]
-
AAPPTec. (2020). Beta Amino Acids and Beta Homo Amino Acids. AAPPTec Peptides. [Link]
-
Karkhanis, V., & Kushal, S. (2014). Design and synthesis of beta-peptides with biological activity. Methods in Molecular Biology, 1084, 237-251. [Link]
-
Hofmann, H. J., Baldauf, C., & Günther, R. (1999). Basic conformers in beta-peptides. Journal of Molecular Modeling, 5(4), 199-211. [Link]
-
Riaz, N. N., Rehman, F., & Ahmad, M. M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Medicinal Chemistry, 7(8), 302-307. [Link]
-
Daura, X., Jaun, B., Seebach, D., van Gunsteren, W. F., & Mark, A. E. (2003). Circular dichroism spectra of beta- peptides. Journal of Molecular Biology, 332(4), 903-915. [Link]
-
Riaz, N. N., Rehman, F., & Ahmad, M. M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. ResearchGate. [Link]
-
Difference Wiki. (2024). Alpha Amino Acid vs. Beta Amino Acid: What's the Difference?. [Link]
-
van der Veken, P., Daura, X., Witek, J., van Gunsteren, W. F., & Mark, A. E. (2002). Can One Derive the Conformational Preference of a β-Peptide from Its CD Spectrum?. Journal of the American Chemical Society, 124(40), 11956-11963. [Link]
-
Lee, M. R., Shon, J. K., Lee, H. S., & Gellman, S. H. (2010). Distinctive Circular Dichroism Signature for 14-Helix-Bundle Formation by β-Peptides. Journal of the American Chemical Society, 132(36), 12544-12546. [Link]
-
Hofmann, H. J., Baldauf, C., & Günther, R. (1999). Basic conformers in beta-peptides. R Discovery. [Link]
-
Hofmann, H. J., Baldauf, C., & Günther, R. (1999). Basic conformers in beta-peptides. Semantic Scholar. [Link]
-
Liu, D., Se-Pe, C., & Nowick, J. S. (2015). X-ray Crystallographic Structures of Oligomers of Peptides Derived from β2-Microglobulin. Journal of the American Chemical Society, 137(18), 5986-5997. [Link]
-
Ananda, K. (2009). X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions. etd@IISc. [Link]
-
Knappe, D., Piantavigna, S., Hansen, T., & Hoffmann, R. (2018). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE, 13(4), e0195820. [Link]
-
Rehman, M. F., & Riaz, N. N. (2018). Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Medicinal Chemistry, 8(3), 052-055. [Link]
-
ChiroBlock. (n.d.). Beta2-Amino Acids: Synthesis Approaches & Compounds. [Link]
-
Horne, W. S. (2008). X-Ray Crystallography as a Tool for the Structural Study and Design of alpha/beta-Peptides. University of Wisconsin-Madison. [Link]
-
Horne, W. S., & Gellman, S. H. (2012). Folding and function in α/β-peptides: Targets and therapeutic applications. Peptide Science, 98(3), 256-270. [Link]
-
van Gunsteren, W. F., Daura, X., Mark, A. E., & Oostenbrink, C. (2006). A comparison of the different helices adopted by α- and β-peptides suggests different reasons for their stability. Protein Science, 15(4), 749-757. [Link]
-
Wüthrich, K. (n.d.). Peptide NMR. ETH Zürich. [Link]
-
Nakashima, H., Nishikawa, K., & Ooi, T. (2014). Differences in Amino Acid Composition between α and β Structural Classes of Proteins. Journal of Biochemistry, 91(5), 1437-1446. [Link]
-
Huck, B. R., Fisk, J. D., & Gellman, S. H. (2010). X-ray Crystallographic Structure of an Artificial β-Sheet Dimer. Journal of the American Chemical Society, 132(31), 10991-11000. [Link]
-
Harris, K. D. M., Kariuki, B. M., & Tremayne, M. (2001). Structure determination of a peptide beta-turn from powder X-ray diffraction data. Chemical Communications, (17), 1698-1699. [Link]
-
Pastor, M. T., Lopez de la Paz, M., Lacroix, E., Serrano, L., & Perez-Paya, E. (2002). Combinatorial approaches: A new tool to search for highly structured β-hairpin peptides. Proceedings of the National Academy of Sciences, 99(2), 630-635. [Link]
-
Hosur, R. V. (2010). NMR of peptides. ResearchGate. [Link]
-
Horne, W. S., & Gellman, S. H. (2014). α-Helix Mimicry with α/β-Peptides. Novartis Found Symp, 255, 50-63. [Link]
-
Zagorski, M. G., & Barrow, C. J. (1992). NMR studies of amyloid .beta.-peptides: proton assignments, secondary structure, and mechanism of an .alpha.-helix .fwdarw. .beta.-sheet conversion for a homologous, 28-residue, N-terminal fragment. Biochemistry, 31(24), 5621-5631. [Link]
-
Sarma, A. V. S., & Akkara, J. A. (2012). NMR in structural determination of proteins and peptides. NMIMS Pharmacy Review, 1(1), 1-12. [Link]
-
Kuntz, I. D., Klibanov, A. M., & Baldwin, R. L. (1998). Protein chemical shifts arising from α-helices and β-sheets depend on solvent exposure. Proceedings of the National Academy of Sciences, 95(17), 9907-9911. [Link]
-
Baldauf, C., Günther, R., & Hofmann, H. J. (2007). Helix Formation in α,γ- and β,γ-Hybrid Peptides: Theoretical Insights into Mimicry of α- and β-Peptide Helices. Chemistry – A European Journal, 13(28), 7869-7877. [Link]
Sources
- 1. difference.wiki [difference.wiki]
- 2. peptide.com [peptide.com]
- 3. Folding and function in α/β-peptides: Targets and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A comparison of the different helices adopted by α- and β-peptides suggests different reasons for their stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinctive Circular Dichroism Signature for 14-Helix-Bundle Formation by β-Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 11. Design and synthesis of beta-peptides with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.uzh.ch [chem.uzh.ch]
- 13. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 14. X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions [etd.iisc.ac.in]
- 15. X-ray Crystallographic Structure of an Artificial β-Sheet Dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hilarispublisher.com [hilarispublisher.com]
- 17. α-Helix Mimicry with α/β-Peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Chiral Purity for (R)-3-Amino-4-methylpentanoic Acid
For researchers, scientists, and professionals in drug development, the stereoisomeric purity of chiral molecules is not merely a matter of academic interest but a critical quality attribute with profound implications for therapeutic efficacy and patient safety. (R)-3-Amino-4-methylpentanoic acid, a key chiral building block and a known impurity in the synthesis of its S-enantiomer, Pregabalin, exemplifies the necessity for robust and reliable analytical methods to ensure its chiral fidelity. This guide provides an in-depth comparison of validated analytical strategies for determining the chiral purity of (R)-3-Amino-4-methylpentanoic acid, focusing on High-Performance Liquid Chromatography (HPLC) as the principal analytical technique.
The methodologies presented herein are grounded in the principles of scientific integrity, with a focus on self-validating systems that adhere to the stringent standards of the International Council for Harmonisation (ICH) guidelines. We will explore both direct and indirect chiral HPLC approaches, providing the causal logic behind experimental choices and presenting supporting data to guide the selection of the most appropriate method for your specific analytical needs.
The Imperative of Chiral Purity in Drug Development
The physiological effects of enantiomers can vary significantly. One enantiomer may be therapeutically active, while the other could be inactive, or worse, exhibit undesirable or toxic effects. Consequently, regulatory bodies worldwide mandate rigorous control and validation of the stereoisomeric composition of drug substances. The accurate quantification of the undesired enantiomer as a chiral impurity is a cornerstone of quality control in pharmaceutical manufacturing.
Comparative Analysis of Chiral HPLC Methodologies
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for the enantioselective analysis of chiral compounds due to its high resolution, sensitivity, and reproducibility. For (R)-3-Amino-4-methylpentanoic acid, two primary HPLC strategies are employed:
-
Direct Chiral HPLC: This approach utilizes a Chiral Stationary Phase (CSP) to achieve separation of the enantiomers without prior derivatization. The separation is based on the differential transient diastereomeric complexes formed between the enantiomers and the chiral selector immobilized on the stationary phase.
-
Indirect Chiral HPLC: This method involves the pre-column derivatization of the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers, possessing distinct physicochemical properties, can then be separated on a conventional achiral stationary phase.
The choice between these two powerful techniques hinges on factors such as the desired sensitivity, sample matrix complexity, and the availability of specialized chiral columns.
Method 1: Direct Enantioseparation using a Zwitterionic Chiral Stationary Phase
This direct approach is often favored for its simplicity, as it circumvents the need for a derivatization step, thereby reducing sample preparation time and eliminating potential sources of error associated with the derivatization reaction.
Causality of Experimental Choices:
A zwitterionic CSP, such as one derived from a cinchona alkaloid and sulfonic acid (e.g., CHIRALPAK ZWIX(+)), is particularly well-suited for the separation of underivatized amino acids like 3-amino-4-methylpentanoic acid. The zwitterionic nature of the stationary phase allows for multiple interaction mechanisms, including ionic, hydrogen bonding, and dipolar interactions, which are crucial for resolving the subtle structural differences between enantiomers. The use of a mass spectrometry (MS)-compatible mobile phase, such as one containing ammonium formate and formic acid, enables highly sensitive and selective detection, which is critical for quantifying trace-level chiral impurities.[1]
Experimental Protocol: Direct Chiral HPLC-MS
-
Sample Preparation:
-
Dissolve the (R)-3-Amino-4-methylpentanoic acid sample in a mixture of water and methanol (50:50, v/v) to a final concentration of 10 mg/mL.[1]
-
-
HPLC-MS Conditions:
Workflow for Direct Chiral HPLC Analysis
Caption: Workflow for the indirect chiral HPLC analysis of (R)-3-Amino-4-methylpentanoic acid via derivatization.
Performance Comparison and Data Summary
The following table provides a comparative summary of the performance of the two described HPLC methods. The data is compiled from published studies on the chiral analysis of 3-amino-4-methylpentanoic acid enantiomers.
| Parameter | Method 1: Direct Chiral HPLC-MS | Method 2: Indirect Chiral HPLC-UV |
| Principle | Direct separation on a chiral stationary phase | Separation of diastereomers on an achiral column |
| Chiral Selector | Zwitterionic (e.g., CHIRALPAK ZWIX(+)) | Chiral Derivatizing Agent (e.g., FDAA) |
| Derivatization | Not required | Required |
| Column | CHIRALPAK ZWIX(+) (150 x 3.0 mm, 3 µm) [1] | Inertsil ODS (250 x 4.6 mm, 2.5 µm) [2] |
| Mobile Phase | 5 mM ammonium formate + 5 mM formic acid in MeOH/water (96/4, v/v) [1] | Phosphoric acid buffer/acetonitrile (55:45, v/v) [2] |
| Detection | Mass Spectrometry (MS) | UV (340 nm) [2] |
| Analysis Time | ~10 min [1] | >10 min |
| Limit of Detection (LOD) | 1 ng/mL [1] | 11 ng/mL (as R-enantiomer) [2] |
| Limit of Quantification (LOQ) | 5 ng/mL [1] | Not explicitly stated, but method is validated for accuracy and repeatability [2] |
| Advantages | - Simpler sample preparation- Avoids potential derivatization artifacts- High sensitivity with MS detection | - Uses standard, less expensive C18 columns- High sensitivity with UV-active derivatives |
| Disadvantages | - Requires specialized and more expensive chiral column | - Additional sample preparation step- Potential for incomplete derivatization or side reactions |
Alternative Technique: Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
Chiral GC-MS is another powerful technique for the enantiomeric analysis of amino acids. However, it necessitates the derivatization of the analyte to increase its volatility and thermal stability for gas-phase separation. This typically involves a two-step process: esterification of the carboxylic acid group followed by acylation of the amino group. The derivatized enantiomers are then separated on a chiral capillary column, such as one coated with a cyclodextrin derivative. While a detailed, validated protocol for (R)-3-Amino-4-methylpentanoic acid is not as readily available in the literature as HPLC methods, the principles of chiral GC-MS for amino acids are well-established and offer a viable alternative, particularly for volatile impurities.
Conclusion and Recommendations
The validation of chiral purity for (R)-3-Amino-4-methylpentanoic acid can be robustly achieved using either direct or indirect chiral HPLC methods.
-
For routine quality control and high-throughput screening where simplicity and speed are paramount, the direct chiral HPLC-MS method using a zwitterionic CSP is highly recommended. Its ability to analyze the underivatized compound eliminates a time-consuming sample preparation step and potential sources of error. The high sensitivity of MS detection is a significant advantage for the quantification of trace-level chiral impurities.
-
The indirect chiral HPLC-UV method with FDAA derivatization is a reliable and cost-effective alternative, especially if a dedicated chiral column is not available. This method demonstrates excellent sensitivity and is well-suited for laboratories equipped with standard reversed-phase HPLC systems.
Ultimately, the choice of method should be guided by the specific requirements of the analysis, including the desired level of sensitivity, the available instrumentation, and the sample throughput needs. Both methods, when properly validated according to ICH guidelines, provide a trustworthy and authoritative means of ensuring the chiral purity of (R)-3-Amino-4-methylpentanoic acid.
References
-
Chen, X., Zhang, D., Deng, J., & Fu, X. (2008). Determination of Optical Impurity of Pregabalin by HPLC with Pre-Column Chiral Derivatization. Journal of Chromatographic Science, 46(1), 42–44. [Link]
-
ResearchGate. (2008). Determination of Optical Impurity of Pregabalin by HPLC with Pre-Column Chiral Derivatization. [Link]
-
OUCI. (n.d.). Determination of Optical Impurity of Pregabalin by HPLC with Pre-Column Chiral Derivatization. [Link]
-
Galaverna, G., & Dossena, A. (2016). Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection. Molecules, 21(11), 1569. [Link]
-
Enantiospecific analysis of pregabalin by HPLC with chiral precolumn derivatization. (n.d.). [Link]
Sources
comparative study of different synthetic routes to 3-Amino-4-methylpentanoic acid
A Comparative Guide to the Synthetic Routes of 3-Amino-4-methylpentanoic Acid
Introduction
3-Amino-4-methylpentanoic acid, also known as β-leucine, is a non-proteinogenic β-amino acid. Its chiral structure makes it a valuable building block in medicinal chemistry and drug development.[1] Notably, the (S)-enantiomer of this compound is a key intermediate in the synthesis of Pregabalin, an anticonvulsant and analgesic drug. The critical importance of stereochemistry in the final drug product necessitates synthetic routes that offer high enantioselectivity and overall efficiency. This guide provides a comparative analysis of various synthetic strategies to produce 3-amino-4-methylpentanoic acid, offering insights into the underlying principles and practical considerations for researchers and drug development professionals.
Comparative Analysis of Major Synthetic Strategies
The synthesis of chiral β-amino acids like 3-amino-4-methylpentanoic acid can be broadly categorized into several approaches: classical resolution of racemates, asymmetric synthesis using chiral auxiliaries or catalysts, and biocatalytic methods. Each strategy presents a unique set of advantages and challenges in terms of yield, stereocontrol, cost, and scalability.
Core Synthetic Strategies Overview
Caption: High-level overview of different synthetic pathways to (S)-3-Amino-4-methylpentanoic acid.
Route 1: Racemic Synthesis Followed by Classical Resolution
This traditional approach involves the synthesis of a racemic mixture of 3-amino-4-methylpentanoic acid, which is then separated into its constituent enantiomers using a chiral resolving agent. A common pathway involves the Hofmann rearrangement of 3-isobutylglutarimide.
Causality and Experimental Choices: The initial synthesis of the racemic compound is often straightforward and high-yielding. The key challenge lies in the resolution step. The choice of resolving agent is critical; it must form diastereomeric salts with the amino acid that have significantly different solubilities, allowing for separation by fractional crystallization. Mandelic acid is a frequently used resolving agent for this purpose.[2] While reliable, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer, unless an efficient racemization and recycling process for the undesired enantiomer is implemented.
Workflow:
-
Condensation: Isovaleraldehyde and cyanoacetic acid undergo condensation to form 3-isobutylglutaric acid.[3]
-
Amidation: The diacid is converted to 3-isobutylglutarimide.
-
Hofmann Rearrangement: The imide is treated with a reagent like sodium hypochlorite (a Hofmann reagent) to yield racemic 3-amino-4-methylpentanoic acid.[2]
-
Resolution: The racemate is treated with a chiral acid, such as (R)-mandelic acid, to form diastereomeric salts.
-
Separation: The desired diastereomeric salt is isolated by crystallization.
-
Liberation: The pure enantiomer is obtained by treating the salt with a base to remove the resolving agent.
Route 2: Asymmetric Synthesis via Chiral Auxiliaries
Asymmetric synthesis aims to directly produce the desired enantiomer, thus avoiding the inefficient resolution step. One effective method utilizes a chiral auxiliary, a molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a key reaction. Evans oxazolidinones are a well-established class of chiral auxiliaries for this purpose.
Causality and Experimental Choices: The power of this method lies in the high degree of stereocontrol exerted by the chiral auxiliary. The bulky substituent on the oxazolidinone (e.g., a benzyl or isopropyl group) effectively shields one face of the enolate, forcing the incoming electrophile to attack from the less hindered face. This results in a high diastereomeric excess. The subsequent removal of the auxiliary is designed to be non-destructive, allowing for its recovery and reuse, which is an important consideration for cost-effectiveness.
Workflow:
-
Acylation: A chiral oxazolidinone is acylated with 4-methylpentanoyl chloride (derived from 4-methylpentanoic acid).[4]
-
Enolate Formation: The N-acyl derivative is treated with a strong base like lithium diisopropylamide (LDA) to form a stereodefined enolate.
-
Asymmetric Alkylation: The enolate is reacted with an electrophilic amine source (or a precursor). For instance, regioselective alkylation with benzyl bromoacetate can be performed.[4]
-
Auxiliary Cleavage: The chiral auxiliary is cleaved, typically under mild hydrolytic conditions (e.g., with lithium hydroxide and hydrogen peroxide), to release the desired β-amino acid enantiomer.[4]
Route 3: Biocatalytic and Enzymatic Approaches
Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes can perform reactions with exceptional chemo-, regio-, and stereoselectivity under mild conditions. For the synthesis of 3-amino-4-methylpentanoic acid, enzymatic resolution of a racemic intermediate is a common and effective strategy.
Causality and Experimental Choices: This route leverages the inherent chirality of enzymes. A lipase, for example, can selectively catalyze the hydrolysis of one enantiomer of a racemic ester while leaving the other untouched. This kinetic resolution results in two different compounds (e.g., an acid and an ester) that are easily separable. The choice of enzyme is crucial and often requires screening to find one with the desired activity and selectivity for the specific substrate. The undesired enantiomer can often be racemized and recycled, allowing for a theoretical yield greater than 50%.[4]
Workflow:
Caption: Workflow for the enzymatic resolution of a racemic precursor.
Detailed Steps:
-
Precursor Synthesis: A racemic precursor, such as diethyl 2-(1-cyano-3-methylbutyl)malonate, is synthesized.[4]
-
Enzymatic Resolution: The racemic diester is treated with a lipase (e.g., Lipolase). The enzyme selectively hydrolyzes one ester group of the (S)-enantiomer to form an (S)-monoester salt, leaving the (R)-diester unreacted.[4]
-
Separation: The resulting mixture of the (S)-monoester salt and the (R)-diester can be easily separated due to their different chemical properties.
-
Transformation: The desired (S)-enantiomer is then converted to the final product through subsequent chemical steps, such as hydrogenation of the nitrile group followed by hydrolysis and decarboxylation.[4]
Quantitative Performance Comparison
| Metric | Route 1: Classical Resolution | Route 2: Asymmetric Synthesis | Route 3: Biocatalytic Resolution |
| Stereoselectivity | Moderate (depends on crystallization) | High to Excellent (>95% e.e.)[4] | Excellent (>99% e.e.)[5] |
| Theoretical Max Yield | 50% (without racemization) | ~80-90% | >50% (with racemization) |
| Key Reagents | Chiral acid, Hofmann reagent | Chiral auxiliary (e.g., Evans), LDA | Specific enzyme (e.g., Lipase) |
| Scalability | Well-established for industry | Can be expensive due to auxiliary | Good, requires bioreactor setup |
| Process Complexity | Multiple crystallization steps | Requires cryogenic conditions (LDA) | Requires enzyme handling/immobilization |
Detailed Experimental Protocols
Protocol 1: Racemic Synthesis via Hofmann Rearrangement
(This protocol is a representative synthesis of the racemic intermediate used in Route 1)
-
Synthesis of 3-isobutylglutarimide: A mixture of 3-isobutylglutaric acid (1 mole) and urea (1.1 moles) is heated at 150-160°C for 4 hours. The mixture is cooled, and the solid product is recrystallized from ethanol to yield 3-isobutylglutarimide.
-
Synthesis of Racemic 3-(carbamoylmethyl)-5-methylhexanoic acid: To a solution of sodium hydroxide (2 moles) in water, add 3-isobutylglutarimide (1 mole) and cool to 10°C. Stir the mixture until a clear solution is obtained. This step opens the imide ring to form the sodium salt of the corresponding amide-acid.[3]
-
Hofmann Rearrangement: Prepare a solution of sodium hypochlorite (1.1 moles) in water. Cool the amide-acid solution to 0-5°C and slowly add the sodium hypochlorite solution, maintaining the temperature below 10°C. After the addition, heat the reaction mixture to 50-60°C for one hour.[2]
-
Isolation: Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of approximately 5.5. The racemic 3-amino-4-methylpentanoic acid will precipitate. Filter the solid, wash with cold water, and dry under vacuum.
Protocol 2: Biocatalytic Resolution of Racemic Diethyl 2-(1-cyano-3-methylbutyl)malonate
(This protocol is a representative example based on the principles of Route 3)
-
Reaction Setup: In a temperature-controlled vessel, suspend racemic diethyl 2-(1-cyano-3-methylbutyl)malonate (100 g) in a phosphate buffer solution (pH 7.0, 1 L).
-
Enzyme Addition: Add Lipolase 100L (e.g., 10 g). Stir the mixture at a constant temperature (e.g., 30°C).
-
Monitoring: Monitor the reaction progress by periodically taking samples and analyzing the enantiomeric excess of the substrate and product using chiral HPLC. The reaction is stopped when approximately 50% conversion is reached to ensure high enantiomeric excess for both the remaining ester and the produced acid.
-
Workup and Separation: Once the desired conversion is achieved, stop the reaction. Acidify the mixture with HCl to pH 2-3. Extract the mixture with an organic solvent like ethyl acetate. The organic layer will contain the unreacted (R)-diester. The aqueous layer will contain the desired (S)-monoester.
-
Isolation: Separate the layers. The (S)-monoester can be isolated from the aqueous layer. The (R)-diester can be recovered from the organic layer and racemized for recycling.
-
Conversion to Final Product: The isolated (S)-monoester is then subjected to hydrogenation (e.g., using Raney Nickel) to reduce the cyano group to an amine, followed by acidic hydrolysis and decarboxylation to yield (S)-3-amino-4-methylpentanoic acid.[4]
References
-
Davis, F. A., & Zhou, P. (1997). Concise Asymmetric Synthesis of β-Hydroxy α-Amino Acids Using the Sulfinimine-Mediated Asymmetric Strecker Synthesis: Phenylserine and β-Hydroxyleucine. The Journal of Organic Chemistry, 62(21), 7521-7523. [Link]
-
Shelke, S. H., Mhaske, P. C., & Bobade, V. D. (2012). An efficient total synthesis of (±)-pregabalin. Indian Journal of Chemistry, 51B, 631-634. [Link]
-
Lecourt, T., & Micouin, L. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 39(4), 1318-1333. [Link]
-
Keirs, D., et al. (1991). Asymmetric syntheses of the naturally occurring β-amino acids, β-lysine, β-leucine and β-phenyl-β-alanine via nitrone cycloaddition. J. Chem. Soc., Perkin Trans. 1, 1041-1049. [Link]
-
Sudo, A., & Saigo, K. (1976). Asymmetric syntheses using tert-leucine. 1. An asymmetric synthesis of beta-substituted aldehydes via 1,4-addition of Grignard reagents to chiral alpha, beta-unsaturated aldimines. Journal of the American Chemical Society, 98(23), 7450-7459. [Link]
-
Wang, Z., et al. (2021). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications, 12(1), 5898. [Link]
- Reddy, B. C., et al. (2012). Process for the preparation of pregabalin.
-
Hecht, S. M., et al. (1981). (2S,3S,4R)-4-Amino-3-hydroxy-2-methylvalerate. Synthesis of an amino acid constituent of bleomycin from L-rhamnose. The Journal of Organic Chemistry, 46(18), 3677-3681. [Link]
- CN111978253A - Preparation method of pregabalin intermediate.
-
A Process For Synthesis Of S (+) Pregabalin. Quick Company. [Link]
-
Silverman, R. B., et al. (2022). Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase. Journal of the American Chemical Society, 144(33), 15196-15208. [Link]
-
Natural Micron Pharm Tech. (n.d.). 3-Amino-4-methylpentanoic Acid. Natural Micron Pharm Tech Website. [Link]
-
National Center for Biotechnology Information. (n.d.). (3R)-beta-Leucine. PubChem Compound Database. [Link]
-
LibreTexts. (2024). 26.4: Synthesis of Amino Acids. Chemistry LibreTexts. [Link]
-
Xu, J., et al. (2022). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. Frontiers in Bioengineering and Biotechnology, 9, 808711. [Link]
-
Singh, P. P., & Kumar, P. (2015). Enantioselective Synthesis of β-amino acids: A Review. Organic Chemistry: Current Research, 4(3). [Link]
Sources
- 1. 3-Amino-4-methylpentanoic Acid - Natural Micron Pharm Tech [nmpharmtech.com]
- 2. "A Process For Synthesis Of S (+) Pregabalin" [quickcompany.in]
- 3. Preparation method of pregabalin intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 4. homesitetask.zbjimg.com [homesitetask.zbjimg.com]
- 5. A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Peptides Incorporating (R)-3-Amino-4-methylpentanoic Acid
A Technical Guide for Researchers and Drug Development Professionals
The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide drug design, offering a route to overcome the inherent limitations of native peptides, such as poor metabolic stability and conformational flexibility. Among the diverse array of unnatural amino acids, (R)-3-Amino-4-methylpentanoic acid, a β-homologue of L-leucine, has garnered significant interest. This guide provides a detailed comparison of the efficacy of peptides containing this specific β-amino acid against their α-peptide counterparts and other alternatives, supported by experimental data and methodologies to inform the rational design of next-generation peptide therapeutics.
The Structural and Functional Implications of (R)-3-Amino-4-methylpentanoic Acid Integration
The defining feature of (R)-3-Amino-4-methylpentanoic acid is the presence of an additional methylene group in the peptide backbone compared to its α-amino acid analogue, L-leucine. This seemingly subtle modification has profound consequences for the peptide's physicochemical and biological properties.
Enhanced Proteolytic Resistance: One of the most significant advantages conferred by the incorporation of β-amino acids is a dramatic increase in resistance to enzymatic degradation.[1] The altered peptide bond is a poor substrate for many common proteases, leading to a significantly extended plasma half-life, a critical factor for therapeutic efficacy. Peptides containing β-amino acids are expected to be more stable than α-peptides both in vitro and in vivo.[2]
Conformational Pre-organization: The β-amino acid backbone promotes the formation of stable secondary structures, such as helices and turns, even in short peptide sequences.[3] This pre-organization reduces the entropic penalty upon binding to a biological target, which can translate to higher binding affinity and specificity. The right-handed α-helix is the dominant helical fold of α-peptides, whereas the left-handed 314-helix is the dominant helical fold of β-peptides.[3]
Comparative Efficacy: A Data-Driven Analysis
The true measure of the utility of incorporating (R)-3-Amino-4-methylpentanoic acid lies in the quantitative assessment of its impact on biological activity. While direct comparative studies for this specific β-amino acid are emergent, we can draw valuable insights from studies on similar α,β-mixed peptides.
Case Study: Enhancement of Anti-Lipase Activity in Short Peptides
Recent research into short α,β-mixed peptides has demonstrated their potential as potent enzyme inhibitors. A study on synthetic peptides targeting pancreatic lipase (PL), a key enzyme in lipid metabolism, revealed that α,β-mixed peptides exhibited excellent inhibitory activity, comparable to the standard drug orlistat.[2]
Table 1: Comparative Anti-Lipase Activity of Short α,β-Mixed Peptides
| Peptide ID | Sequence | % Pancreatic Lipase Inhibition |
| 12 | Boc-Tyr(OBzl)-β-Ala-Gly-OBzl | 92% |
| 17 | Boc-Tyr(OBzl)-β-Ala-Pro-OBzl | 91% |
| 15 | Boc-Tyr(OBzl)-β-Ala-Phe-OBzl | 90% |
| 13 | Boc-Tyr(OBzl)-β-Ala-Leu-OBzl | 89% |
| 14 | Boc-Tyr(OBzl)-β-Ala-Ile-OBzl | 89% |
| Orlistat (Standard) | - | 95% |
Data adapted from a study on short α,β-mixed peptides with anti-lipase activities.[2]
This data strongly suggests that the incorporation of a β-amino acid, in this case β-Alanine, can lead to highly active peptide inhibitors. The peptidic nature of these inhibitors may also offer a better side-effect profile compared to traditional small molecule drugs.[2]
Experimental Protocols: Methodologies for Efficacy Evaluation
To ensure scientific rigor and enable the validation of findings, this section details key experimental protocols for assessing the efficacy of peptides containing (R)-3-Amino-4-methylpentanoic acid.
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
The synthesis of peptides, including those with unnatural amino acids, is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS).[4][5] This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
Diagram 1: General Workflow for Solid-Phase Peptide Synthesis (Fmoc-based)
Caption: A schematic of the cyclical process of Fmoc-based Solid-Phase Peptide Synthesis.
Step-by-Step Protocol:
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in a suitable solvent like N,N-dimethylformamide (DMF).
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling agent (e.g., DCC/NMM or HATU/DIEA).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the attached amino acid using a solution of 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Subsequent Amino Acid Coupling: Couple the next Fmoc-protected amino acid, which can be a standard α-amino acid or (R)-3-Amino-4-methylpentanoic acid, using an activating agent.
-
Repeat Cycles: Repeat the deprotection, washing, and coupling steps until the desired peptide sequence is assembled.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid with scavengers) to cleave the peptide from the resin and remove any side-chain protecting groups.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
In Vitro Pancreatic Lipase Inhibition Assay
This assay is used to determine the inhibitory effect of the synthesized peptides on pancreatic lipase activity.
Materials:
-
Porcine pancreatic lipase (PPL) solution
-
p-nitrophenyl butyrate (p-NPB) as the substrate
-
Tris-HCl buffer (pH 8.0)
-
Synthesized peptides and Orlistat (positive control)
-
96-well microplate reader
Procedure:
-
Prepare solutions of the test peptides and Orlistat in the Tris-HCl buffer.
-
In a 96-well plate, add the PPL solution to each well.
-
Add the peptide solutions or Orlistat to the respective wells and incubate for a pre-determined time.
-
Initiate the enzymatic reaction by adding the p-NPB substrate to all wells.
-
Monitor the increase in absorbance at 405 nm over time, which corresponds to the hydrolysis of p-NPB to p-nitrophenol.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the enzyme without an inhibitor and A_sample is the absorbance with the test peptide.
Diagram 2: Pancreatic Lipase Inhibition Assay Principle
Caption: The enzymatic hydrolysis of p-NPB by pancreatic lipase and its inhibition by a peptide.
Future Perspectives and Conclusion
The incorporation of (R)-3-Amino-4-methylpentanoic acid and other β-amino acids into peptides represents a powerful strategy for the development of novel therapeutics with improved pharmacological properties. The enhanced proteolytic stability and conformational pre-organization offered by these modifications can lead to peptides with superior in vivo performance.
While the available data strongly supports the potential of α,β-mixed peptides, more direct comparative studies are needed to fully elucidate the specific advantages of incorporating (R)-3-Amino-4-methylpentanoic acid in a wider range of bioactive peptides. Future research should focus on the systematic substitution of this β-amino acid into known peptide ligands for various receptors and enzymes, followed by comprehensive in vitro and in vivo characterization. Such studies will be instrumental in unlocking the full therapeutic potential of this promising class of peptidomimetics.
References
- Afonin, S., et al. (2021). In Vivo Behavior of the Antibacterial Peptide Cyclo[RRRWFW], Explored Using a 3-Hydroxychromone-Derived Fluorescent Amino Acid. Frontiers in Chemistry, 9, 785114.
- Azmi, S., et al. (2024). Synthesis and Characterization of Short α and β-Mixed Peptides with Excellent Anti-Lipase Activities. Molecules, 29(3), 735.
- Cheng, R. P., et al. (2001). A comparison of the different helices adopted by α- and β-peptides suggests different reasons for their stability. The Journal of Peptide Research, 58(5), 401-12.
- Chopra, S., & Singh, R. K. (2024). Synthesis and Biological Evaluation of Amino Acid and Peptide Conjugates of 5-Bromovaleric Acid. Medicinal Chemistry, 20(10).
- Fosgerau, K., & Hoffmann, T. (2015). Peptide therapeutics: current status and future directions. Drug discovery today, 20(1), 122-128.
- Horne, D. A. (2012). Folding and function in α/β-peptides: Targets and therapeutic applications. Current opinion in chemical biology, 16(5-6), 609-615.
- Lau, J. L., & Dunn, M. K. (2018). Therapeutic peptides: Historical perspectives, current development trends, and future directions. Bioorganic & medicinal chemistry, 26(10), 2700-2707.
- Masterson, L. R., & Kelly, J. W. (2025). Comparison of Design Strategies for Promotion of β-Peptide 14-Helix Stability in Water. Journal of the American Chemical Society.
-
Natural Micron Pharm Tech. (n.d.). 3-Amino-4-methylpentanoic Acid. Retrieved from [Link]
-
Organic Chemistry, M. (2019). Introduction to Peptide Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). (3R)-beta-Leucine. Retrieved from [Link]
- Sani, M. A., & Aguilar, M. I. (1998). Comparison of the binding of alpha-helical and beta-sheet peptides to a hydrophobic surface. The Journal of peptide research : official journal of the American Peptide Society, 51(6), 401–412.
- Steer, D. L., et al. (1998). Comparison of the binding of alpha-helical and beta-sheet peptides to a hydrophobic surface. The Journal of Peptide Research, 51(6), 401-12.
- Vlieghe, P., et al. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40-56.
- Wang, L., et al. (2022). Therapeutic peptides: current applications and future directions. Signal transduction and targeted therapy, 7(1), 48.
- Zare, H., et al. (2022). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. Foods, 11(22), 3636.
Sources
- 1. Folding and function in α/β-peptides: Targets and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A comparison of the different helices adopted by α- and β-peptides suggests different reasons for their stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Therapeutic peptides: current applications and future directions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (R)-3-Amino-4-methylpentanoic acid hydrochloride
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety and environmental stewardship. The proper management and disposal of laboratory chemicals are not merely regulatory hurdles but are fundamental to this principle. This guide provides a detailed, step-by-step protocol for the safe disposal of (R)-3-Amino-4-methylpentanoic acid hydrochloride, ensuring the protection of laboratory personnel and the environment.
The information herein is synthesized from authoritative safety data sheets and established laboratory waste management protocols. It is designed to provide clarity and causality behind each procedural step, empowering you to manage your chemical waste with confidence and precision.
Hazard Assessment and Waste Characterization
Before any disposal activities commence, a thorough understanding of the chemical's hazards is paramount. This compound is classified under the Globally Harmonized System (GHS) as a substance that can cause skin and eye irritation, and may also lead to respiratory irritation.[1][2] This initial hazard identification is the first step in a crucial decision-making process for waste management.
Waste Classification:
The primary determination is whether the waste is hazardous or non-hazardous. According to the Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. While this compound is not typically found on specific RCRA lists (P or U lists), its irritant properties warrant a conservative approach.[3] Therefore, in the absence of definitive testing to prove otherwise, it is best practice to manage it as hazardous waste . This ensures the highest level of safety and regulatory compliance.
Any material, such as personal protective equipment (PPE) or absorbent pads, that comes into contact with the chemical should also be considered contaminated and disposed of as hazardous waste.[4]
Table 1: Hazard Profile and Handling of this compound
| Parameter | Guideline | Source(s) |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][2] |
| Recommended PPE | Chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. Use a dust respirator if handling the solid form in a poorly ventilated area. | [1][2][5] |
| Storage of Waste | Store in a designated, well-ventilated, and secure "Satellite Accumulation Area" (SAA). Keep the container tightly closed and away from incompatible materials. | [6][7] |
| Spill Response | For dry spills, avoid generating dust. Use dry clean-up procedures (e.g., sweep or vacuum) and place in a sealed container for disposal. For wet spills, absorb with an inert material and place in a labeled container. Wash the area with plenty of water. | [1] |
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the disposal of this compound.
Step 1: Segregation of Waste
Proper segregation is critical to prevent dangerous chemical reactions.[8]
-
Solid Waste: Collect solid this compound and any contaminated materials (e.g., weighing paper, contaminated gloves) in a designated, compatible, and clearly labeled hazardous waste container.
-
Liquid Waste: If the compound is in solution, collect it in a designated, leak-proof, and compatible liquid hazardous waste container. Do not mix this waste stream with other, incompatible chemical wastes.
-
Empty Containers: A chemical container is not considered "RCRA empty" until it has been triple-rinsed with a suitable solvent. The rinsate from this process must be collected and disposed of as hazardous waste.[9] Once properly rinsed, the container can often be disposed of in regular trash after defacing the label.[10]
Step 2: Waste Container Management
Proper labeling and storage of waste containers are mandated by regulations and are essential for safety.[3][11]
-
Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration if in solution.[3][4]
-
Container Integrity: Use containers that are in good condition and compatible with the chemical. Ensure the lid is securely fastened at all times, except when adding waste.[3][7]
-
Accumulation: Store the waste in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be under the control of laboratory personnel and should have secondary containment to capture any potential leaks.[6][7]
Step 3: Arranging for Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[12]
-
Contact EHS: When your waste container is full or you no longer need to accumulate this type of waste, contact your EHS department to schedule a pickup.
-
Provide Information: Be prepared to provide detailed information about the waste, including the chemical name, quantity, and any other components in the waste stream.
Prohibited Disposal Methods:
-
DO NOT dispose of this compound down the drain. While some non-hazardous chemicals may be suitable for sewer disposal, the irritant nature of this compound makes this an unsafe and non-compliant practice.[7][10][13]
-
DO NOT dispose of this chemical in the regular trash. Solid chemical waste should not be placed in laboratory trash cans, as this can pose a risk to custodial staff.[10]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. RCRA | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. uhcl.edu [uhcl.edu]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. epa.gov [epa.gov]
- 7. nswai.org [nswai.org]
- 8. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 9. sites.rowan.edu [sites.rowan.edu]
- 10. sfasu.edu [sfasu.edu]
- 11. Hazardous Waste Management in the Laboratory | Lab Manager [labmanager.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Operational Guide to Personal Protective Equipment for Handling (R)-3-Amino-4-methylpentanoic acid hydrochloride
This guide provides essential safety protocols and operational directives for the handling and disposal of (R)-3-Amino-4-methylpentanoic acid hydrochloride. As a crucial building block in pharmaceutical research, ensuring its safe management is paramount to protecting laboratory personnel and maintaining experimental integrity. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to make informed safety decisions.
Core Hazard Analysis and Risk Mitigation
This compound is classified as an irritant.[1][2] Understanding the nature of its reactivity is the first step in establishing a robust safety framework. The primary hazards are associated with its physical form (a solid powder) and its chemical nature as an amino acid hydrochloride salt.
-
Dermal and Ocular Irritation: Direct contact with the skin or eyes can cause irritation.[1][2] The acidic nature of the hydrochloride salt can exacerbate this effect.
-
Respiratory Tract Irritation: As a fine powder, the compound poses an inhalation risk. Airborne particles can irritate the mucous membranes and respiratory tract.[1][2]
-
Corrosive Fumes: Although the compound itself is a solid, as a hydrochloride salt, it has the potential to release corrosive hydrogen chloride (HCl) gas, particularly if heated or exposed to moisture.[1]
These hazards dictate a multi-layered PPE strategy focused on preventing inhalation, ingestion, and direct contact.
Hazard Identification Summary
| Hazard Statement | GHS Classification Code | Description |
| Causes skin irritation | H315 | The substance can cause redness, itching, and inflammation upon contact with skin.[1][2] |
| Causes serious eye irritation | H319 | Direct contact can result in significant eye discomfort, redness, and potential damage.[1][2] |
| May cause respiratory irritation | H335 | Inhalation of dust can lead to irritation of the nose, throat, and lungs.[1][2] |
Mission-Specific PPE Protocols
The selection of PPE is not static; it must be adapted to the specific experimental procedure. The following protocols are based on a risk assessment of common laboratory tasks.
Engineering Controls: The First Line of Defense
Before any PPE is donned, engineering controls must be in place. All operations involving the handling of solid this compound or its concentrated solutions should be performed within a certified chemical fume hood.[2][3] This is the most critical step in minimizing respiratory exposure to both the powder and any potential off-gassing. A well-ventilated area is a minimum requirement for any handling.[1][2]
Primary Protective Ensemble (Required for All Handling)
This foundational layer of PPE is mandatory for any task involving this chemical.
-
Ocular Protection: ANSI Z87.1-compliant safety glasses with integrated side shields are the minimum requirement. Their function is to protect against incidental splashes and airborne particles during low-risk operations.
-
Dermal Protection (Body): A flame-resistant laboratory coat must be worn and fully fastened. This protects the skin and personal clothing from contamination.
-
Dermal Protection (Hands): Nitrile gloves are the standard for providing splash protection during routine handling. Gloves should be inspected for tears or holes before each use.[4] Contaminated gloves must be removed and disposed of immediately, followed by hand washing.
Enhanced PPE for High-Risk Scenarios
Certain procedures increase the risk of exposure and require an escalation in PPE.
-
Weighing and Transfer of Solids: When handling the powder outside of a ventilated balance enclosure, a dust respirator should be worn to prevent inhalation.[1]
-
Handling Large Volumes (>1 L) or Splash-Prone Operations: When working with larger quantities or performing vigorous mixing, a higher level of protection is necessary.
-
Upgrade Ocular Protection: Switch from safety glasses to chemical splash goggles to provide a full seal around the eyes.
-
Add Facial Protection: A full-face shield should be worn over the chemical splash goggles to protect the entire face.
-
Consider Impervious Clothing: For significant quantities, an impervious apron or clothing may be required to prevent soak-through of contaminated solutions.[2]
-
Procedural Operations and Workflows
Adherence to standardized procedures for donning, doffing, and selecting PPE is as crucial as the equipment itself.
Step-by-Step PPE Donning and Doffing Sequence
Donning (Putting On):
-
Lab Coat: Put on the lab coat and fasten all buttons.
-
Goggles/Face Shield: Position eye and face protection.
-
Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat to create a seal.
Doffing (Taking Off): This sequence is designed to prevent cross-contamination from "dirty" PPE to your skin or clean areas.
-
Gloves: Remove gloves using a glove-to-glove technique (peeling them off so they turn inside out). Dispose of them immediately in a designated hazardous waste container.
-
Lab Coat: Remove the lab coat by folding it inward, ensuring the contaminated exterior does not touch your clothes.
-
Goggles/Face Shield: Remove eye and face protection by handling the strap, not the front surface.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[1][2]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the planned laboratory task.
Caption: Decision workflow for selecting task-appropriate PPE.
Decontamination and Disposal Plan
Proper disposal is a critical final step in the safe handling workflow.
Managing Spills
In the event of a spill, immediately alert personnel in the area.
-
Containment: For solid spills, avoid generating dust.[1] Do not use a dry brush. Gently cover with an absorbent material. For liquid spills, surround the area with an appropriate absorbent.
-
Cleanup: Wearing your enhanced PPE ensemble (goggles, face shield, gloves), use a dry cleanup procedure for solids, such as carefully sweeping into a designated dustpan.[1] For liquids, absorb with an inert material like diatomite or universal binders.[2]
-
Decontamination: After the bulk material is collected, decontaminate the surface by scrubbing with alcohol or another suitable solvent, followed by a thorough wash with soap and water.[1][2]
-
Waste Collection: All cleanup materials and contaminated items must be placed in a clearly labeled, sealed container for hazardous waste disposal.
Disposal of Contaminated Materials
-
PPE Disposal: All disposable PPE, including gloves and any contaminated lab coat liners, must be disposed of as hazardous chemical waste. Do not discard in common trash receptacles. Contaminated clothing should be taken off and washed before reuse.[1][2]
-
Chemical Waste: The compound itself and any solutions containing it must be disposed of in accordance with all local, state, and federal regulations.[1][2] Collect in a designated, labeled hazardous waste container. Never pour amino acid solutions down the drain.[1][2]
References
-
(+/-)-3-Amino-4-methyl-pentanoic acid hydrochloride Product Page. SQUARIX. [Link]
-
3-Aminomethylbenzoic acid methyl ester hydrochloride Safety Data Sheet. Fisher Scientific. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
